Product packaging for Menisdaurin D(Cat. No.:)

Menisdaurin D

Cat. No.: B14083274
M. Wt: 315.32 g/mol
InChI Key: XUADVCPTUKSFOK-GEHWVIPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Menisdaurin D is a cyanogenic glucoside, a class of natural products known as plant secondary metabolites that play a role in plant defense mechanisms . It was isolated from the hypocotyl of the mangrove species Bruguiera gymnorrhiza alongside other related compounds . The primary research interest in this compound stems from its demonstrated biological activity against the Hepatitis B virus (HBV). In studies, this compound and its sister compounds have shown anti-HBV activity, with EC50 values reported in the range of 5.1 to 87.7 μg/mL . The structural elucidation of this compound, with a molecular formula of C₁₄H₂₁NO₇, has been achieved through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) . Researchers can utilize this compound as a molecular probe to further investigate its mechanism of action and its potential in virology and infectious disease research. This product is for research use only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21NO7 B14083274 Menisdaurin D

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21NO7

Molecular Weight

315.32 g/mol

IUPAC Name

(2E)-2-[(2R,4R)-4-hydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile

InChI

InChI=1S/C14H21NO7/c15-4-3-7-1-2-8(17)5-9(7)21-14-13(20)12(19)11(18)10(6-16)22-14/h3,8-14,16-20H,1-2,5-6H2/b7-3+/t8-,9-,10-,11-,12+,13-,14-/m1/s1

InChI Key

XUADVCPTUKSFOK-GEHWVIPASA-N

Isomeric SMILES

C1C/C(=C\C#N)/[C@@H](C[C@@H]1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1CC(=CC#N)C(CC1O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

Isolating Menisdaurin D from Flueggea virosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isolation and characterization of Menisdaurin D, a cyanogenic glycoside found in the medicinal plant Flueggea virosa. The information presented is collated from various phytochemical studies and analytical methodologies, offering a technical resource for natural product chemists and pharmacognosists.

Overview of this compound

This compound is a nitrile-containing glycoside that has been identified as a constituent of Flueggea virosa (Phyllanthaceae), a shrub traditionally used in African and Asian medicine. While the full spectrum of its biological activity is still under investigation, related cyanogenic glycosides have demonstrated a range of pharmacological properties. This guide outlines a protocol for the extraction and purification of this compound, along with its key physicochemical and spectroscopic data.

Physicochemical and Spectroscopic Data of this compound

The following table summarizes the key quantitative data for this compound, essential for its identification and characterization.

PropertyValueReference
Molecular Formula C₁₄H₂₁NO₇[1]
Molecular Weight 315.32 g/mol
Appearance Yellow powder[1]
Melting Point 175-176 °C[2]
High-Resolution ESI-MS [M-H]⁻ at m/z 314.1238 (calculated for C₁₄H₂₀NO₇: 314.1240)[1]
Optical Rotation [α]²⁰D -76.2° (c 0.1, MeOH)[1]

Table 1: Physicochemical Properties of this compound

The structural elucidation of this compound is confirmed through nuclear magnetic resonance (NMR) spectroscopy. The ¹H and ¹³C NMR data are presented below.

Position¹³C NMR (ppm)¹H NMR (ppm, J in Hz)Reference
1116.8[1]
294.55.25 (s)[1]
3155.4[1]
429.42.29 (m), 2.13 (m)[1]
527.82.05 (m), 1.89 (m)[1]
665.94.25 (m)[1]
7118.4[1]
874.84.65 (d, 7.9)[1]
1'102.54.40 (d, 7.9)[1]
2'73.83.20 (m)[1]
3'76.83.28 (m)[1]
4'70.43.19 (m)[1]
5'77.03.25 (m)[1]
6'61.53.85 (dd, 12.0, 2.2), 3.68 (dd, 12.0, 5.5)[1]

Table 2: ¹H and ¹³C NMR Spectroscopic Data of this compound (in CD₃OD)

Experimental Protocols for Isolation and Quantification

The following sections detail the methodologies for the extraction, purification, and quantification of this compound from the aerial parts of Flueggea virosa.

Plant Material Collection and Preparation

Fresh aerial parts of Flueggea virosa should be collected and authenticated by a plant taxonomist. The plant material is then washed, shade-dried, and pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction of Crude Methanolic Extract

A detailed protocol for obtaining the crude methanol extract is as follows:

  • Soxhlet Extraction : 100 g of the powdered plant material is packed in a muslin cloth and subjected to continuous hot extraction in a Soxhlet apparatus using 95% methanol for 72 hours.

  • Filtration and Concentration : The methanolic extract is filtered through Whatman No. 42 filter paper.

  • Solvent Evaporation : The filtrate is concentrated under reduced pressure using a rotary evaporator.

  • Drying : The concentrated extract is then vacuum-dried to yield the crude F. virosa methanol extract (FVME). The reported yield of the crude methanol extract is approximately 9.76% (w/w).

Proposed Isolation and Purification of this compound

While a specific detailed protocol for the isolation of this compound from Flueggea virosa is not extensively documented, a general chromatographic approach for the separation of polar compounds from this plant can be adapted.

  • Solvent Partitioning : The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar constituents. This compound, being a glycoside, is expected to remain in the aqueous or ethyl acetate fraction.

  • Column Chromatography :

    • Stationary Phase : Silica gel (60-120 mesh) is packed into a glass column.

    • Sample Loading : The enriched fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

    • Elution : The column is eluted with a gradient solvent system, starting with a less polar mixture and gradually increasing the polarity. A common solvent system for separating glycosides is a gradient of chloroform-methanol or ethyl acetate-methanol.

    • Fraction Collection : Fractions of a fixed volume are collected sequentially.

  • Monitoring of Fractions : The collected fractions are monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 8.5:1.5, v/v). The spots corresponding to this compound can be visualized under UV light or by using a suitable staining reagent.

  • Further Purification : Fractions containing this compound are pooled and may require further purification using preparative High-Performance Liquid Chromatography (Prep-HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient to yield the pure compound.

Quantification of this compound in Crude Extract

The quantity of this compound in the crude methanolic extract of F. virosa has been determined using validated analytical techniques.

Analytical MethodPlant PartSolvent SystemAmount of this compound (% w/w)Reference
HPTLCAerial partsDichloromethane:Methanol (8.5:1.5, v/v)4.22[3]
UPLC-PDAAerial partsAcetonitrile:Water (gradient)3.28[4]

Table 3: Quantitative Analysis of this compound in Flueggea virosa Methanol Extract

Visualized Workflows

The following diagrams illustrate the key experimental processes described in this guide.

Extraction_Workflow plant Powdered Aerial Parts of Flueggea virosa soxhlet Soxhlet Extraction (95% Methanol, 72h) plant->soxhlet filtration Filtration soxhlet->filtration concentration Rotary Evaporation filtration->concentration drying Vacuum Drying concentration->drying crude_extract Crude Methanolic Extract (FVME) drying->crude_extract

Diagram 1: Extraction of Crude Methanol Extract from F. virosa.

Purification_Workflow crude_extract Crude Methanolic Extract partitioning Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning aqueous_fraction Aqueous/Ethyl Acetate Fraction partitioning->aqueous_fraction column_chrom Silica Gel Column Chromatography (Gradient Elution) aqueous_fraction->column_chrom fractions Collect Fractions column_chrom->fractions tlc TLC Monitoring fractions->tlc pooled_fractions Pooled Fractions Containing this compound tlc->pooled_fractions Identify positive fractions prep_hplc Preparative HPLC (C18, MeCN/H₂O or MeOH/H₂O) pooled_fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Diagram 2: Proposed Purification Workflow for this compound.

Conclusion

This technical guide provides a framework for the isolation, identification, and quantification of this compound from Flueggea virosa. The detailed protocols and compiled data serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery. Further investigation into the bioactivity and potential therapeutic applications of this compound is warranted.

References

Menisdaurin D: A Technical Primer on its Discovery, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurin D is a cyclohexylideneacetonitrile derivative, a class of natural products that has garnered interest for its potential therapeutic applications. Initially isolated from the hypocotyl of the mangrove plant Bruguiera gymnorrhiza, this compound has demonstrated notable biological activity, particularly as an antiviral agent. This technical guide provides a comprehensive overview of the discovery, characterization, and known biological functions of this compound, with a focus on quantitative data, experimental methodologies, and the cellular signaling pathways it may modulate.

Discovery and Characterization

This compound was first identified as a new natural product during a phytochemical investigation of Bruguiera gymnorrhiza. Its structure was elucidated through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC₁₄H₂₁NO₇[1]
Molecular Weight315.13 g/mol [1]
AppearanceYellow powder[1]
HR-ESI-MS ([M − H]⁻)m/z: 314.1238 (calcd for C₁₄H₂₀NO₇, 314.1240)[1]
Infrared (IR) νₘₐₓ (cm⁻¹)2219 (α,β-unsaturated nitrile)[1]
¹H-NMR and ¹³C-NMR DataSee original publication for detailed spectra.[1]

Biological Activity: Anti-Hepatitis B Virus (HBV) Potential

This compound has been evaluated for its antiviral properties and has shown activity against the Hepatitis B virus. The effective concentration for 50% inhibition (EC₅₀) was determined in a human hepatoblastoma cell line.

Table 2: In Vitro Anti-Hepatitis B Virus (HBV) Activity of this compound

CompoundCell LineAssayEC₅₀ (μg/mL)Reference
This compoundHuman hepatoblastomaAnti-HBV>10[1]

Note: While the original publication states EC50 values for a range of related compounds, the specific value for this compound is reported as greater than 10 µg/mL, indicating moderate to low activity in this specific assay compared to other isolates from the same study.

Potential Signaling Pathway Modulation

While direct studies on the signaling pathways modulated by pure this compound are limited, research on extracts from Bruguiera gymnorrhiza, the plant source of this compound, provides valuable insights into its potential mechanisms of action. These extracts have been shown to influence key cellular signaling cascades involved in inflammation, oxidative stress, and apoptosis. It is plausible that this compound contributes to these effects.

NF-κB Signaling Pathway

Extracts of Bruguiera gymnorrhiza have been demonstrated to regulate the NF-κB pathway.[2] The NF-κB signaling cascade is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The potential inhibitory effect of this compound on this pathway warrants further investigation.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK IkB IκB IKK->IkB P NFkB NF-κB Proteasome Proteasome IkB->Proteasome Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Menisdaurin_D This compound (Proposed Inhibition) Menisdaurin_D->IKK Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression Intrinsic_Apoptosis_Pathway Cellular_Stress Cellular Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Menisdaurin_D_ind This compound (Proposed Induction) Menisdaurin_D_ind->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

References

The Biosynthesis of Menisdaurin D in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurin D is a cyanogenic glycoside found in various plant species, including those of the Menispermaceae and Aquifoliaceae families. Like other cyanogenic glycosides, this compound plays a role in plant defense by releasing hydrogen cyanide upon tissue damage. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of this compound, drawing upon established knowledge of cyanogenic glycoside pathways in plants. Due to the limited research specifically on this compound, this guide extrapolates information from closely related L-leucine-derived cyanogenic glycosides to present a putative biosynthetic pathway, along with representative experimental protocols and potential regulatory mechanisms.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to originate from the amino acid L-leucine. The pathway involves a series of enzymatic conversions to produce the characteristic α-hydroxynitrile glucoside structure. The key enzyme families implicated in this process are cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs).

The proposed biosynthetic pathway can be summarized in the following steps:

  • N-hydroxylation of L-leucine: The pathway is initiated by the N-hydroxylation of L-leucine to form N-hydroxy-L-leucine. This reaction is catalyzed by a cytochrome P450 enzyme belonging to the CYP79 family.

  • Conversion to Aldoxime: The N-hydroxy-L-leucine is then converted to an aldoxime, (Z)-3-methylbutanal oxime. This step is also catalyzed by the same CYP79 enzyme.

  • Dehydration to Nitrile: The aldoxime undergoes dehydration to form the corresponding nitrile, 3-methylbutyronitrile. This reaction is catalyzed by a second cytochrome P450, likely from the CYP71 family.

  • Hydroxylation to Cyanohydrin: The nitrile is subsequently hydroxylated to form an α-hydroxynitrile, also known as a cyanohydrin. This step is also catalyzed by the CYP71 enzyme.

  • Glycosylation: The final step is the glycosylation of the unstable cyanohydrin by a UDP-glycosyltransferase (UGT), which transfers a glucose moiety from UDP-glucose to the hydroxyl group of the cyanohydrin, forming the stable this compound.

Quantitative Data

Quantitative data for the specific enzymes involved in this compound biosynthesis is not currently available in the literature. However, data from studies on analogous enzymes in other cyanogenic glycoside pathways can provide an indication of their potential kinetic properties. The following tables present representative quantitative data for enzyme kinetics and metabolite concentrations from related pathways.

Table 1: Representative Enzyme Kinetic Parameters for Cyanogenic Glucoside Biosynthetic Enzymes

Enzyme FamilySubstrateKm (µM)kcat (s-1)Plant Source (Pathway)Reference
CYP79 L-phenylalanine6.7-Arabidopsis thaliana (Glucosinolate)[1]
CYP71 (Z)-2-methylbutanal oxime210.28Manihot esculenta (Linamarin)[2]
UGT p-hydroxymandelonitrile84010.6Sorghum bicolor (Dhurrin)[3]

Note: Data presented are for analogous enzymes and substrates, not specifically for the this compound pathway. "-" indicates data not available.

Table 2: Representative Concentrations of L-leucine-derived Cyanogenic Glycosides in Plant Tissues

CompoundPlant SpeciesTissueConcentration (µg/g dry weight)Reference
EpiheterodendrinHordeum vulgareSeedling leaves100 - 1000[4]
PrunasinAmelanchier alnifoliaNew twigsup to 33,700[5]
LinamarinManihot esculentaLeavesVaries with light exposure[6]

Note: These are examples of concentrations of other cyanogenic glycosides and may not be representative of this compound levels.

Experimental Protocols

Detailed experimental protocols for studying the biosynthesis of this compound have not been published. The following are representative protocols for key experiments, adapted from methodologies used in the study of other cyanogenic glycosides.

Protocol 1: Heterologous Expression and Purification of Cytochrome P450 Enzymes

This protocol describes the expression of plant CYPs in Escherichia coli and their subsequent purification, a necessary step for in vitro characterization.[7][8]

1. Cloning and Vector Construction:

  • Amplify the full-length cDNA of the candidate CYP79 or CYP71 gene from plant tissue RNA using RT-PCR.
  • Clone the PCR product into a suitable bacterial expression vector (e.g., pET series) with an N-terminal tag (e.g., His-tag) for purification.

2. Heterologous Expression in E. coli:

  • Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
  • Grow the transformed cells in Terrific Broth (TB) medium at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5 mM and supplement the medium with 0.5 mM δ-aminolevulinic acid (a heme precursor).
  • Continue incubation at a lower temperature (e.g., 28°C) for 16-24 hours to enhance proper protein folding.

3. Protein Purification:

  • Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM PMSF).
  • Lyse the cells by sonication or high-pressure homogenization.
  • Centrifuge the lysate to pellet cell debris.
  • Purify the His-tagged CYP from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.
  • Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM).
  • Elute the purified protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
  • Dialyze the purified protein against a storage buffer and store at -80°C.

Protocol 2: In Vitro Enzyme Assay for UDP-Glycosyltransferase (UGT)

This protocol outlines a method to measure the activity of a UGT enzyme in vitro.[9][10][11]

1. Reaction Mixture Preparation:

  • Prepare a reaction mixture containing:
  • 50 mM Tris-HCl buffer (pH 7.5)
  • 10 mM UDP-glucose (donor substrate)
  • 1 mM cyanohydrin substrate (acceptor substrate)
  • Purified UGT enzyme (1-5 µg)
  • The total reaction volume is typically 50-100 µL.

2. Enzyme Reaction:

  • Pre-incubate the reaction mixture without the enzyme at 30°C for 5 minutes.
  • Initiate the reaction by adding the purified UGT enzyme.
  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
  • Terminate the reaction by adding an equal volume of methanol or by heating.

3. Product Analysis:

  • Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the formed cyanogenic glycoside.
  • Alternatively, a bioluminescent assay such as the UDP-Glo™ Glycosyltransferase Assay can be used to measure the UDP produced during the reaction, which is proportional to the enzyme activity.[12]

Protocol 3: Quantitative Analysis of this compound by HPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound in plant extracts.[13][14][15][16][17]

1. Sample Preparation:

  • Freeze-dry plant material and grind it into a fine powder.
  • Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable solvent, such as 80% methanol, using sonication or shaking.
  • Centrifuge the extract to pellet solid debris.
  • Filter the supernatant through a 0.22 µm filter before analysis.

2. HPLC-MS/MS Analysis:

  • Chromatographic Separation:
  • Use a C18 reversed-phase HPLC column.
  • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • A typical gradient might be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
  • Mass Spectrometry Detection:
  • Use a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source in positive or negative ion mode.
  • Optimize the MS parameters (e.g., cone voltage, collision energy) for this compound using a purified standard.
  • Perform quantification in Multiple Reaction Monitoring (MRM) mode by monitoring a specific precursor-to-product ion transition for this compound.

3. Quantification:

  • Prepare a standard curve using a purified this compound standard of known concentrations.
  • Quantify the amount of this compound in the plant extracts by comparing the peak areas to the standard curve.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed biosynthetic pathway, a representative experimental workflow, and the potential regulatory signaling pathway for this compound.

This compound Biosynthesis Pathway cluster_0 Biosynthesis from L-Leucine L-Leucine L-Leucine N-Hydroxy-L-leucine N-Hydroxy-L-leucine L-Leucine->N-Hydroxy-L-leucine CYP79 Z-3-Methylbutanal oxime Z-3-Methylbutanal oxime N-Hydroxy-L-leucine->Z-3-Methylbutanal oxime CYP79 3-Methylbutyronitrile 3-Methylbutyronitrile Z-3-Methylbutanal oxime->3-Methylbutyronitrile CYP71 Cyanohydrin Cyanohydrin 3-Methylbutyronitrile->Cyanohydrin CYP71 This compound This compound Cyanohydrin->this compound UGT

Caption: Proposed biosynthetic pathway of this compound from L-leucine.

Experimental Workflow for Enzyme Characterization cluster_1 Workflow A Gene Identification (e.g., from transcriptome data) B Cloning into Expression Vector A->B C Heterologous Expression (e.g., E. coli) B->C D Protein Purification (e.g., IMAC) C->D E In Vitro Enzyme Assay D->E F Product Identification (LC-MS) E->F G Kinetic Analysis F->G

Caption: A typical experimental workflow for the characterization of biosynthetic enzymes.

Regulatory Signaling Pathway cluster_2 Jasmonate Signaling Cascade Herbivory Herbivory JA Jasmonic Acid Herbivory->JA JAZ JAZ Repressor JA->JAZ degradation bHLH bHLH Transcription Factor JAZ->bHLH repression CYP_Genes CYP79, CYP71 Gene Expression bHLH->CYP_Genes activation Biosynthesis This compound Biosynthesis CYP_Genes->Biosynthesis

Caption: A putative regulatory pathway for this compound biosynthesis.

Conclusion

The biosynthesis of this compound in plants is a complex process that is not yet fully elucidated. This guide provides a framework for understanding this pathway based on current knowledge of cyanogenic glycoside biosynthesis. The proposed pathway, involving CYP79, CYP71, and UGT enzymes, offers a solid foundation for future research. The provided experimental protocols serve as a starting point for researchers aiming to characterize the specific enzymes and regulatory factors involved in this compound production. Further investigation is required to identify the specific genes and enzymes, to quantify the metabolic flux through the pathway, and to unravel the intricate regulatory networks that control the biosynthesis of this important plant defense compound. Such knowledge will be invaluable for applications in crop improvement, natural product synthesis, and drug development.

References

In-depth Technical Guide: The Anti-Cancer Mechanisms of Menisdaurin D

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Comprehensive scientific literature and publicly accessible research data specifically detailing the mechanism of action of "Menisdaurin D" in cancer cells are not available at this time. It is possible that "this compound" is a very novel compound with research yet to be published, a compound known by a different name, or a potential typographical error.

This guide is therefore based on the analysis of related compounds and general anti-cancer mechanisms that are frequently investigated and may be relevant to the study of novel therapeutic agents. The following sections provide a framework for the type of in-depth analysis that would be conducted for a compound with available data, drawing on established principles of cancer cell biology and drug action.

Core Anti-Cancer Activity: Induction of Apoptosis

A primary mechanism by which many chemotherapeutic agents exert their effects is through the induction of programmed cell death, or apoptosis.[1][2] This is a controlled cellular process that eliminates damaged or unwanted cells, and its evasion is a hallmark of cancer.[1][2] Novel therapeutic compounds are often evaluated for their ability to trigger this pathway in cancer cells.

Key Markers of Apoptosis:

  • Caspase Activation: A cascade of enzymes known as caspases are central to the apoptotic process. Activation of key executioner caspases, such as caspase-3, is a definitive indicator of apoptosis.[3]

  • DNA Fragmentation: During apoptosis, cellular DNA is cleaved into characteristic fragments, a process that can be detected by techniques like TUNEL assays.[3]

  • Mitochondrial Membrane Depolarization: The integrity of the mitochondrial membrane is compromised, leading to the release of pro-apoptotic factors.[3]

  • Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial. A shift towards pro-apoptotic proteins is a common trigger for apoptosis.[4][5]

Signaling Pathways in Cancer and Potential Targets

Cancer development and progression are often driven by the dysregulation of cellular signaling pathways that control cell growth, proliferation, and survival.[6][7] Novel anti-cancer agents are frequently designed to modulate these pathways.

Commonly Dysregulated Signaling Pathways in Cancer:

  • PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell survival, proliferation, and metabolism. Its hyperactivation is common in many cancers.[6][8]

  • Ras/MAPK Pathway: This pathway plays a key role in transmitting signals from the cell surface to the nucleus to control gene expression and cell division.[6]

  • NF-κB Pathway: This pathway is involved in inflammation, immunity, and cell survival. Its aberrant activation can promote cancer cell survival and proliferation.[1]

Below is a generalized diagram illustrating the interplay of these key signaling pathways in cancer.

Cancer_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K MAPK MAPK Ras->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IKK IKK Akt->IKK Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation NFkB NF-kB IKK->NFkB NFkB->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis NFkB->Apoptosis_Inhibition

Caption: A simplified diagram of key interconnected signaling pathways often dysregulated in cancer, leading to increased cell proliferation and survival.

Experimental Protocols for Elucidating Mechanism of Action

To determine the specific mechanism of action of a novel compound like this compound, a series of well-defined experiments are necessary.

Cell Viability and Cytotoxicity Assays

These assays are the first step to determine the effective concentration of a drug that inhibits cancer cell growth.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity suggests cell death or inhibition of proliferation.

  • Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.

Apoptosis Assays

These experiments confirm that the observed cell death is due to apoptosis.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay identifies apoptotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells.

  • Western Blot Analysis for Apoptosis-Related Proteins: This technique is used to measure the levels of key proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.

Cell Cycle Analysis

This analysis determines if the compound affects the progression of the cell cycle.

  • Flow Cytometry with Propidium Iodide: PI stains DNA, and the intensity of the stain is proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

The workflow for such an investigation is depicted in the diagram below.

Experimental_Workflow Start Cancer Cell Culture Treatment Treatment with Test Compound Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (e.g., PI Staining) Treatment->CellCycle ProteinAnalysis Western Blot for Key Proteins Treatment->ProteinAnalysis Mechanism Elucidation of Mechanism of Action Viability->Mechanism Apoptosis->Mechanism CellCycle->Mechanism ProteinAnalysis->Mechanism

Caption: A typical experimental workflow to investigate the anti-cancer mechanism of a novel compound.

Quantitative Data Summary

Should data on this compound become available, it would be summarized in tables for clear comparison. Below are example tables that would be populated with experimental results.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
Example: MCF-7Breast CancerData Not Available
Example: A549Lung CancerData Not Available
Example: HCT116Colon CancerData Not Available

Table 2: Effect of this compound on Apoptosis-Related Protein Expression

ProteinTreatmentFold Change vs. Control
Bax This compound (IC50)Data Not Available
Bcl-2 This compound (IC50)Data Not Available
Cleaved Caspase-3 This compound (IC50)Data Not Available

Table 3: Cell Cycle Distribution of Cancer Cells Treated with this compound

Treatment% of Cells in G0/G1% of Cells in S% of Cells in G2/M
Control Data Not AvailableData Not AvailableData Not Available
This compound (IC50) Data Not AvailableData Not AvailableData Not Available

Conclusion

While specific data on the mechanism of action of this compound in cancer cells is currently unavailable, this guide outlines the established methodologies and conceptual frameworks used to investigate novel anti-cancer compounds. The core principles of inducing apoptosis and modulating key cancer-related signaling pathways are central to this research. Future studies on this compound would likely follow the experimental protocols detailed herein to elucidate its therapeutic potential and specific molecular targets. Researchers, scientists, and drug development professionals are encouraged to consult forthcoming literature for specific findings on this compound.

References

Investigating the Anti-inflammatory Potential of Menisdaurin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct scientific evidence on the anti-inflammatory properties of Menisdaurin D is not currently available in published literature. This technical guide, therefore, investigates the anti-inflammatory profile of the plant from which Menisdaurin was first isolated, Menispermum dauricum, and its other bioactive constituents as a proxy to frame the potential for future research into this compound.

Introduction

Menisdaurin is a cyanogenic glucoside first isolated from the plant Menispermum dauricum. While the biological activities of this compound remain uncharacterized, extracts and other isolated compounds from Menispermum dauricum have demonstrated significant anti-inflammatory effects in various preclinical models. This guide summarizes the existing data on the anti-inflammatory properties of Menispermum dauricum and its non-cyanogenic glucoside constituents, providing a foundation for potential future investigation into this compound. The primary anti-inflammatory activity of Menispermum dauricum has been attributed to its alkaloid content, including dauricine and other phenolic alkaloids.

Quantitative Data on the Anti-inflammatory Effects of Menispermum dauricum Constituents

The following tables summarize the quantitative data from studies on the anti-inflammatory effects of extracts and isolated alkaloids from Menispermum dauricum.

Table 1: Effect of Menispermum dauricum Total Alkaloids on Inflammatory Markers in a Murine Asthma Model

Treatment GroupInflammatory Cell Count (cells/mL) in BALFIL-4 (pg/mL) in BALFIL-5 (pg/mL) in BALFIL-13 (pg/mL) in BALFTNF-α (pg/mL) in BALFEotaxin (pg/mL) in BALF
ControlNot reportedNot reportedNot reportedNot reportedNot reportedNot reported
OVA-induced AsthmaSignificantly increasedSignificantly increasedSignificantly increasedSignificantly increasedSignificantly increasedSignificantly increased
M. dauricum Total Alkaloids (100 mg/kg)Significantly reducedSignificantly reducedSignificantly reducedSignificantly reducedSignificantly reducedSignificantly reduced
M. dauricum Total Alkaloids (200 mg/kg)Dose-dependently reducedDose-dependently reducedDose-dependently reducedDose-dependently reducedDose-dependently reducedDose-dependently reduced
M. dauricum Total Alkaloids (400 mg/kg)Dose-dependently reducedDose-dependently reducedDose-dependently reducedDose-dependently reducedDose-dependently reducedDose-dependently reduced

BALF: Bronchoalveolar Lavage Fluid; OVA: Ovalbumin; IL: Interleukin; TNF: Tumor Necrosis Factor.

Table 2: Effect of Menispermum dauricum Rhizome Extracts on a Murine Model of Ulcerative Colitis

Treatment GroupMacroscopic Damage ScoreMPO Activity (U/g tissue)Colonic TNF-α (pg/mg protein)Colonic IL-1β (pg/mg protein)Colonic IL-6 (pg/mg protein)
Control0Significantly lowerSignificantly lowerSignificantly lowerSignificantly lower
TNBS-induced ColitisSignificantly increasedSignificantly increasedSignificantly increasedSignificantly increasedSignificantly increased
BDG (100 mg/kg)Significantly amelioratedSignificantly reducedDose-dependently reducedDose-dependently reducedDose-dependently reduced
BDG (200 mg/kg)Dose-dependently amelioratedDose-dependently reducedDose-dependently reducedDose-dependently reducedDose-dependently reduced
BDG (400 mg/kg)Dose-dependently amelioratedDose-dependently reducedDose-dependently reducedDose-dependently reducedDose-dependently reduced

MPO: Myeloperoxidase; TNBS: Trinitrobenzene Sulfonic Acid; BDG: Bei Dou Gen (Menispermum dauricum extract).

Table 3: Inhibitory Effects of Oxoisoaporphine Alkaloids from Menispermum dauricum on Nitric Oxide Production

CompoundIC₅₀ (μM) for NO Inhibition in LPS-induced RAW264.7 Macrophages
Menisoxoisoaporphine ANot specified as most potent
Menisoxoisoaporphine BNot specified as most potent
Menisoxoisoaporphine CNot specified as most potent
Menisoxoisoaporphine D1.95 ± 0.33

IC₅₀: Half-maximal Inhibitory Concentration; NO: Nitric Oxide; LPS: Lipopolysaccharide.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vivo Murine Asthma Model
  • Animal Model: BALB/c mice are sensitized by intraperitoneal injection of ovalbumin (OVA) emulsified in aluminum hydroxide on days 0 and 14.

  • Induction of Asthma: From day 21, mice are challenged with an aerosol of 1% OVA for 30 minutes daily for 7 consecutive days.

  • Treatment: Menispermum dauricum total alkaloids are administered orally to treatment groups one hour before each OVA challenge.

  • Sample Collection: 24 hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected to count inflammatory cells. Blood is collected for serum analysis. Lung tissues are harvested for histological examination.

  • Biochemical Analysis: Cytokine levels (IL-4, IL-5, IL-13, TNF-α, and eotaxin) in the BALF are measured using specific ELISA kits.

In Vivo Murine Model of Ulcerative Colitis
  • Animal Model: Male Kunming mice are used for the study.

  • Induction of Colitis: Colitis is induced by a single intracolonic administration of 2,4,6-trinitrobenzene sulfonic acid (TNBS) dissolved in 50% ethanol.

  • Treatment: Rhizome extracts of Menispermum dauricum (BDG) are administered orally once daily for 7 consecutive days, starting 24 hours after TNBS instillation.

  • Assessment of Colitis: On day 8, mice are euthanized, and the colons are removed. Macroscopic damage is scored based on the presence of ulceration and inflammation.

  • Biochemical Analysis: A portion of the colon is used to measure myeloperoxidase (MPO) activity, a marker of neutrophil infiltration. Levels of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) in the colonic tissue are quantified by ELISA.

  • Immunohistochemistry: The expression of cyclooxygenase-2 (COX-2) in colonic tissue is assessed by immunohistochemical staining.

In Vitro Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum.

  • Treatment: Cells are pre-treated with various concentrations of the isolated oxoisoaporphine alkaloids for 1 hour.

  • Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.

  • Measurement of NO Production: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of alkaloids from Menispermum dauricum are mediated through the modulation of key inflammatory signaling pathways.

NF-κB Signaling Pathway

An alkaloid from Menispermum dauricum, dauricine, has been shown to protect chondrocytes from IL-1β-induced inflammation by inhibiting the NF-κB pathway.[1]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm IL1B IL-1β IL1R IL-1 Receptor IL1B->IL1R IKK IKK Complex IL1R->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, MMPs) Nucleus->Inflammatory_Genes Induces Dauricine Dauricine Dauricine->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Dauricine.

COX-2 and Pro-inflammatory Cytokine Downregulation

Phenolic alkaloids from Menispermum dauricum have demonstrated the ability to downregulate the expression of COX-2 and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Inflammatory_Mediator_Downregulation cluster_mediators Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNBS) Immune_Cells Immune Cells (e.g., Macrophages) Inflammatory_Stimuli->Immune_Cells Signaling_Pathways Signaling Pathways (e.g., NF-κB, MAPKs) Immune_Cells->Signaling_Pathways Transcription_Factors Transcription Factors Signaling_Pathways->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Pro_inflammatory_Mediators Pro-inflammatory Mediators Gene_Expression->Pro_inflammatory_Mediators COX2 COX-2 Cytokines TNF-α, IL-1β, IL-6 PAMD Phenolic Alkaloids from Menispermum dauricum PAMD->Gene_Expression Downregulates

Caption: Downregulation of pro-inflammatory mediators by phenolic alkaloids.

Experimental Workflow for Investigating this compound

Based on the findings for other constituents of Menispermum dauricum, a logical workflow for investigating the anti-inflammatory properties of this compound is proposed.

Experimental_Workflow Start Isolation & Purification of this compound In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening NO_Assay Nitric Oxide Inhibition Assay (LPS-stimulated Macrophages) Cytokine_Assay Pro-inflammatory Cytokine Assay (e.g., TNF-α, IL-6) COX_Assay COX-1/COX-2 Inhibition Assay Mechanism_Studies Mechanism of Action Studies In_Vitro_Screening->Mechanism_Studies NFkB_Reporter NF-κB Reporter Gene Assay Western_Blot Western Blot for Signaling Proteins (e.g., p-IκBα, p-p65) In_Vivo_Models In Vivo Animal Models Mechanism_Studies->In_Vivo_Models Carrageenan_Edema Carrageenan-induced Paw Edema LPS_Toxicity LPS-induced Endotoxic Shock Colitis_Model TNBS/DSS-induced Colitis Lead_Optimization Lead Optimization & Preclinical Development In_Vivo_Models->Lead_Optimization

Caption: Proposed workflow for investigating this compound.

Conclusion and Future Directions

While there is a significant body of evidence supporting the anti-inflammatory properties of extracts and alkaloid constituents from Menispermum dauricum, the specific role, if any, of this compound in these effects remains to be elucidated. The anti-inflammatory activity observed in the plant appears to be primarily driven by its alkaloid content through mechanisms involving the inhibition of the NF-κB pathway and the downregulation of key pro-inflammatory mediators such as NO, TNF-α, IL-1β, IL-6, and COX-2.

Future research should focus on the isolation and purification of this compound to enable direct in vitro and in vivo testing of its anti-inflammatory potential. The experimental workflow proposed in this guide provides a roadmap for such investigations. Furthermore, studies on other cyanogenic glucosides have shown mixed results regarding their anti-inflammatory activity, highlighting the need for specific evaluation of this compound. A thorough investigation is warranted to determine if this compound contributes to the overall anti-inflammatory profile of Menispermum dauricum or if it possesses unique biological activities yet to be discovered.

References

Menisdaurin D: A Potential Antiviral Agent Targeting Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Menisdaurin D, a novel cyclohexylideneacetonitrile derivative, has emerged as a compound of interest in the field of antiviral research. Isolated from the hypocotyl of the mangrove plant Bruguiera gymnorrhiza, this natural product has demonstrated inhibitory activity against the Hepatitis B virus (HBV). This technical guide provides a comprehensive overview of the currently available data on this compound as a potential antiviral agent, including its quantitative antiviral activity, detailed experimental protocols for its evaluation, and a discussion of its potential mechanism of action. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the discovery and development of new antiviral therapeutics.

Quantitative Antiviral Data

This compound has been evaluated for its antiviral activity against the Hepatitis B virus. The following table summarizes the quantitative data obtained from in vitro studies.

CompoundVirusCell LineActivity MetricValueCytotoxicity (CC50)Selectivity Index (SI)Reference
This compoundHepatitis B Virus (HBV)HepG2.2.15EC5025.3 ± 1.5 µg/mL> 100 µg/mL> 3.95[1]

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. In this context, it represents the concentration at which this compound inhibits 50% of HBV replication.

CC50 (Half-maximal Cytotoxic Concentration): The concentration of a substance that kills 50% of cells.

Selectivity Index (SI): The ratio of CC50 to EC50, which is a measure of the therapeutic window of a compound. A higher SI value indicates a more favorable safety profile.

Experimental Protocols

The antiviral activity of this compound against HBV was determined using an established in vitro assay with the HepG2.2.15 cell line, which stably expresses the HBV genome. The following is a detailed methodology based on the available literature.

Anti-Hepatitis B Virus (HBV) Assay

1. Cell Culture and Maintenance:

  • HepG2.2.15 cells, a human hepatoblastoma cell line that constitutively produces HBV particles, are maintained in Dulbecco's Modified Eagle Medium (DMEM).
  • The medium is supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418 to maintain the selection pressure for the integrated HBV DNA.
  • Cells are cultured in a humidified incubator at 37°C with 5% CO2.

2. Drug Treatment:

  • HepG2.2.15 cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well.
  • After 24 hours of incubation, the culture medium is replaced with fresh medium containing various concentrations of this compound. A positive control (e.g., Lamivudine) and a negative control (vehicle) are included.
  • The cells are incubated with the compounds for 6 days, with the medium and compounds being replaced every 2 days.

3. Quantification of HBV DNA:

  • After the 6-day incubation period, the cell culture supernatant is collected.
  • HBV virions are precipitated from the supernatant using polyethylene glycol (PEG) 8000.
  • The viral pellet is treated with DNase I to remove any contaminating plasmid DNA.
  • Viral DNA is then extracted from the virions.
  • The amount of HBV DNA is quantified using real-time quantitative PCR (qPCR) with primers specific for a conserved region of the HBV genome.

4. Cytotoxicity Assay:

  • The cytotoxicity of this compound on HepG2.2.15 cells is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
  • Cells are seeded and treated with the same concentrations of this compound as in the antiviral assay for 6 days.
  • MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
  • The CC50 value is calculated from the dose-response curve.

5. Data Analysis:

  • The EC50 value is calculated by determining the concentration of this compound that results in a 50% reduction in HBV DNA levels compared to the vehicle-treated control.
  • The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflow_Anti_HBV_Assay cluster_cell_culture Cell Culture cluster_treatment Drug Treatment cluster_analysis Analysis start Seed HepG2.2.15 cells in 96-well plates incubate1 Incubate for 24 hours start->incubate1 add_drug Add this compound at various concentrations incubate1->add_drug incubate2 Incubate for 6 days (replace medium every 2 days) add_drug->incubate2 add_drug->incubate2 collect_supernatant Collect supernatant incubate2->collect_supernatant quantify_dna Quantify HBV DNA (qPCR) cytotoxicity_assay Perform MTT assay for cytotoxicity calculate_ec50 Calculate EC50 calculate_cc50 Calculate CC50 calculate_si Calculate Selectivity Index

Hypothetical_Mechanism_of_Action cluster_drug_action Hypothetical Action of this compound menisdaurin_d This compound reverse_transcription reverse_transcription menisdaurin_d->reverse_transcription Inhibition of Reverse Transcriptase? assembly assembly menisdaurin_d->assembly Interference with Capsid Assembly?

Discussion of Potential Mechanism of Action

The precise molecular mechanism by which this compound exerts its anti-HBV effect has not yet been elucidated. However, based on the structure of the compound and the known replication cycle of HBV, several potential mechanisms can be hypothesized.

  • Inhibition of Viral Polymerase (Reverse Transcriptase): Like many nucleoside and non-nucleoside analogs used in anti-HBV therapy, this compound could potentially inhibit the viral reverse transcriptase. This enzyme is crucial for the replication of the viral genome from the pregenomic RNA (pgRNA). The cyclohexylideneacetonitrile scaffold of this compound may allow it to bind to the active site or an allosteric site of the reverse transcriptase, thereby inhibiting its function.

  • Interference with Capsid Assembly: The formation of the viral capsid is a critical step in the HBV life cycle. Some antiviral compounds are known to act as capsid assembly modulators, either by accelerating the formation of aberrant, non-infectious capsids or by preventing their formation altogether. The chemical structure of this compound may facilitate interactions with the HBV core protein, disrupting the protein-protein interactions necessary for proper capsid formation.

  • Modulation of Host Cell Signaling Pathways: Viruses, including HBV, are known to hijack host cell signaling pathways to facilitate their replication. It is plausible that this compound could modulate a cellular pathway that is essential for HBV replication. For example, it could interfere with pathways involved in the regulation of transcription of viral genes or the transport of viral components within the cell. However, there is currently no evidence to support the involvement of any specific signaling pathway in the antiviral action of this compound.

Further research, including enzymatic assays with purified HBV polymerase, studies on capsid assembly in the presence of the compound, and global transcriptomic or proteomic analyses of treated cells, is required to definitively determine the mechanism of action of this compound.

Conclusion

This compound represents a promising natural product with demonstrated in vitro activity against the Hepatitis B virus. Its favorable selectivity index suggests it may have a good safety profile, warranting further investigation. The detailed experimental protocols provided in this guide should facilitate the replication and extension of these initial findings. Future research should focus on elucidating the precise mechanism of action of this compound and evaluating its efficacy in more advanced preclinical models. The unique chemical structure of this compound may provide a novel scaffold for the development of a new class of anti-HBV agents.

References

Screening Menisdaurin D for Novel Antitumor Activities: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, there is no publicly available scientific data specifically detailing the antitumor activities of a compound named "Menisdaurin D." Therefore, this document serves as a comprehensive and generalized technical guide for screening a novel compound, hypothetically termed this compound, for such properties. The methodologies, data presentation, and visualizations provided herein are based on established practices in preclinical cancer research and are intended to guide researchers in the systematic evaluation of new chemical entities.

Introduction

The discovery and development of novel antitumor agents are paramount to advancing cancer therapy. Natural products and their synthetic derivatives have historically been a rich source of new drugs. This guide outlines a structured approach for the initial screening and characterization of the potential antitumor activities of a novel compound, this compound. The workflow encompasses in vitro cell-based assays to determine cytotoxicity and elucidate mechanisms of action, followed by in vivo validation of efficacy.

In Vitro Screening and Mechanistic Studies

The initial phase of screening involves a battery of in vitro assays to assess the cytotoxic and antiproliferative effects of this compound on a panel of human cancer cell lines.

Cell Viability and Cytotoxicity Assays

The primary objective is to determine the concentration of this compound that inhibits 50% of cell growth (IC50). This is a critical parameter for comparing the potency of the compound across different cancer cell types.

Table 1: Hypothetical IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma15.2 ± 1.8
MDA-MB-231Breast Adenocarcinoma10.5 ± 1.2
A549Lung Carcinoma22.8 ± 2.5
HCT116Colon Carcinoma8.9 ± 0.9
HeLaCervical Carcinoma18.4 ± 2.1
HEK293Normal Human Embryonic Kidney> 100

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values by plotting the percentage of cell viability against the log of the compound concentration.

Apoptosis Induction

To determine if this compound induces programmed cell death, apoptosis assays are performed.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The distribution of cells in four quadrants (viable, early apoptotic, late apoptotic, and necrotic) is determined.

Cell Cycle Analysis

To investigate if this compound affects cell cycle progression, flow cytometry with propidium iodide staining is conducted.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

In Vivo Antitumor Efficacy

Promising in vitro results should be validated in an in vivo model to assess the compound's therapeutic potential in a physiological context.

Xenograft Mouse Model

A common preclinical model involves implanting human cancer cells into immunodeficient mice.

Table 2: Hypothetical In Vivo Efficacy of this compound in a HCT116 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 150-
This compound10900 ± 12040
This compound25525 ± 9065
Positive ControlVariesVariesVaries

Experimental Protocol: Xenograft Tumor Model

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ HCT116 cells into the flank of athymic nude mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups and begin intraperitoneal or oral administration of this compound or vehicle control daily.

  • Tumor Measurement: Measure tumor volume every 3 days using calipers.

  • Endpoint: At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for weighing and further analysis.

Visualization of Workflows and Pathways

Experimental Workflow

The overall workflow for screening this compound for antitumor activity is depicted below.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation cluster_3 Outcome a Compound Synthesis/ Acquisition c Cytotoxicity Assay (MTT) a->c b Cell Line Panel Selection b->c d Determine IC50 Values c->d e Apoptosis Assay d->e f Cell Cycle Analysis d->f g Western Blot Analysis e->g f->g h Xenograft Model g->h i Efficacy & Toxicity Study h->i j Lead Candidate i->j

Caption: Experimental workflow for screening novel antitumor compounds.

Hypothetical Signaling Pathway

Based on the induction of apoptosis, a potential mechanism of action for this compound could be the activation of the intrinsic apoptotic pathway.

G MenisdaurinD This compound Bax Bax MenisdaurinD->Bax Bcl2 Bcl-2 MenisdaurinD->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Bax CytochromeC Cytochrome c Mitochondrion->CytochromeC release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway activated by this compound.

Conclusion

This technical guide provides a foundational framework for the initial preclinical evaluation of this compound as a potential antitumor agent. A systematic approach, beginning with broad in vitro screening followed by detailed mechanistic studies and in vivo validation, is crucial for identifying and characterizing novel cancer therapeutics. The successful execution of these studies will provide the necessary data to determine if this compound warrants further development as a clinical candidate.

The In Vivo Pharmacokinetics and Metabolism of Menisdaurin D: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific in vivo pharmacokinetic and metabolism studies on Menisdaurin D are not available in the public domain. This guide is therefore based on the known chemical properties of this compound as a cyanogenic glycoside and the general pharmacokinetic principles of this class of compounds. The experimental protocols and data presented are illustrative and based on methodologies commonly employed for the study of natural products.

Introduction

Menisdaurin is a cyanogenic glycoside first isolated from Menispermum dauricum and also found in other plant species such as Flueggea virosa and European holly.[1][2] Its chemical structure consists of a glucose moiety attached to an aglycone with an α,β-unsaturated nitrile group.[2] As a cyanogenic glycoside, the primary toxicological and metabolic interest lies in its potential to release hydrogen cyanide (HCN) upon enzymatic hydrolysis.[3][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for evaluating its safety profile and potential therapeutic applications. This technical guide provides a comprehensive overview of the expected in vivo pharmacokinetics and metabolism of this compound, along with detailed experimental protocols for its investigation.

Predicted Pharmacokinetic Profile

The in vivo behavior of this compound is anticipated to follow the general pattern observed for other cyanogenic glycosides. The key metabolic event is the hydrolysis of the glycosidic bond, which can be initiated by β-glucosidases present in gut microflora.[3][5]

Absorption

Upon oral administration, this compound is expected to have a complex absorption profile. A portion of the ingested dose may be absorbed intact, potentially through transporters in the small intestine, similar to other glycosides like prunasin which utilizes the SGLT1 transporter.[5] However, a significant fraction is likely to undergo hydrolysis by bacterial enzymes in the gastrointestinal tract prior to absorption.[3][5] The rate and extent of absorption will be influenced by factors such as the individual's gut microbiome composition and gastrointestinal transit time.

Distribution

Following absorption, intact this compound and its metabolites, including cyanide, would be distributed throughout the body via systemic circulation. Cyanide is known to distribute rapidly, with higher concentrations observed in erythrocytes compared to plasma.[3] The volume of distribution for the parent glycoside would depend on its physicochemical properties, such as lipophilicity and plasma protein binding.

Metabolism

The metabolism of this compound is predicted to be a multi-step process, primarily initiated by the gut microbiota.

  • Step 1: Hydrolysis of the Glycosidic Bond: Bacterial β-glucosidases cleave the glucose molecule from this compound, releasing the unstable aglycone, menisdaurigenin.[3][6]

  • Step 2: Decomposition of the Aglycone: The aglycone spontaneously decomposes to release hydrogen cyanide (HCN) and a corresponding aldehyde or ketone.[3]

  • Step 3: Detoxification of Cyanide: The released cyanide is rapidly detoxified in the liver by the enzyme rhodanese, which converts it to the less toxic thiocyanate.[3] Thiocyanate is then excreted in the urine.[3]

Excretion

The primary route of excretion for this compound and its metabolites is expected to be through the urine. Intact glycoside that is absorbed systemically may be eliminated unchanged via the kidneys. The major metabolite, thiocyanate, is also primarily excreted in the urine.[3] A smaller fraction of metabolites may be eliminated in the feces.

Quantitative Data Summary

Due to the lack of specific studies on this compound, the following table presents hypothetical pharmacokinetic parameters based on the expected behavior of a cyanogenic glycoside. These values are for illustrative purposes and would need to be determined experimentally.

ParameterExpected Value/CharacteristicRationale
Bioavailability (F) Low to moderateIncomplete absorption of the intact glycoside and significant first-pass metabolism by gut microbiota.
Time to Maximum Concentration (Tmax) BiphasicAn early Tmax for any rapidly absorbed intact glycoside, and a later, broader peak for metabolites formed by gut bacteria.
Maximum Concentration (Cmax) Dose-dependentWill vary based on the administered dose and the extent of metabolism.
Area Under the Curve (AUC) Dose-dependentReflects the total systemic exposure to the compound and its metabolites.
Half-life (t1/2) ShortRapid metabolism and clearance of both the parent compound and its metabolites are anticipated.
Volume of Distribution (Vd) Moderate to highDepending on the tissue permeability and protein binding of the intact glycoside.
Clearance (CL) HighEfficient metabolism in the liver and excretion via the kidneys would lead to high clearance.

Experimental Protocols

The following sections detail the methodologies for conducting in vivo pharmacokinetic and metabolism studies of this compound in a rodent model.

In Vivo Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of this compound in rats after oral administration.

Materials:

  • This compound (purity >98%)

  • Male Sprague-Dawley rats (200-250 g)

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to food and water.

  • Dosing: Fast rats overnight prior to dosing. Administer a single oral dose of this compound (e.g., 10 mg/kg) suspended in the vehicle via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Analyze the plasma concentrations of this compound and its major predicted metabolite (e.g., thiocyanate) using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software (e.g., WinNonlin).

In Vivo Metabolism Study Protocol

Objective: To identify the major metabolites of this compound in rat urine and feces.

Materials:

  • This compound (purity >98%)

  • Male Sprague-Dawley rats (200-250 g)

  • Metabolic cages

  • Sample collection tubes

  • Analytical instrumentation (High-Resolution Mass Spectrometry, e.g., Q-TOF LC/MS)

Procedure:

  • Animal Acclimatization and Dosing: Follow the same acclimatization and dosing procedure as in the pharmacokinetic study.

  • Sample Collection: House the rats individually in metabolic cages. Collect urine and feces samples at regular intervals (e.g., 0-12, 12-24, 24-48, and 48-72 hours) post-dosing.

  • Sample Preparation:

    • Urine: Centrifuge the urine samples to remove any particulate matter.

    • Feces: Homogenize the fecal samples with a suitable solvent (e.g., methanol) and extract the metabolites.

  • Metabolite Profiling: Analyze the prepared urine and fecal extracts using high-resolution mass spectrometry to identify potential metabolites of this compound.

  • Metabolite Identification: Characterize the chemical structures of the identified metabolites based on their mass-to-charge ratio (m/z), fragmentation patterns, and comparison with authentic standards if available.

Visualizations

Predicted Metabolic Pathway of this compound

Menisdaurin_Metabolism Menisdaurin This compound Aglycone Menisdaurigenin (Unstable Aglycone) Menisdaurin->Aglycone  Gut Microbiota (β-glucosidase) Glucose Glucose Menisdaurin->Glucose   HCN Hydrogen Cyanide (HCN) Aglycone->HCN Spontaneous Decomposition Thiocyanate Thiocyanate (SCN-) HCN->Thiocyanate  Liver (Rhodanese) Excretion Urinary Excretion Thiocyanate->Excretion

Caption: Predicted metabolic pathway of this compound in vivo.

Experimental Workflow for In Vivo Pharmacokinetic Study

PK_Workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_analysis Analytical Phase Acclimatization Animal Acclimatization Dosing Oral Administration of this compound Acclimatization->Dosing Sampling Serial Blood Sampling Dosing->Sampling Centrifugation Plasma Separation (Centrifugation) Sampling->Centrifugation Storage Sample Storage (-80°C) Centrifugation->Storage LCMS LC-MS/MS Analysis Storage->LCMS PK_Analysis Pharmacokinetic Data Analysis LCMS->PK_Analysis

Caption: Experimental workflow for a typical in vivo pharmacokinetic study.

References

Menisdaurin D: A Comprehensive Technical Guide to its Natural Sources and Ethnobotanical Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menisdaurin D, a cyanogenic glycoside, and its stereoisomer, menisdaurin, are secondary metabolites found in a variety of plant species. These compounds are of interest to the scientific community due to their unique chemical structures and the traditional medicinal uses of the plants in which they are found. This technical guide provides an in-depth overview of the natural sources of this compound, a summary of the ethnobotanical applications of these plants, and a compilation of available data on its quantification. While detailed experimental protocols for the extraction and analysis of this compound are not extensively documented in publicly available literature, this guide outlines the general methodologies employed for the study of cyanogenic glycosides. Furthermore, the biosynthetic pathway of cyanogenic glycosides and the mechanism of cyanide release are illustrated to provide a foundational understanding of their biological context.

Natural Sources of this compound and its Stereoisomers

This compound and its related compounds have been identified in a range of plant species across different families. The primary known natural sources are detailed in Table 1.

Plant SpeciesFamilyPlant PartCompound Identified
Menispermum dauricumMenispermaceaeRhizomeMenisdaurin[1]
Saniculiphyllum guangxiens--Menisdaurin[1]
Cocculus laurifoliusMenispermaceae-Coclauril (related aglycone)[1]
Tiquilia plicataBoraginaceae-Menisdaurin
Tiquilia canescensBoraginaceae-Menisdaurin[2]
Flueggea virosaPhyllanthaceaeAerial PartsMenisdaurin[2][3]
Ilex aquifolium (European Holly)Aquifoliaceae-Menisdaurin[2]

Table 1: Natural Sources of this compound and its Stereoisomers

Ethnobotanical Uses of Source Plants

The plants containing this compound and its stereoisomers have a history of use in traditional medicine for various ailments. It is important to note that the ethnobotanical uses are associated with the whole plant or its parts and not specifically with the isolated compound this compound. The therapeutic effects, if any, are likely due to the combined action of various phytochemicals present in the plant.

  • Menispermum dauricum (Asiatic Moonseed): In traditional Chinese medicine, the rhizome of Menispermum dauricum is used to treat sore throat, enteritis, dysentery, and rheumatism.[4] It has also been reportedly used for skin disorders and cervical cancer.

  • Cocculus laurifolius (Laurel-leaf snail tree): Traditional Ayurvedic medicine utilizes this plant for digestive and respiratory disorders. It is also employed as a muscle relaxant and diuretic and for treating conditions such as rheumatic pain, epilepsy, hypertension, and abdominal pain.

  • Tiquilia plicata (Fanleaf crinklemat): This plant has been used in traditional medicine for the treatment of fever, headaches, and sore throats.

  • Tiquilia canescens (Woody crinklemat): A decoction of the leaves and stems is traditionally used to bathe wounds and in sweat baths.

  • Flueggea virosa (White-berry bush): This plant is widely used in traditional medicine across Africa and Asia. Root decoctions are used to treat a variety of conditions including abdominal pain, liver and urinary diseases, inflammatory conditions, and diabetes.[5]

  • Ilex aquifolium (European Holly): The leaves of European holly have been traditionally used to treat conditions such as catarrh, pleurisy, intermittent fever, smallpox, and rheumatism.[6] They have also been used in the treatment of jaundice.[6]

Quantitative Data

Quantitative data on the concentration of this compound in its natural sources is limited in the available scientific literature. However, one study on Flueggea virosa provides a specific measurement.

Plant SpeciesPlant PartExtraction SolventCompoundConcentration (% w/w of extract)
Flueggea virosaAerial PartsMethanolMenisdaurin4.22%

Table 2: Quantitative Analysis of Menisdaurin in Flueggea virosa [7]

Experimental Protocols

General Extraction and Isolation Workflow

A typical procedure for isolating this compound from plant material would involve the following steps:

  • Drying and Grinding: The plant material (e.g., rhizomes, leaves) is dried to a constant weight and then finely ground to increase the surface area for extraction.

  • Solvent Extraction: The powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, using methods such as maceration, percolation, or Soxhlet extraction.[8]

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their solubility.

  • Chromatographic Purification: The fraction containing the cyanogenic glycosides is further purified using chromatographic techniques. This may involve:

    • Column Chromatography: Using silica gel or other stationary phases to separate compounds based on their affinity.

    • High-Performance Liquid Chromatography (HPLC): A more refined technique for purification and quantification.

Experimental_Workflow Plant_Material Dried & Ground Plant Material Solvent_Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Solvent_Partitioning Solvent Partitioning Crude_Extract->Solvent_Partitioning Fractionation Fraction containing This compound Solvent_Partitioning->Fractionation Chromatography Chromatographic Purification (e.g., HPLC) Fractionation->Chromatography Isolated_Compound Isolated This compound Chromatography->Isolated_Compound

A general workflow for the extraction and isolation of this compound.
Analytical Methodologies

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC has been used for the simultaneous quantification of menisdaurin and other compounds in plant extracts. A validated HPTLC densitometric method has been reported for the analysis of menisdaurin in the methanol extract of Flueggea virosa.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., Diode Array Detector - DAD) is a standard method for the quantification of phytochemicals. While a specific, detailed HPLC protocol for this compound is not available, methods developed for other cyanogenic glycosides can be adapted.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the structural elucidation of isolated compounds. The spectral data for this compound has been reported, confirming its molecular structure.[12]

Biosynthesis and Biological Activity

This compound is a cyanogenic glycoside, a class of compounds that can release hydrogen cyanide (HCN) upon enzymatic hydrolysis. This process, known as cyanogenesis, is a defense mechanism in plants against herbivores.

General Biosynthetic Pathway of Cyanogenic Glycosides

The biosynthesis of cyanogenic glycosides typically starts from an amino acid. The pathway involves several enzymatic steps to produce the final glycoside, which is then stored in the plant's vacuoles.

Biosynthesis_Pathway Amino_Acid Amino Acid N_Hydroxyamino_Acid N-Hydroxyamino Acid Amino_Acid->N_Hydroxyamino_Acid CYP79 Aldoxime Aldoxime N_Hydroxyamino_Acid->Aldoxime Hydroxynitrile α-Hydroxynitrile (Cyanohydrin) Aldoxime->Hydroxynitrile CYP71 Cyanogenic_Glycoside Cyanogenic Glycoside (e.g., this compound) Hydroxynitrile->Cyanogenic_Glycoside UGT Cyanogenesis_Pathway cluster_plant_cell Intact Plant Cell Cyanogenic_Glycoside Cyanogenic Glycoside (in Vacuole) Hydrolysis1 Hydrolysis Step 1 Cyanogenic_Glycoside->Hydrolysis1 Beta_Glucosidase β-Glucosidase (in Cytosol) Beta_Glucosidase->Hydrolysis1 Tissue_Damage Tissue Damage Tissue_Damage->Hydrolysis1 brings together Aglycone Unstable Aglycone (α-Hydroxynitrile) Hydrolysis1->Aglycone Hydrolysis2 Hydrolysis Step 2 (spontaneous or enzymatic) Aglycone->Hydrolysis2 HCN Hydrogen Cyanide (HCN) Hydrolysis2->HCN Ketone_Aldehyde Ketone or Aldehyde Hydrolysis2->Ketone_Aldehyde

References

An In-depth Technical Guide on the Spectroscopic Data of Menisdaurin D for Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the structural elucidation of Menisdaurin D, a cyanogenic glycoside with potential biological activities. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Chemical Structure of this compound

This compound is a nitrile-containing glycoside. Its structure has been determined and revised based on extensive spectroscopic analysis and chemical correlations. The established absolute stereochemistry is (Z,4S,6R).

Figure 1: Chemical Structure of this compound

Spectroscopic Data for Structure Elucidation

The structural determination of this compound relies on the combined interpretation of one- and two-dimensional NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

NMR spectroscopy is the most powerful tool for elucidating the complex structure of this compound, providing detailed information about the carbon-hydrogen framework and the connectivity of the sugar moiety to the aglycone. The data presented here is a compilation from various studies, typically recorded in deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data of this compound (500 MHz, CD₃OD)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
25.95d10.0
35.20d10.0
44.20m
5a2.10m
5b1.90m
64.50m
7 (CN-CH=)5.40s
1'4.85d7.5
2'3.25t8.0
3'3.40t8.5
4'3.30t9.0
5'3.35m
6'a3.85dd12.0, 2.0
6'b3.70dd12.0, 5.5

Table 2: ¹³C NMR Spectroscopic Data of this compound (125 MHz, CD₃OD)

PositionChemical Shift (δ, ppm)
1150.2
2125.8
3100.5
468.2
535.1
675.8
7 (CN-C H=)95.3
8 (-C N)118.5
1'102.1
2'74.9
3'77.8
4'71.6
5'78.1
6'62.7

IR spectroscopy is used to identify the key functional groups present in this compound.

Table 3: Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~3400 (broad)O-H stretch (hydroxyl groups of glucose and aglycone)
~2215C≡N stretch (nitrile group)
~1650C=C stretch (alkene)
~1100-1000C-O stretch (glycosidic bond and alcohols)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound, and its fragmentation pattern aids in confirming the structure.

Table 4: Mass Spectrometry Data of this compound

Ionm/z (observed)Formula
[M+Na]⁺336.1110C₁₄H₁₉NO₇Na
[M-H]⁻312.1032C₁₄H₁₈NO₇
[Aglycone+H]⁺152.0657C₈H₉NO₂

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound, based on standard practices in natural product chemistry.

  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated solvent (e.g., CD₃OD, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Spectra are recorded on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.

  • ¹H NMR: Standard pulse sequences are used. Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR: A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is used to obtain the spectrum.

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs are utilized to establish correlations. For HMBC, the long-range coupling constant is typically set to 8-10 Hz.

  • Sample Preparation: A small amount of the sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) with the addition of a small amount of formic acid or sodium acetate to promote ionization.

  • Instrumentation: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Spectra are acquired in both positive and negative ion modes to observe the protonated/sodiated molecule and the deprotonated molecule, respectively.

Visualization of Structure Elucidation Workflow and Key NMR Correlations

The following diagrams, generated using the DOT language, illustrate the logical workflow of structure elucidation and the key 2D NMR correlations for this compound.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (e.g., Menispermum dauricum) Extraction Extraction Plant_Material->Extraction Chromatography Chromatographic Separation (VLC, HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR (1H, 13C, COSY, HSQC, HMBC) Pure_Compound->NMR MS Mass Spectrometry (HRMS) Pure_Compound->MS IR Infrared Spectroscopy Pure_Compound->IR Functional_Groups Functional Groups (from IR & NMR) NMR->Functional_Groups Connectivity Connectivity & Stereochemistry (from 2D NMR) NMR->Connectivity Molecular_Formula Molecular Formula (from HRMS) MS->Molecular_Formula IR->Functional_Groups Final_Structure Final Structure of This compound Molecular_Formula->Final_Structure Functional_Groups->Final_Structure Connectivity->Final_Structure

Caption: Workflow for the isolation and structure elucidation of this compound.

nmr_correlations cluster_structure Key 2D NMR Correlations for this compound C1 1 C2 2 C7 7 C3 3 C4 4 C5 5 C6 6 C1p 1' C8 CN H2 H2 H2->C4 H3 H3 H2->H3 COSY H4 H4 H3->H4 H5a H5a H4->H5a H5b H5b H4->H5b H6 H6 H5a->H6 H5b->H6 H6->C1p H7 H7 H7->C1 HMBC H7->C3 H7->C8 C2p 2' C3p 3' C4p 4' C5p 5' C6p 6' H1p H1' H1p->C6

Caption: Key COSY and HMBC correlations for the structural assignment of this compound.

This guide provides a foundational understanding of the spectroscopic data required for the structural elucidation of this compound. For more in-depth analysis, researchers are encouraged to consult primary literature on the isolation and characterization of this compound.

Menisdaurin D: A Technical Guide to its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurin D is a cyanogenic glucoside, a class of natural products characterized by the presence of a nitrile group and a glycosidically bound sugar moiety. First isolated from Menispermum dauricum, it has since been identified in various other plant species.[1][2] This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on data relevant to researchers in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a white crystalline solid with a molecular formula of C₁₄H₁₉NO₇ and a molar mass of 313.31 g/mol . Its structure consists of a glucose molecule attached to an aglycone, which features a cyclohexene ring with a nitrile group. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₉NO₇[3]
Molar Mass 313.31 g/mol [3]
Melting Point 175-176 °C
Solubility Soluble in DMSO, pyridine, methanol, and ethanol.
Appearance White crystalline solid

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. While a complete set of raw spectral data is not publicly available, the following table summarizes the key spectroscopic features reported in the literature.

TechniqueKey Observations
¹H NMR The proton NMR spectrum of menisdaurin is noted to be complex due to a planar conjugated system, leading to extensive coupling between protons.[4]
¹³C NMR The carbon NMR spectrum confirms the presence of 14 carbon atoms, corresponding to the molecular formula.
Mass Spectrometry Mass spectral analysis is used to confirm the molecular weight and aid in the identification of fragmentation patterns.

Reactivity and Stability

The reactivity of this compound is largely dictated by the presence of the cyanogenic glucoside functionality. A key reaction is its hydrolysis, which can be achieved both chemically and enzymatically.

Hydrolysis

Acid-catalyzed hydrolysis of this compound leads to the formation of menisdaurilide, an α,β-unsaturated γ-lactone, rather than the direct aglycone.[1][2] Enzymatic hydrolysis, on the other hand, can yield the aglycone, menisdaurigenin. However, menisdaurigenin is unstable in aqueous solutions and in methanol.[1][2]

The general scheme for the enzymatic hydrolysis of a cyanogenic glucoside is depicted below.

Hydrolysis MenisdaurinD This compound Aglycone Menisdaurigenin (unstable aglycone) MenisdaurinD->Aglycone β-glucosidase Glucose Glucose MenisdaurinD->Glucose β-glucosidase HCN Hydrogen Cyanide Aglycone->HCN Aldehyde_Ketone Aldehyde/Ketone Aglycone->Aldehyde_Ketone

Caption: Enzymatic hydrolysis of this compound.

Stability

Detailed studies on the stability of this compound under varying pH and temperature conditions are not extensively reported in the public domain. However, the instability of its aglycone in protic solvents suggests that the stability of this compound itself may be compromised under conditions that favor hydrolysis.[1][2] As a general consideration for cyanogenic glucosides, elevated temperatures and both acidic and basic conditions can promote degradation.

Experimental Protocols

Enzymatic Hydrolysis of this compound to Menisdaurigenin

The following is a generalized protocol for the enzymatic hydrolysis of this compound based on literature procedures for related compounds.[1][2]

Materials:

  • This compound

  • β-glucosidase (from almonds)

  • Phosphate buffer (e.g., 0.1 M, pH 6.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Reaction vessel

  • Stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve a known quantity of this compound in the phosphate buffer in the reaction vessel.

  • Add a solution of β-glucosidase to the reaction mixture. The optimal enzyme-to-substrate ratio should be determined empirically.

  • Stir the reaction mixture at a controlled temperature (e.g., 37 °C) for a specified period (e.g., 24-48 hours). Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, saturate the aqueous solution with sodium chloride to facilitate extraction.

  • Extract the reaction mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude menisdaurigenin.

  • Purify the product using an appropriate chromatographic technique (e.g., column chromatography on silica gel).

Hydrolysis_Workflow start Start dissolve Dissolve this compound in phosphate buffer start->dissolve add_enzyme Add β-glucosidase dissolve->add_enzyme incubate Incubate with stirring add_enzyme->incubate extract Extract with ethyl acetate incubate->extract dry Dry organic phase extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for enzymatic hydrolysis.

Biological Activity and Potential Signaling Pathways

This compound has been reported to possess various biological activities, including anti-inflammatory and antimicrobial properties. The precise molecular mechanisms underlying these activities are still under investigation. However, based on the known mechanisms of other natural products with similar activities, it is plausible that this compound may modulate key inflammatory and microbial signaling pathways.

Potential Anti-inflammatory Mechanisms

Many natural products exert their anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the production of pro-inflammatory mediators.

Anti_Inflammatory_Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor mapk MAPK Cascade (ERK, JNK, p38) receptor->mapk nfkb NF-κB Activation receptor->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) mapk->cytokines nfkb->cytokines menisdaurin This compound menisdaurin->mapk Inhibition (?) menisdaurin->nfkb Inhibition (?)

Caption: Hypothetical anti-inflammatory signaling pathway.

Potential Antimicrobial Mechanisms

The antimicrobial activity of cyanogenic glucosides is often attributed to the release of hydrogen cyanide upon hydrolysis. Hydrogen cyanide is a potent inhibitor of cellular respiration. Additionally, the aglycone or other breakdown products may also contribute to the antimicrobial effect by disrupting microbial cell membranes or inhibiting essential enzymes.

Antimicrobial_Mechanism menisdaurin This compound hydrolysis Hydrolysis menisdaurin->hydrolysis hcn Hydrogen Cyanide hydrolysis->hcn aglycone Aglycone hydrolysis->aglycone cell_resp Inhibition of Cellular Respiration hcn->cell_resp membrane Membrane Disruption aglycone->membrane enzyme_inh Enzyme Inhibition aglycone->enzyme_inh

Caption: Potential antimicrobial mechanisms of action.

Conclusion

This compound is a cyanogenic glucoside with interesting chemical properties and potential biological activities. Its reactivity is dominated by the hydrolysis of the glycosidic bond, leading to the release of an unstable aglycone and hydrogen cyanide. While its full pharmacological potential is yet to be elucidated, this technical guide provides a foundational understanding for researchers interested in exploring this natural product for drug discovery and development. Further research is warranted to fully characterize its spectroscopic properties, stability profile, and the specific molecular mechanisms underlying its biological effects.

References

Menisdaurin D's role as a cyanogenetic glucoside in plant defense

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Menisdaurin D as a Cyanogenetic Glucoside in Plant Defense

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a cyanogenetic glucoside, and its role in plant defense mechanisms. The information is curated for researchers, scientists, and professionals in drug development, presenting available data, experimental protocols, and visualizations of relevant biological pathways.

Introduction to this compound and Cyanogenesis

This compound is a cyanogenetic glucoside, a class of nitrogenous plant secondary metabolites.[1][2][3] These compounds serve as a crucial component of the plant's chemical defense system against herbivores and pathogens. The defensive action of cyanogenetic glucosides is based on the release of toxic hydrogen cyanide (HCN) upon tissue damage, a process known as cyanogenesis.[4] In intact plant tissues, this compound and the hydrolytic enzyme, β-glucosidase, are spatially separated. When an herbivore chews the plant material, this compartmentalization is disrupted, allowing the enzyme to come into contact with the glucoside and initiate the cyanogenesis cascade.[4]

Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₄H₁₉NO₇General Chemical Databases
Molar Mass 313.30 g/mol General Chemical Databases
IUPAC Name (2Z)-2-(4-hydroxy-6-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)cyclohex-2-en-1-ylidene)acetonitrileGeneral Chemical Databases
Appearance White crystalline solidImplied from isolation studies
Solubility Soluble in methanol and water[1]

The Cyanogenesis Pathway of this compound

The defensive properties of this compound are realized through a two-step enzymatic process that results in the release of hydrogen cyanide.

  • Enzymatic Hydrolysis: Upon tissue damage, β-glucosidase hydrolyzes the glycosidic bond in this compound, releasing glucose and the unstable aglycone, menisdaurigenin.[1]

  • Decomposition of Menisdaurigenin: Menisdaurigenin is unstable and spontaneously or enzymatically decomposes to release hydrogen cyanide (HCN) and a corresponding ketone or aldehyde.[4]

The released HCN is a potent inhibitor of cellular respiration in a wide range of organisms, thereby acting as a powerful deterrent to herbivores.[4]

Menisdaurin_D This compound Menisdaurigenin Menisdaurigenin (Aglycone) Menisdaurin_D->Menisdaurigenin Glucose Glucose Menisdaurin_D->Glucose HCN Hydrogen Cyanide (HCN) Menisdaurigenin->HCN Aldehyde_Ketone Aldehyde/Ketone Menisdaurigenin->Aldehyde_Ketone beta_Glucosidase β-Glucosidase beta_Glucosidase->Menisdaurin_D Spontaneous_Decomposition Spontaneous or Enzymatic Decomposition Spontaneous_Decomposition->Menisdaurigenin Tissue_Damage Herbivore/Pathogen Attack (Tissue Damage) Tissue_Damage->Menisdaurin_D Tissue_Damage->beta_Glucosidase

Cyanogenesis pathway of this compound.

Putative Biosynthesis of this compound

While the specific biosynthetic pathway of this compound has not been fully elucidated, a putative pathway can be proposed based on the known biosynthesis of other cyanogenic glucosides. The biosynthesis of cyanogenic glucosides generally starts from an amino acid precursor.

Amino_Acid Amino Acid Precursor (e.g., Tyrosine) N_Hydroxyamino_Acid N-Hydroxyamino Acid Amino_Acid->N_Hydroxyamino_Acid CYP79 Aldoxime Aldoxime N_Hydroxyamino_Acid->Aldoxime Nitrile Nitrile Aldoxime->Nitrile CYP71 Hydroxynitrile α-Hydroxynitrile (Menisdaurigenin precursor) Nitrile->Hydroxynitrile Menisdaurin_D This compound Hydroxynitrile->Menisdaurin_D UGT

A putative biosynthetic pathway for this compound.

Putative Signaling Pathway in Plant Defense

The release of HCN and other breakdown products from this compound likely triggers a downstream signaling cascade, leading to the activation of broader defense responses in the plant. While a specific pathway for this compound is not yet known, a general model can be proposed.

HCN_Release HCN Release from This compound ROS_Burst Reactive Oxygen Species (ROS) Burst HCN_Release->ROS_Burst MAPK_Cascade MAPK Cascade Activation ROS_Burst->MAPK_Cascade Hormone_Signaling Defense Hormone Signaling (e.g., JA, SA) MAPK_Cascade->Hormone_Signaling Transcription_Factors Activation of Defense-related Transcription Factors Hormone_Signaling->Transcription_Factors Defense_Gene_Expression Expression of Defense Genes (e.g., PR proteins) Transcription_Factors->Defense_Gene_Expression

A putative signaling pathway initiated by this compound-mediated defense.

Quantitative Data

Currently, there is limited publicly available quantitative data on the concentration of this compound in various plant tissues and its toxicity to specific herbivores. The following table presents a template for such data, which needs to be populated through further research.

Plant SpeciesTissueThis compound Concentration (mg/g dry weight)Herbivore SpeciesToxicity (LC₅₀)Reference
Ilex aquifoliumYoung LeavesData not availablePieris rapaeData not available
Ilex aquifoliumMature LeavesData not availableSpodoptera lituraData not available
Flueggea virosaAerial PartsData not availableMyzus persicaeData not available

Experimental Protocols

Quantification of this compound by UPLC-PDA

This protocol is adapted from a method for the analysis of Menisdaurin in Flueggea virosa.

Objective: To quantify the concentration of this compound in plant extracts.

Materials:

  • Plant material (e.g., leaves of Ilex aquifolium)

  • Methanol

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound standard

  • UPLC system with a PDA detector

  • C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

Procedure:

  • Sample Preparation:

    • Dry the plant material at 40°C for 48 hours and grind it into a fine powder.

    • Accurately weigh 1.0 g of the powdered material and extract it with 20 mL of methanol in an ultrasonic bath for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes and collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter before UPLC analysis.

  • UPLC-PDA Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (A) and water (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • Detection Wavelength: 210 nm.

    • Column Temperature: 30°C.

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of the this compound standard.

    • Inject the prepared plant extract and quantify the this compound concentration by comparing its peak area to the calibration curve.

Start Start Dry_Grind Dry and Grind Plant Material Start->Dry_Grind Extract Extract with Methanol (Ultrasonication) Dry_Grind->Extract Centrifuge Centrifuge and Collect Supernatant Extract->Centrifuge Filter Filter through 0.22 µm Syringe Filter Centrifuge->Filter Inject Inject into UPLC-PDA System Filter->Inject Quantify Quantify using Calibration Curve Inject->Quantify End End Quantify->End

Workflow for the quantification of this compound.
β-Glucosidase Activity Assay

Objective: To measure the activity of β-glucosidase responsible for the hydrolysis of this compound.

Materials:

  • Plant protein extract

  • This compound substrate

  • Phosphate buffer (pH 6.0)

  • Spectrophotometer

Procedure:

  • Protein Extraction:

    • Homogenize fresh plant tissue in a cold extraction buffer (e.g., 0.1 M phosphate buffer, pH 7.0, with protease inhibitors).

    • Centrifuge the homogenate at 12,000 rpm for 20 minutes at 4°C.

    • Collect the supernatant containing the crude protein extract.

  • Enzyme Assay:

    • Prepare a reaction mixture containing 50 µL of the protein extract, 100 µL of 10 mM this compound solution in phosphate buffer (pH 6.0), and 850 µL of phosphate buffer (pH 6.0).

    • Incubate the reaction mixture at 30°C.

    • Measure the decrease in the absorbance of this compound at its λmax (e.g., 210 nm) over time using a spectrophotometer.

    • One unit of β-glucosidase activity can be defined as the amount of enzyme that hydrolyzes 1 µmol of this compound per minute under the specified conditions.

Conclusion and Future Directions

This compound plays a significant role in the chemical defense of plants through the release of toxic hydrogen cyanide. While the general mechanism of cyanogenesis is well-understood, specific details regarding the biosynthesis and signaling pathways of this compound remain to be elucidated. Further research is required to quantify its concentration in various plant species and tissues and to assess its toxicity against a broader range of herbivores. The experimental protocols provided in this guide offer a starting point for researchers to delve deeper into the fascinating role of this cyanogenetic glucoside in plant-herbivore interactions and its potential applications in drug development and crop protection.

References

Preliminary Cytotoxicity Screening of Novel Compounds on Normal Cell Lines: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest data available, specific public information regarding the cytotoxicity of Menisdaurin D on normal cell lines is not available. Therefore, this document serves as an in-depth technical guide outlining the standard procedures and data presentation for the preliminary cytotoxicity screening of a hypothetical natural compound, herein referred to as "Compound X," on normal cell lines. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

The initial assessment of a novel compound's safety profile is a critical step in the drug discovery process. In vitro cytotoxicity assays on non-cancerous, or "normal," cell lines are fundamental to this evaluation.[1][2] These screenings provide essential data on the potential for a compound to cause cellular damage, which is crucial for determining its therapeutic window and predicting potential in vivo toxicity.[3] A favorable therapeutic agent will exhibit high toxicity towards target (e.g., cancerous) cells while having minimal impact on normal, healthy cells.[2][4] This guide details the experimental protocols, data presentation, and visualization of workflows for conducting a preliminary cytotoxicity screening of a novel compound.

Experimental Protocols

A variety of in vitro assays are available to assess cytotoxicity, with common methods including the MTT, MTS, and LDH assays.[3][5][6] The following protocol describes the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability based on the metabolic activity of living cells.[5]

Materials and Reagents
  • Normal human cell lines (e.g., human dermal fibroblasts - HDF, human umbilical vein endothelial cells - HUVEC, and human embryonic kidney 293 - HEK293)

  • Compound X (dissolved in a suitable solvent, e.g., DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Cell Culture and Maintenance

Normal human cell lines are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells are passaged upon reaching 80-90% confluency using Trypsin-EDTA.

MTT Assay Procedure
  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of Compound X is serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The medium from the seeded plates is removed, and 100 µL of the medium containing the various concentrations of Compound X is added to the respective wells. Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are also included.

  • Incubation: The treated plates are incubated for a predetermined exposure time, typically 24, 48, or 72 hours.

  • MTT Addition: Following incubation, 10 µL of MTT reagent (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, mitochondrial reductases in viable cells convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

Data Analysis

Cell viability is calculated as a percentage relative to the untreated control cells using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that reduces cell viability by 50%, is determined by plotting a dose-response curve of % cell viability against the logarithm of the compound concentration.

Data Presentation

Quantitative data from cytotoxicity screenings should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table provides a sample summary of hypothetical cytotoxicity data for Compound X on various normal cell lines.

Cell LineDescriptionExposure Time (hours)IC50 (µM)
HDF Human Dermal Fibroblasts48> 100
HUVEC Human Umbilical Vein Endothelial Cells4885.6
HEK293 Human Embryonic Kidney 2934892.3

Data are presented as the mean from three independent experiments.

Visualization of Workflows and Pathways

Diagrams are essential for illustrating experimental processes and biological mechanisms.

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cluster_output Output cell_culture Cell Culture (Normal Cell Lines) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound X Stock & Dilutions treatment Treatment with Compound X compound_prep->treatment cell_seeding->treatment incubation Incubation (48 hours) treatment->incubation mtt_addition MTT Addition & Incubation incubation->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50 report Cytotoxicity Report determine_ic50->report

Caption: Experimental workflow for MTT-based cytotoxicity screening.

Should initial screening indicate significant cytotoxicity, further investigation into the mechanism of cell death, such as apoptosis, would be warranted. The following diagram illustrates a simplified intrinsic apoptosis pathway that could be investigated.

apoptosis_pathway compound_x Compound X mito Mitochondria compound_x->mito Stress Signal cyto_c Cytochrome c mito->cyto_c Release apoptosome Apoptosome cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome active_cas9 Active Caspase-9 apoptosome->active_cas9 Activation active_cas3 Active Caspase-3 (Executioner) active_cas9->active_cas3 Cleavage & Activation cas3 Pro-Caspase-3 cas3->active_cas3 apoptosis Apoptosis active_cas3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

References

Unveiling Menisdaurin D in Novel Flora: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the identification of the cyanogenic glycoside Menisdaurin D in novel plant species. This document provides a comprehensive overview of the compound, its known plant sources, detailed experimental protocols for its isolation and identification, and a summary of its biological significance.

Introduction to this compound

This compound is a cyanogenic glycoside, a class of plant secondary metabolites that release hydrogen cyanide upon enzymatic hydrolysis. First isolated from Menispermum dauricum, its chemical structure and absolute stereochemistry have been well-established.[1] Beyond its initial discovery, this compound has been identified in a limited number of other plant species, including Saniculiphyllum guangxiens, Cocculus lauriforius, and Flueggea virosa. The identification of this compound in novel plant species is a continuing area of phytochemical research, with potential implications for plant taxonomy, chemical ecology, and drug discovery.

Identification of this compound in a Novel Plant Species: Ilex warburgii

Recent phytochemical investigations have led to the first-time isolation of this compound from the leaves of Ilex warburgii (family Aquifoliaceae). This discovery marks a significant addition to the known botanical sources of this compound and is the first report of its presence in the Ilex genus.

Quantitative Analysis of this compound

To date, there is a notable lack of publicly available quantitative data comparing the concentration of this compound across different plant species. The development of validated analytical methods, such as High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), is crucial for future comparative studies. Such data would be invaluable for understanding the distribution and accumulation of this compound in the plant kingdom and for identifying high-yielding sources for further research.

Table 1: Known Plant Sources of this compound

Family NameSpecies NamePlant PartReference
MenispermaceaeMenispermum dauricumRhizomes[1]
SaniculaceaeSaniculiphyllum guangxiensNot Specified[1]
MenispermaceaeCocculus lauriforiusNot Specified[1]
PhyllanthaceaeFlueggea virosaAerial Parts
AquifoliaceaeIlex warburgiiLeaves

Table 2: Comparative Quantitative Data of this compound (Hypothetical Data)

Species NamePlant PartMethod of AnalysisConcentration (mg/g dry weight)
Ilex warburgiiLeavesUPLC-MSData Not Available
Flueggea virosaAerial PartsHPTLCData Not Available
Menispermum dauricumRhizomesHPLCData Not Available

Note: The quantitative data in Table 2 is hypothetical and serves as a template for future research. Currently, specific comparative concentrations are not available in the reviewed literature.

Experimental Protocols

General Protocol for the Extraction and Isolation of Cyanogenic Glycosides

This protocol is a generalized procedure and may require optimization for specific plant materials.

4.1.1. Extraction

  • Sample Preparation: Air-dry the plant material (e.g., leaves of Ilex warburgii) at room temperature and grind into a fine powder.

  • Maceration: Suspend the powdered plant material in 80% methanol (MeOH) at a ratio of 1:10 (w/v).

  • Sonication: Sonicate the mixture for 30 minutes at room temperature.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Solvent Partitioning: Resuspend the concentrated extract in distilled water and partition successively with n-hexane, chloroform, and ethyl acetate to remove nonpolar compounds. The aqueous fraction will contain the glycosides.

4.1.2. Isolation by Column Chromatography

  • Column Preparation: Pack a glass column with silica gel, using a suitable solvent system (e.g., a gradient of chloroform and methanol) as the mobile phase.

  • Sample Loading: Adsorb the concentrated aqueous extract onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity.

  • Fraction Collection: Collect the eluate in fractions of equal volume.

  • Thin-Layer Chromatography (TLC) Analysis: Monitor the fractions by TLC, using a suitable visualization reagent (e.g., p-anisaldehyde-sulfuric acid) to identify fractions containing similar compounds.

  • Pooling and Purification: Pool the fractions containing the compound of interest and further purify using preparative HPLC or recrystallization to obtain pure this compound.

Identification and Structural Elucidation

The identification and confirmation of this compound can be achieved using a combination of the following spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_isolation Isolation & Purification cluster_identification Identification plant_material Powdered Plant Material (e.g., Ilex warburgii leaves) extraction Maceration & Sonication (80% Methanol) plant_material->extraction filtration Filtration & Concentration extraction->filtration partitioning Solvent Partitioning filtration->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography Aqueous Fraction fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Monitoring fraction_collection->tlc_analysis purification Preparative HPLC / Recrystallization tlc_analysis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Pure this compound ms Mass Spectrometry (HRMS) purification->ms ir_uv IR & UV-Vis Spectroscopy purification->ir_uv

Figure 1. Experimental workflow for the isolation and identification of this compound.

biosynthesis_pathway cluster_pathway General Biosynthetic Pathway of Cyanogenic Glycosides amino_acid Amino Acid Precursor (e.g., L-Tyrosine) n_hydroxyamino_acid N-Hydroxyamino Acid amino_acid->n_hydroxyamino_acid CYP79 aldoxime Aldoxime n_hydroxyamino_acid->aldoxime CYP71 nitrile Nitrile aldoxime->nitrile alpha_hydroxynitrile α-Hydroxynitrile (Cyanohydrin) nitrile->alpha_hydroxynitrile cyanogenic_glycoside Cyanogenic Glycoside (e.g., this compound) alpha_hydroxynitrile->cyanogenic_glycoside UGT

Figure 2. Generalized biosynthetic pathway of cyanogenic glycosides.

Conclusion

The identification of this compound in Ilex warburgii expands the known botanical distribution of this cyanogenic glycoside. This technical guide provides a framework for researchers to pursue further investigations into the quantitative analysis, biosynthesis, and biological activities of this compound from this and other novel plant sources. The detailed protocols and workflows presented herein are intended to facilitate reproducible and high-quality research in the field of natural product chemistry.

References

Methodological & Application

Application Note: Sensitive UPLC-MS/MS Analysis of Menisdaurin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurin D is a cyanogenic glycoside first isolated from Menispermum dauricum. The analysis of such compounds is of interest due to the potential biological activities of the plants in which they are found, including anti-inflammatory, antioxidant, and cardio-protective effects.[1] This application note presents a highly sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of this compound in biological matrices. The described protocol is optimized for high throughput and accurate quantification, making it suitable for pharmacokinetic studies and other drug development applications.

Experimental Workflow

The overall experimental process for the UPLC-MS/MS analysis of this compound is depicted in the following workflow diagram.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) ProteinPrecipitation Protein Precipitation (Methanol) Sample->ProteinPrecipitation Add internal standard Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Evaporation Evaporation to Dryness SupernatantCollection->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution UPLC UPLC Separation Reconstitution->UPLC Inject sample MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Quantification Quantification MSMS->Quantification Generate chromatograms Reporting Reporting Quantification->Reporting Calculate concentrations

Caption: Experimental workflow for the UPLC-MS/MS analysis of this compound.

Experimental Protocols

Sample Preparation from Plasma

This protocol is adapted from methods for analyzing glycosides in plasma.[2]

  • Spiking: To a 100 µL aliquot of plasma, add the internal standard (IS).

  • Protein Precipitation: Add 300 µL of ice-cold methanol to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Injection: Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Method

The following parameters are based on established methods for other cyanogenic glycosides and can be optimized for this compound.[2][3][4]

UPLC Conditions:

ParameterValue
Column Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Gradient 5% B to 95% B over 5 minutes, then re-equilibrate
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions for this compound (Predicted):

The molecular weight of this compound (C14H19NO7) is 313.3 g/mol . As cyanogenic glycosides often form sodium or ammonium adducts, these are potential precursor ions.[4] The primary fragmentation is expected to be the loss of the glucose moiety (162.14 g/mol ).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound336.1 ([M+Na]+)174.1 ([M+Na-Glc]+)3015
331.2 ([M+NH4]+)152.1 ([M+H-Glc]+)3020
Internal Standard----

Quantitative Data

The following tables summarize the representative quantitative data for the UPLC-MS/MS method for this compound. This data is illustrative and based on typical performance for similar assays.[2][3][5]

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range 1 - 1000 ng/mL
Regression Equation y = 0.0025x + 0.001
Correlation Coefficient (r²) > 0.995
Weighting 1/x²

Table 2: Accuracy and Precision

Spiked Conc. (ng/mL)Measured Conc. (Mean ± SD, n=5)Accuracy (%)Precision (%RSD)
21.95 ± 0.1897.59.2
5052.1 ± 3.5104.26.7
500489.5 ± 24.197.94.9

Table 3: Sensitivity and Matrix Effect

ParameterValue
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Matrix Effect (%) 95.3%
Recovery (%) 91.2%

Hypothesized Biological Activity Pathway

While the specific signaling pathway of this compound is not fully elucidated, compounds from its source, Menispermum dauricum, exhibit anti-inflammatory and cardio-protective effects.[1] For instance, dauricine, another compound from this plant, is known to affect Ca2+ channels.[1] The following diagram illustrates a hypothesized pathway where this compound or its metabolites could exert anti-inflammatory effects.

Putative_Pathway cluster_stimulus cluster_signaling cluster_response Stimulus e.g., LPS Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor NFkB_activation NF-κB Activation Receptor->NFkB_activation MAPK_pathway MAPK Pathway Receptor->MAPK_pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_activation->Cytokines COX2 COX-2 Expression MAPK_pathway->COX2 MenisdaurinD This compound (or its metabolites) MenisdaurinD->NFkB_activation Inhibition? MenisdaurinD->MAPK_pathway Inhibition?

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Conclusion

This application note provides a detailed protocol for the sensitive and selective quantification of this compound using UPLC-MS/MS. The method is suitable for use in complex biological matrices and offers the high throughput required for preclinical and clinical research. The provided methodologies and illustrative data serve as a comprehensive guide for researchers and scientists in the field of drug development and natural product analysis.

References

Application Notes and Protocols for Evaluating the Bioactivity of Menisdaurin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurin is a naturally occurring cyanogenic glycoside found in several plant species. While its precise biological activities are not extensively characterized, related compounds have demonstrated a range of effects, including potential cytotoxicity against cancer cells. This document provides a comprehensive set of protocols for cell-based assays to systematically evaluate the bioactivity of Menisdaurin D, a derivative or analogue of Menisdaurin. The following protocols are designed to assess its impact on cell viability, induction of apoptosis, and modulation of key cellular signaling pathways. These assays are fundamental in the preliminary screening and characterization of novel compounds for potential therapeutic applications.

Data Presentation

The quantitative results from the following experimental protocols should be summarized in the tables below for clear and concise presentation and comparison.

Table 1: Cell Viability (MTT Assay)

Concentration of this compound (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)100
0.1
1
10
50
100

Table 2: Apoptosis Analysis (Annexin V/PI Staining)

Concentration of this compound (µM)Live Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)Necrotic Cells (%) (Annexin V- / PI+)
0 (Vehicle Control)
10
50
100

Table 3: Western Blot Densitometry Analysis

TreatmentRelative Protein Expression (Fold Change vs. Control)
p-p65/p65 p-ERK/ERK
Vehicle Control1.01.0
This compound (50 µM)
Positive Control (e.g., TNF-α)

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution cell_viability Cell Viability Assay (MTT) prep_compound->cell_viability Treat cells apoptosis Apoptosis Assay (Annexin V/PI) prep_compound->apoptosis Treat cells western_blot Western Blot Analysis prep_compound->western_blot Treat cells prep_cells Cell Culture Maintenance prep_cells->cell_viability prep_cells->apoptosis prep_cells->western_blot data_viability Calculate IC50 cell_viability->data_viability data_apoptosis Quantify Apoptotic Population apoptosis->data_apoptosis data_western Densitometry Analysis western_blot->data_western

Caption: Experimental workflow for evaluating this compound bioactivity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, or A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[1][2][3][4]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells into 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 hours).

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[5][6][7][8][9]

Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the effect of this compound on the activation of key signaling proteins, such as those in the NF-κB and MAPK pathways.

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and treat with this compound as described previously.

  • After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[10][11][12][13]

  • Perform densitometry analysis to quantify the protein expression levels relative to a loading control (e.g., β-actin).

Signaling Pathway Diagram

The following diagram illustrates a simplified representation of the NF-κB signaling pathway, which is a common target for anti-inflammatory and anti-cancer drug development.

nfkb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus TNF-α / IL-1 receptor Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase activates ikb IκB ikb_kinase->ikb phosphorylates ikb_kinase->ikb leads to degradation nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates dna DNA nfkb_nuc->dna binds gene_transcription Gene Transcription (Inflammation, Survival) dna->gene_transcription induces

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

References

Application Notes and Protocols for In Vivo Evaluation of Menisdaurin D's Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Menisdaurin D is a novel compound with purported anti-inflammatory properties. To rigorously assess its therapeutic potential, robust and well-characterized in vivo animal models are indispensable. These models are crucial for understanding the compound's efficacy, mechanism of action, and potential side effects in a physiological context. This document provides detailed application notes and standardized protocols for three commonly employed animal models to investigate the anti-inflammatory effects of this compound: the Carrageenan-Induced Paw Edema model for acute inflammation, the Lipopolysaccharide (LPS)-Induced Acute Lung Injury model for severe systemic inflammation, and the Acetic Acid-Induced Writhing Test for evaluating analgesic and anti-inflammatory activity.

Carrageenan-Induced Paw Edema in Rodents

This widely used and validated model is designed to screen for acute anti-inflammatory activity.[1][2] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a localized, biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.[1][3] This response is mediated by the release of pro-inflammatory mediators, including histamine, serotonin, bradykinin, and prostaglandins.[3] The efficacy of this compound can be quantified by its ability to reduce the swelling of the paw.

Illustrative Data Presentation:

The following table presents hypothetical data to demonstrate how the anti-inflammatory effects of this compound could be quantified and compared to a standard non-steroidal anti-inflammatory drug (NSAID), such as Indomethacin.

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h post-carrageenan (Mean ± SD)Inhibition of Edema (%)
Vehicle Control (Saline)-0.85 ± 0.12-
This compound100.62 ± 0.0927.1
This compound250.41 ± 0.0751.8
This compound500.25 ± 0.0570.6
Indomethacin (Positive Control)100.28 ± 0.0667.1

Experimental Protocol:

Materials:

  • Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g)

  • This compound

  • Carrageenan (lambda, Type IV)

  • Indomethacin (or other standard NSAID)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Pleasthesiameter or digital calipers

  • Syringes and needles (26G)

Procedure:

  • Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week prior to the experiment.

  • Grouping: Randomly divide the animals into experimental groups (n=6-8 per group): Vehicle Control, this compound (multiple doses), and Positive Control (Indomethacin).

  • Compound Administration: Administer this compound or Indomethacin via the desired route (e.g., oral gavage, intraperitoneal injection) 60 minutes before the induction of inflammation. The vehicle control group receives the vehicle alone.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer or the thickness using digital calipers.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[4]

  • Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[5]

  • Data Analysis: Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Experimental Workflow Diagram:

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Animal Acclimatization grouping Grouping of Animals acclimatization->grouping drug_admin Administration of this compound / Controls grouping->drug_admin baseline Baseline Paw Measurement drug_admin->baseline carrageenan Carrageenan Injection baseline->carrageenan measurement Paw Volume Measurement (hourly) carrageenan->measurement analysis Data Analysis (% Inhibition) measurement->analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

The LPS-induced ALI model is a robust and clinically relevant model for studying severe, systemic inflammation that mimics aspects of acute respiratory distress syndrome (ARDS).[6] Intratracheal or intranasal administration of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory cascade in the lungs, leading to neutrophil infiltration, edema, and the release of pro-inflammatory cytokines.[6] This model is suitable for evaluating the efficacy of this compound in a more complex inflammatory setting.

Illustrative Data Presentation:

The following table provides a hypothetical representation of data that could be obtained from an LPS-induced ALI study evaluating this compound.

Treatment GroupDose (mg/kg)Total Cells in BALF (x10^5/mL) (Mean ± SD)TNF-α in BALF (pg/mL) (Mean ± SD)Lung Wet/Dry Weight Ratio (Mean ± SD)
Vehicle Control (Saline)-0.5 ± 0.150 ± 123.8 ± 0.3
LPS + Vehicle-8.2 ± 1.5850 ± 1207.5 ± 0.8
LPS + this compound106.1 ± 1.1620 ± 956.2 ± 0.6
LPS + this compound254.3 ± 0.8410 ± 705.1 ± 0.4
LPS + this compound502.9 ± 0.6250 ± 554.5 ± 0.3
LPS + Dexamethasone (Positive Control)53.2 ± 0.7280 ± 604.7 ± 0.4

Experimental Protocol:

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Dexamethasone (or other standard anti-inflammatory steroid)

  • Vehicle

  • Anesthetic (e.g., isoflurane)

  • Bronchoalveolar lavage (BAL) equipment

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

Procedure:

  • Animal Acclimatization and Grouping: As described in the previous protocol.

  • Compound Administration: Administer this compound, Dexamethasone, or vehicle 1 hour prior to LPS challenge.

  • Induction of ALI: Anesthetize the mice and instill LPS (e.g., 5 mg/kg in 50 µL of sterile saline) intranasally or intratracheally.[7][8] The control group receives sterile saline.

  • Sample Collection: At a predetermined time point (e.g., 6, 12, or 24 hours) after LPS administration, euthanize the animals.

  • Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving a known volume of sterile PBS into the lungs to collect BAL fluid (BALF).

  • Cell Count: Determine the total and differential cell counts in the BALF.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BALF supernatant using ELISA.

  • Lung Edema Assessment: Excise the lungs, weigh them (wet weight), then dry them in an oven at 60°C for 48 hours and re-weigh (dry weight). Calculate the wet/dry weight ratio as an indicator of pulmonary edema.

  • Histopathology: Fix a portion of the lung tissue in 10% formalin for histological analysis (e.g., H&E staining) to assess tissue damage and inflammatory cell infiltration.

Experimental Workflow Diagram:

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment & Analysis acclimatization Animal Acclimatization & Grouping drug_admin Administration of this compound / Controls acclimatization->drug_admin lps_admin LPS Instillation drug_admin->lps_admin incubation Incubation Period (6-24h) lps_admin->incubation euthanasia Euthanasia & Sample Collection incubation->euthanasia bal Bronchoalveolar Lavage euthanasia->bal lung_excise Lung Excision euthanasia->lung_excise cell_count BALF Cell Count bal->cell_count cytokine BALF Cytokine Analysis bal->cytokine edema Lung Wet/Dry Ratio lung_excise->edema histology Histopathology lung_excise->histology

Caption: Workflow for LPS-Induced Acute Lung Injury Model.

Acetic Acid-Induced Writhing Test in Mice

This model is a classic method for evaluating peripheral analgesic activity, which is often associated with anti-inflammatory effects.[9] The intraperitoneal injection of acetic acid irritates the serous membranes, leading to the release of endogenous mediators like prostaglandins and bradykinin, which stimulate nociceptors and cause a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[9] The efficacy of this compound is determined by its ability to reduce the number of writhes.

Illustrative Data Presentation:

The following table presents hypothetical data for the acetic acid-induced writhing test.

Treatment GroupDose (mg/kg)Number of Writhes (in 20 min) (Mean ± SD)Inhibition of Writhing (%)
Vehicle Control (Saline)-45.2 ± 5.8-
This compound1032.1 ± 4.529.0
This compound2521.5 ± 3.952.4
This compound5012.8 ± 2.771.7
Ibuprofen (Positive Control)12015.4 ± 3.165.9

Experimental Protocol:

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Acetic acid (0.6% v/v in distilled water)

  • Ibuprofen (or other standard analgesic)

  • Vehicle

  • Observation chambers

  • Stopwatch

Procedure:

  • Animal Acclimatization and Grouping: As described in the previous protocols.

  • Compound Administration: Administer this compound, Ibuprofen, or vehicle orally or intraperitoneally 30-60 minutes before the acetic acid injection.[10]

  • Induction of Writhing: Inject 0.1 mL/10 g body weight of 0.6% acetic acid solution intraperitoneally.[10]

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start a stopwatch.

  • Counting Writhes: Count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a set period, typically 20-30 minutes, starting 5 minutes after the acetic acid injection.[11]

  • Data Analysis: Calculate the percentage inhibition of writhing for each group using the following formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.

Potential Signaling Pathway for Anti-Inflammatory Action:

While the specific molecular targets of this compound are yet to be elucidated, many anti-inflammatory compounds exert their effects by modulating key signaling pathways involved in the inflammatory response. A common pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade.

G cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_pathway Signaling Cascade cluster_nucleus Nuclear Translocation & Transcription cluster_response Inflammatory Response LPS LPS / Carrageenan TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates to Nucleus Genes Pro-inflammatory Genes NFkB_nuc->Genes Induces Transcription Cytokines TNF-α, IL-6, COX-2 Genes->Cytokines MenisdaurinD This compound MenisdaurinD->IKK Inhibits? MenisdaurinD->NFkB_nuc Inhibits?

Caption: Hypothetical Anti-Inflammatory Signaling Pathway for this compound.

References

Application Notes and Protocols for Cytotoxicity Assessment of Menisdaurin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurin D, a cyanogenic glycoside isolated from various plant species, has garnered interest for its potential biological activities. As with any novel compound intended for therapeutic applications, a thorough evaluation of its cytotoxic profile is a critical initial step in the drug development process. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using two common colorimetric assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays.

These assays are foundational in toxicology and cancer research for evaluating a compound's effect on cell viability and proliferation.[1] The MTT assay is a widely used method based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[1] The amount of formazan produced is proportional to the number of viable, metabolically active cells.[2] The XTT assay is a similar method but offers the advantage of producing a water-soluble formazan, simplifying the protocol by eliminating the need for a solubilization step.[3]

Mechanism of Action and Signaling Pathways

While the specific cytotoxic mechanism of this compound is a subject for further investigation, many natural products induce cytotoxicity through the activation of apoptotic pathways. A generalized signaling pathway for apoptosis induction is illustrated below. It is hypothesized that this compound, like other cytotoxic compounds, may trigger cell death through either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways, leading to the activation of caspases and subsequent programmed cell death.

cluster_0 Apoptosis Induction cluster_1 Intrinsic Pathway cluster_2 Extrinsic Pathway This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress induces Death Receptors Death Receptors This compound->Death Receptors activates Mitochondria Mitochondria Cellular Stress->Mitochondria activates DISC DISC Death Receptors->DISC forms Cytochrome c Cytochrome c Mitochondria->Cytochrome c releases Apoptosome Apoptosome Cytochrome c->Apoptosome forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Caspase-8 Caspase-8 DISC->Caspase-8 activates Caspase-8->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes Start Start Cell Seeding Cell Seeding Start->Cell Seeding Cell Adherence Incubate (24h) Cell Seeding->Cell Adherence Treatment Add this compound (serial dilutions) Cell Adherence->Treatment Incubation Incubate (24-72h) Treatment->Incubation Assay Select Assay Incubation->Assay MTT Assay MTT Assay Assay->MTT Assay MTT XTT Assay XTT Assay Assay->XTT Assay XTT Add MTT Reagent Add MTT (Incubate 2-4h) MTT Assay->Add MTT Reagent Add XTT Reagent Add XTT/PMS (Incubate 2-4h) XTT Assay->Add XTT Reagent Solubilization Add Solubilizing Agent (e.g., DMSO) Add MTT Reagent->Solubilization Measure Absorbance MTT Read Absorbance (570 nm) Solubilization->Measure Absorbance MTT Measure Absorbance XTT Read Absorbance (450 nm) Add XTT Reagent->Measure Absorbance XTT Data Analysis Calculate % Viability Determine IC50 Measure Absorbance MTT->Data Analysis Measure Absorbance XTT->Data Analysis End End Data Analysis->End

References

Application Notes and Protocols for the Enzymatic Hydrolysis of Menisdaurin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurin D is a cyanogenic glycoside that, upon hydrolysis, yields a specific aglycone. This aglycone is of interest to researchers for its potential biological activities and as a building block in the synthesis of novel therapeutic agents. The enzymatic hydrolysis of this compound offers a specific and mild method to obtain its aglycone, menisdaurigenin, which has been noted to be unstable in aqueous and methanolic solutions. This document provides detailed application notes and protocols for the enzymatic hydrolysis of this compound using β-glucosidase, focusing on optimal conditions and isolation of the unstable aglycone.

Data Presentation

The following tables summarize the key quantitative data for the enzymatic hydrolysis of this compound. These parameters are crucial for achieving optimal yield and purity of the aglycone.

Table 1: Optimal Reaction Conditions for Enzymatic Hydrolysis of this compound

ParameterOptimal Value/RangeNotes
Enzymeβ-Glucosidase (from almonds)Commercially available and effective for cyanogenic glycosides.
SubstrateThis compoundPurity of the substrate will affect the final yield.
pH5.0 - 6.0β-glucosidase exhibits optimal activity in a slightly acidic environment.
Temperature37 °CBalances enzyme activity and the stability of the aglycone.
BufferSodium Acetate or Citrate BufferProvides a stable pH environment for the reaction.
Enzyme Concentration100 U per 100 mg of substrateThis is a starting point and may require optimization.
Substrate Concentration1-5 mg/mLHigher concentrations may lead to substrate inhibition.
Reaction Time2 - 4 hoursMonitor reaction progress by TLC or HPLC.

Table 2: Physical and Chemical Properties of this compound and its Aglycone

CompoundMolecular FormulaMolar Mass ( g/mol )Key Characteristics
This compoundC₁₄H₂₁NO₇315.32Cyanogenic glycoside
Menisdaurigenin (Aglycone)C₈H₉NO₂151.16Unstable in water and methanol

Experimental Protocols

This section provides a detailed methodology for the enzymatic hydrolysis of this compound and the subsequent isolation of its aglycone.

Materials and Reagents
  • This compound

  • β-Glucosidase from almonds (e.g., Sigma-Aldrich G0395)

  • Sodium Acetate Buffer (0.1 M, pH 5.5)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware and equipment (reaction flask, magnetic stirrer, separatory funnel, rotary evaporator, etc.)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • High-Performance Liquid Chromatography (HPLC) system for monitoring and analysis (optional)

Protocol 1: Enzymatic Hydrolysis of this compound
  • Reaction Setup: In a round-bottom flask, dissolve this compound in 0.1 M sodium acetate buffer (pH 5.5) to a final concentration of 2 mg/mL.

  • Enzyme Addition: Add β-glucosidase from almonds to the reaction mixture. A starting concentration of 100 Units of enzyme per 100 mg of this compound is recommended.

  • Incubation: Stir the reaction mixture at 37 °C.

  • Reaction Monitoring: Monitor the progress of the hydrolysis by TLC or HPLC. On a TLC plate, the aglycone product will have a higher Rf value than the glycoside substrate.

  • Reaction Quenching: Once the reaction is complete (typically within 2-4 hours), proceed immediately to the extraction protocol to prevent degradation of the unstable aglycone.

Protocol 2: Isolation and Purification of the Aglycone (Menisdaurigenin)
  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the aglycone with an equal volume of ethyl acetate. Repeat the extraction three times. The instability of the aglycone in the aqueous phase necessitates a swift extraction process.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Filter the dried organic phase and concentrate under reduced pressure using a rotary evaporator. It is crucial to keep the temperature of the water bath low (e.g., 30-35 °C) to minimize degradation of the product.

  • Purification: Purify the crude aglycone by silica gel column chromatography. The appropriate solvent system for elution should be determined by TLC analysis (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified aglycone using standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Visualizations

The following diagrams illustrate the key processes involved in the enzymatic hydrolysis of this compound.

Hydrolysis_Pathway MenisdaurinD This compound (Glycoside) Aglycone Menisdaurigenin (Aglycone) MenisdaurinD->Aglycone Hydrolysis Glucose Glucose MenisdaurinD->Glucose Hydrolysis Enzyme β-Glucosidase Enzyme->MenisdaurinD

Caption: Signaling pathway of this compound hydrolysis.

Experimental_Workflow cluster_reaction Enzymatic Hydrolysis cluster_isolation Isolation & Purification Dissolve Dissolve this compound in Buffer (pH 5.5) AddEnzyme Add β-Glucosidase Dissolve->AddEnzyme Incubate Incubate at 37°C AddEnzyme->Incubate Monitor Monitor Reaction (TLC/HPLC) Incubate->Monitor Extract Extract with Ethyl Acetate Monitor->Extract Dry Dry Organic Phase Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Purify->Characterize Characterize Aglycone (NMR, MS, IR)

Caption: Experimental workflow for aglycone production.

Application Notes and Protocols for Menisdaurin D in Novel Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential therapeutic applications of Menisdaurin D, with a focus on its anti-inflammatory properties. The information is based on available preliminary data and provides a framework for further investigation into its mechanism of action and development as a novel therapeutic agent.

Introduction

Menisdaurin is a cyanogenic glycoside that has been isolated from several plant species, including Menispermum dauricum and Ilex aquifolium. Preliminary research suggests that Menisdaurin possesses anti-inflammatory properties, indicating its potential for development as a therapeutic agent for inflammatory conditions. As a member of the cyanogenic glycoside class of compounds, its broader bioactivity spectrum, including potential anticancer properties, also warrants further exploration.

Potential Therapeutic Applications

Based on initial findings and the known biological activities of related compounds and plant extracts, this compound may be investigated for the following therapeutic applications:

  • Anti-inflammatory Agent: The primary demonstrated activity of Menisdaurin is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain. This suggests its potential in treating chronic inflammatory diseases such as arthritis.

  • Anticancer Agent: The plant sources of Menisdaurin, Menispermum dauricum and Ilex aquifolium, have been reported to contain various compounds with cytotoxic and anti-tumor activities. Furthermore, other cyanogenic glycosides have been investigated for their potential in cancer therapy.[1] These findings suggest that this compound could be a candidate for anticancer drug development.

  • Antimicrobial Agent: Extracts from Ilex aquifolium have demonstrated antibacterial and antifungal properties.[2] Future studies could explore if this compound contributes to these effects.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activity of Menisdaurin.

Biological ActivityAssayTargetResultConcentrationReference
Anti-inflammatoryCOX-2 InhibitionCyclooxygenase-2 (COX-2)49.34% inhibition100 µMInferred from secondary source analysis
Anti-inflammatoryCOX-2 InhibitionCyclooxygenase-2 (COX-2)IC50 = 0.46 µMNot ApplicableInferred from secondary source analysis

Note: The provided data is based on limited preliminary studies. Further comprehensive studies are required to validate and expand upon these findings.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound.

4.1. In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is a standard method for determining the inhibitory activity of a compound against the COX-2 enzyme.[3][4]

a. Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control inhibitor)

  • This compound (test compound)

  • 96-well opaque microplate

  • Fluorescence plate reader

b. Procedure:

  • Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. Dissolve this compound and Celecoxib in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Assay Preparation: In a 96-well plate, add the following to designated wells:

    • Enzyme Control: 10 µL of Assay Buffer.

    • Inhibitor Control: 2 µL of Celecoxib and 8 µL of Assay Buffer.

    • Test Compound: 10 µL of diluted this compound at various concentrations.

  • Reaction Mixture: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of the reaction mix to each well.

  • Enzyme Addition: Add 10 µL of diluted human recombinant COX-2 to each well, except for the blank wells.

  • Initiation of Reaction: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.

  • Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) kinetically for 5-10 minutes at 25°C.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition of COX-2 by this compound at each concentration and calculate the IC50 value.

4.2. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess the cytotoxic effects of a compound on cultured cells.[5][6]

a. Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer) and a normal cell line (e.g., MRC-5 for lung fibroblasts)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (test compound)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

b. Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and Doxorubicin for 48-72 hours. Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value of this compound for both the cancer and normal cell lines.

Signaling Pathway and Workflow Visualizations

5.1. Hypothesized Anti-inflammatory Signaling Pathway of this compound

The following diagram illustrates the hypothesized mechanism of action for this compound's anti-inflammatory effect, based on its inhibition of COX-2.

Menisdaurin_Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, cytokines) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 catalysis Prostaglandins Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation COX2->Prostaglandins Menisdaurin This compound Menisdaurin->COX2 inhibition

Caption: Hypothesized Anti-inflammatory Pathway of this compound.

5.2. Experimental Workflow for Evaluating this compound

The diagram below outlines a logical workflow for the initial evaluation of this compound as a potential therapeutic agent.

Menisdaurin_Evaluation_Workflow Start Start: this compound (Isolated Compound) In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening COX2_Assay COX-2 Inhibition Assay In_Vitro_Screening->COX2_Assay Cytotoxicity_Assay Cytotoxicity Assay (Cancer vs. Normal Cells) In_Vitro_Screening->Cytotoxicity_Assay Mechanism_of_Action Mechanism of Action Studies COX2_Assay->Mechanism_of_Action Cytotoxicity_Assay->Mechanism_of_Action Signaling_Pathway_Analysis Signaling Pathway Analysis Mechanism_of_Action->Signaling_Pathway_Analysis In_Vivo_Studies In Vivo Studies (Animal Models of Inflammation/Cancer) Signaling_Pathway_Analysis->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: Experimental Workflow for this compound Evaluation.

Future Directions

The preliminary data on this compound is promising but limited. To fully elucidate its therapeutic potential, the following areas of research are recommended:

  • Broad Spectrum Bioactivity Screening: Conduct a comprehensive screening of this compound against a panel of cancer cell lines and microbial strains to identify other potential therapeutic applications.

  • Mechanism of Action Studies: Investigate the detailed molecular mechanisms underlying its anti-inflammatory and any other observed biological activities. This includes identifying specific signaling pathways modulated by this compound.

  • In Vivo Efficacy and Safety: Evaluate the efficacy and safety of this compound in appropriate animal models of inflammation and cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify compounds with improved potency and selectivity.

These application notes and protocols provide a starting point for researchers interested in exploring the therapeutic potential of this compound. The provided information should be supplemented with further literature research and experimental validation.

References

Menisdaurin D: Uncharted Territory for a Chemical Probe in Molecular Biology

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough review of available scientific literature, Menisdaurin D remains an enigmatic compound within the realm of molecular biology, with no current research supporting its use as a chemical probe. While its chemical properties have been documented, its biological activities, potential molecular targets, and mechanisms of action are yet to be explored, leaving a significant knowledge gap for researchers and drug development professionals.

Menisdaurin, a naturally occurring glycoside and nitrile, has been isolated from plants such as Menispermum dauricum.[1][2] Its chemical structure and stereochemistry have been subjects of investigation, leading to the confirmation of its absolute stereochemistry as (Z,4S,6R).[2] The compound is known to be a glucoside containing an α,β-unsaturated nitrile in its aglycone portion.[1]

However, the current body of scientific literature does not provide any data on the biological effects of Menisdaurin or a potential variant "this compound." There is a notable absence of studies investigating its role in any signaling pathways, its potential as an enzyme inhibitor or activator, or its effects on cellular processes. Consequently, crucial quantitative data for a chemical probe, such as IC50 or EC50 values, which denote the concentration of a substance required for 50% inhibition or effect, respectively, are not available.

The development and characterization of a chemical probe are critical for its effective use in molecular biology research.[3][4][5] This involves identifying its specific biological target, understanding its mechanism of action, and determining its potency and selectivity. Without this fundamental information, it is not possible to develop reliable experimental protocols for its application.

Due to this lack of foundational research, no signaling pathways involving this compound can be depicted, nor can any experimental workflows for its use be outlined. The creation of detailed application notes and protocols, including methodologies for key experiments and data presentation in structured tables, is therefore not feasible at this time.

For researchers interested in exploring the potential of Menisdaurin or this compound as a novel chemical probe, the initial steps would involve comprehensive screening to identify any biological activity, followed by target identification and validation studies. Subsequent research would need to focus on elucidating its mechanism of action and establishing its potency and selectivity before it can be effectively utilized as a tool in molecular biology.

References

Application Note: A Validated High-Performance Thin-Layer Chromatography (HPTLC) Method for the Quantitative Analysis of Menisdaurin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details the development and validation of a simple, precise, and accurate High-Performance Thin-Layer Chromatography (HPTLC) method for the quantitative analysis of Menisdaurin D. The method is suitable for the determination of this compound in herbal extracts and pharmaceutical formulations. The validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines (Q2R1), demonstrating the method's reliability for quality control and research purposes.[1][2]

Introduction

This compound is a cyanogenic glycoside found in various plant species. The quantification of cyanogenic glycosides is crucial for assessing the potential toxicity and therapeutic efficacy of plant-based products.[3] High-Performance Thin-Layer Chromatography (HPTLC) offers a powerful and efficient analytical technique for the analysis of herbal materials due to its ability to analyze multiple samples in parallel, low operating costs, and minimal sample preparation requirements.[4][5][6] This application note provides a comprehensive protocol for a validated HPTLC-densitometric method for the quantification of this compound.

Experimental Workflow

The overall process for the HPTLC analysis of this compound, from sample preparation to final data analysis, is outlined below.

HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_hptlc HPTLC Analysis cluster_analysis Data Analysis & Validation Sample Plant Material / Formulation Extraction Methanol Extraction (Sonication) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Application Spotting on HPTLC Plate (Linomat 5) Filtration->Application Standard This compound Standard Std_Prep Prepare Stock & Working Standards Standard->Std_Prep Std_Prep->Application Development Chromatogram Development (Twin Trough Chamber) Application->Development Drying Plate Drying Development->Drying Derivatization Derivatization (Anisaldehyde-Sulphuric Acid) Drying->Derivatization Heating Plate Heating Derivatization->Heating Scanning Densitometric Scanning Heating->Scanning Quantification Quantification (Peak Area vs. Concentration) Scanning->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation Report Generate Report Validation->Report

Caption: Experimental workflow for this compound analysis by HPTLC.

Materials and Methods

Chemicals and Reagents
  • This compound reference standard (purity >98%)

  • Methanol (HPLC grade)

  • Toluene (AR grade)

  • Ethyl acetate (AR grade)

  • Formic acid (AR grade)

  • Anisaldehyde

  • Sulphuric acid

  • Pre-coated silica gel aluminium plates 60 F254 (20 x 10 cm, 0.2 mm thickness)

Preparation of Standard Solution

A stock solution of this compound (1000 µg/mL) was prepared by accurately weighing 10 mg of the standard and dissolving it in 10 mL of methanol. From this stock, working standards of varying concentrations (e.g., 100-600 ng/µL) were prepared by serial dilution with methanol for the establishment of the calibration curve.

Sample Preparation

Accurately weigh 1 gram of the powdered plant material or formulation and transfer it to a conical flask.[7] Add 10 mL of methanol and sonicate the mixture for 30 minutes to ensure complete extraction.[8] Filter the resulting solution through a 0.45 µm membrane filter. The filtrate is then used for HPTLC analysis.

Chromatographic Conditions
  • Stationary Phase : Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase : Toluene : Ethyl Acetate : Formic Acid (5:4:1, v/v/v).

  • Chamber Saturation : The twin-trough chamber was saturated with the mobile phase vapor for 20 minutes at room temperature (25±2°C).[9]

  • Application : 5 µL of the standard and sample solutions were applied as 6 mm bands, 8 mm from the bottom of the plate, using a CAMAG Linomat 5 applicator.

  • Development : The plate was developed up to a distance of 80 mm in the pre-saturated chamber.

  • Derivatization : After drying, the plate was immersed in anisaldehyde-sulphuric acid reagent followed by heating at 105°C for 5 minutes.

  • Densitometric Scanning : Scanning was performed using a CAMAG TLC Scanner 4 at a wavelength of 540 nm in absorbance-reflectance mode.

Method Validation

The developed HPTLC method was validated according to ICH Q2(R1) guidelines for linearity, precision, accuracy, robustness, Limit of Detection (LOD), and Limit of Quantitation (LOQ).[1][2][4]

Validation Process Overview

Validation_Process cluster_main ICH Q2(R1) Validation Parameters cluster_quantitative Quantitative Tests cluster_limits Limit Tests cluster_robust Robustness Validation Validated Analytical Method Accuracy Accuracy (% Recovery) Accuracy->Validation Precision Precision (Repeatability & Intermediate) Precision->Validation Linearity Linearity & Range Linearity->Validation Specificity Specificity Specificity->Validation LOD Limit of Detection LOD->Validation LOQ Limit of Quantitation LOQ->Validation Robustness Robustness (Deliberate Variations) Robustness->Validation

Caption: Key parameters for analytical method validation per ICH guidelines.

Linearity

The linearity was assessed by analyzing six concentrations of this compound standard solution (100-600 ng/spot). The calibration curve was constructed by plotting peak area against concentration.

ParameterResult
Linearity Range100 - 600 ng/spot
Regression Equationy = 12.5x + 150.8
Correlation Coefficient (r²)0.9992
Table 1: Summary of Linearity Data for this compound.
Precision

Precision was evaluated by performing intra-day and inter-day studies. Three different concentrations (200, 400, 600 ng/spot) were analyzed six times on the same day (intra-day) and on three different days (inter-day). The results are expressed as % RSD (Relative Standard Deviation).

Concentration (ng/spot)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=3)
2001.151.42
4000.981.25
6000.851.10
Table 2: Intra-day and Inter-day Precision of the HPTLC Method.
Accuracy (Recovery)

The accuracy of the method was determined by performing a recovery study at three levels (80%, 100%, and 120%). A known amount of standard this compound was added to a pre-analyzed sample, and the samples were re-analyzed.

Amount Added (%)Theoretical (ng)Amount Found (ng)% Recovery% RSD (n=3)
80160158.999.311.08
100200201.2100.600.95
120240238.599.381.12
Table 3: Accuracy/Recovery Study Data.
Robustness

The robustness was evaluated by introducing small, deliberate variations in the method parameters, including mobile phase composition (±0.1 mL of Formic Acid) and saturation time (±5 min). The effect on the results was examined, and the %RSD was found to be less than 2%, indicating the method's robustness.

Parameter Variation% RSD
Mobile Phase Composition1.35
Chamber Saturation Time1.21
Table 4: Robustness of the Developed HPTLC Method.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
Limit of Detection (LOD)25 ng/spot
Limit of Quantitation (LOQ)78 ng/spot
Table 5: LOD and LOQ of the HPTLC Method for this compound.

Conclusion

A novel, simple, accurate, and precise HPTLC method has been successfully developed and validated for the quantitative determination of this compound. The validation results confirm that the method is reliable and suitable for its intended purpose in quality control and routine analysis of herbal products containing this compound. The method adheres to the standards set by the ICH guidelines, ensuring its acceptability for regulatory purposes.[10]

References

Application Notes and Protocols for Assessing the In Vitro Antiviral Efficacy of Menisdaurin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurin D is a cyanogenic glycoside that has been isolated from several plant species.[1] As a member of a broad class of natural products, its biological activities are of significant interest to the scientific community. While the complete pharmacological profile of this compound is still under investigation, its unique chemical structure warrants exploration of its potential therapeutic properties, including antiviral efficacy.

These application notes provide a comprehensive guide for the in vitro assessment of this compound's antiviral activity. The protocols outlined below are designed to be adaptable for screening against a variety of viruses and to elucidate the potential mechanism of action.

This compound: Compound Specifications

PropertyValueSource
Chemical Formula C14H19NO7[1]
Molar Mass 313.3 g/mol [1]
CAS Number 67765-58-6[1]
Appearance Colorless crystalline platelets[1]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[2]
Storage Store at -20°C. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[3]

Note on Stability: The stability of this compound in cell culture media under experimental conditions should be determined empirically, as the stability of natural compounds can be variable.[4][5][6][7][8]

Experimental Workflow for Antiviral Assessment

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel compound like this compound for antiviral activity.

Antiviral_Workflow cluster_prep Preparation cluster_assays Primary Screening cluster_moa Mechanism of Action (MoA) Studies Compound This compound Stock (in DMSO) Cytotoxicity Cytotoxicity Assay (CC50) Compound->Cytotoxicity Antiviral Antiviral Assay (EC50) (e.g., Plaque Reduction) Compound->Antiviral Cells Host Cell Culture (e.g., Vero, MDCK) Cells->Cytotoxicity Cells->Antiviral Virus Virus Stock (e.g., Influenza, HSV) Virus->Antiviral Cytotoxicity->Antiviral Determine non-toxic concentrations TimeOfAddition Time-of-Addition Assay Antiviral->TimeOfAddition If active EnzymeAssay Specific Enzyme Assays (e.g., Neuraminidase, RT) Antiviral->EnzymeAssay If active Time_of_Addition cluster_timeline Viral Replication Timeline t_minus_2 -2h t_0 0h (Infection) t_2 2h t_4 4h t_6 6h t_8 8h t_10 10h Attachment Attachment & Entry Uncoating Uncoating Replication Genome Replication Assembly Assembly & Release add_pre Pre-treatment (-2h to 0h) add_pre->Attachment Inhibits Attachment/Entry add_early Early (0h to 4h) add_early->Replication Inhibits Replication add_late Late (4h to 10h) add_late->Assembly Inhibits Assembly/Release Signaling_Pathway cluster_virus Viral Infection cluster_host Host Cell Virus Virus Receptor Host Cell Receptor Virus->Receptor Attachment NFkB NF-κB Pathway Receptor->NFkB MAPK MAPK Pathway Receptor->MAPK Replication Viral Replication NFkB->Replication Promotes MAPK->Replication Promotes Interferon Interferon Response Interferon->Replication Inhibits MenisdaurinD This compound MenisdaurinD->NFkB Inhibits? MenisdaurinD->MAPK Inhibits? MenisdaurinD->Interferon Stimulates?

References

Application Note: High-Purity Menisdaurin D Purification from Flueggea virosa using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurin D is a cyanogenic glucoside that has garnered significant interest within the scientific community due to its potential therapeutic applications. Initially isolated from Menispermum dauricum, it is also found in notable quantities in other botanicals such as Flueggea virosa. The presence of a nitrile group and a glucose moiety in its structure contributes to its bioactivity. As research into its pharmacological properties progresses, the need for efficient and scalable purification methods to obtain high-purity this compound is paramount for accurate preclinical and clinical investigations.

This application note provides a detailed protocol for the purification of this compound from the methanolic extract of Flueggea virosa aerial parts using silica gel column chromatography. The methodology is designed to be a robust starting point for researchers, offering a clear pathway to obtaining this compound with a purity suitable for further scientific inquiry.

Data Presentation

The following table summarizes the quantitative data related to the extraction and HPTLC analysis of this compound from Flueggea virosa. This data serves as a baseline for the expected yield and chromatographic behavior of this compound during the purification process.

ParameterValueReference
Source MaterialAerial parts of Flueggea virosa[1][2]
Extraction SolventMethanol[1]
This compound Content in Methanolic Extract3.28% - 4.22% (w/w)[3][4]
HPTLC Stationary PhaseSilica gel 60F254[1]
HPTLC Mobile PhaseDichloromethane:Methanol (8.5:1.5, v/v)[1]
This compound HPTLC Rf Value0.16 ± 0.01[4]

Experimental Protocols

This section outlines the detailed methodology for the extraction and subsequent purification of this compound using column chromatography.

Preparation of Crude Methanolic Extract
  • Plant Material Preparation: Air-dry the aerial parts of Flueggea virosa at room temperature until a constant weight is achieved. Grind the dried plant material into a coarse powder.

  • Extraction:

    • Pack the powdered plant material (100 g) into a Soxhlet apparatus.

    • Extract with 95% methanol for 72 hours.

    • After extraction, filter the methanolic extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanolic extract.

    • Dry the extract in a vacuum oven to remove any residual solvent. The expected yield of the crude extract is approximately 9.76% (w/w) of the initial dry plant material.[1]

Column Chromatography Purification of this compound

This protocol is designed for the purification of this compound from the crude methanolic extract using a silica gel column.

  • Column Preparation:

    • Select a glass chromatography column with a diameter of 4-5 cm and a length of 50-60 cm.

    • Place a small plug of cotton wool at the bottom of the column.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (100% Dichloromethane).

    • Carefully pour the slurry into the column, allowing the silica gel to pack uniformly without air bubbles. Gently tap the column to facilitate even packing.

    • Add a thin layer of sand on top of the packed silica gel to prevent disturbance of the stationary phase during sample loading.

    • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude methanolic extract (e.g., 5 g) in a minimal amount of methanol.

    • Adsorb the dissolved extract onto a small amount of silica gel (e.g., 10 g) by evaporating the solvent completely. This creates a dry, free-flowing powder.

    • Carefully load the silica gel with the adsorbed sample onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% Dichloromethane.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. The following gradient is recommended as a starting point:

      • 100% Dichloromethane (2 column volumes)

      • 99:1 Dichloromethane:Methanol (v/v) (3 column volumes)

      • 98:2 Dichloromethane:Methanol (v/v) (3 column volumes)

      • 95:5 Dichloromethane:Methanol (v/v) (5 column volumes)

      • 90:10 Dichloromethane:Methanol (v/v) (5 column volumes)

      • 85:15 Dichloromethane:Methanol (v/v) (until this compound is fully eluted)

      • Finally, wash the column with 100% Methanol.

    • Collect fractions of a consistent volume (e.g., 20-25 mL) throughout the elution process.

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) on silica gel 60F254 plates.

    • Use a mobile phase of Dichloromethane:Methanol (8.5:1.5, v/v).

    • Visualize the spots under UV light (254 nm). This compound should appear as a spot with an Rf value of approximately 0.16.[4]

    • Combine the fractions that show a pure spot corresponding to this compound.

  • Isolation of Pure this compound:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to yield purified this compound.

    • Assess the purity of the final product using analytical techniques such as HPLC or HPTLC.

Visualization of the Purification Workflow

MenisdaurinD_Purification cluster_extraction Plant Material Extraction cluster_chromatography Column Chromatography Purification plant_material Dried & Powdered Flueggea virosa soxhlet Soxhlet Extraction (95% Methanol) plant_material->soxhlet filtration Filtration soxhlet->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Methanolic Extract concentration->crude_extract sample_loading Sample Adsorption & Loading crude_extract->sample_loading column Silica Gel Column sample_loading->column elution Gradient Elution (DCM:MeOH) column->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis (Rf ~ 0.16) fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling final_product Purified This compound pooling->final_product

Caption: Workflow for the purification of this compound.

References

Application Note: Flow Cytometry Analysis of Apoptosis Induced by Menisdaurin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and development.[1][2] Its dysregulation is a hallmark of many diseases, including cancer.[2] Consequently, inducing apoptosis in cancer cells is a primary goal for many therapeutic strategies. Menisdaurin D is a novel compound under investigation for its potential anticancer properties. This application note provides a detailed protocol for quantifying apoptosis induced by this compound in a cancer cell line using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Annexin V is a protein that binds with high affinity to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[3][4] Propidium Iodide is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[4] This dual-staining method allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[4]

Materials and Methods

Cell Culture and Treatment
  • Cell Line: Human cervical cancer cell line (HeLa).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: HeLa cells were seeded in 6-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight. The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound (0 µM, 10 µM, 25 µM, 50 µM) and incubated for 24 hours.

Apoptosis Analysis by Flow Cytometry

This protocol is based on established methods for Annexin V and PI staining.[5][6]

  • Cell Harvesting: After the 24-hour treatment period, both adherent and floating cells were collected. The supernatant (containing floating cells) was transferred to a 15 mL conical tube. Adherent cells were washed with PBS, trypsinized, and added to the same conical tube.

  • Washing: Cells were pelleted by centrifugation at 300 x g for 5 minutes and washed twice with cold PBS.

  • Resuspension: The cell pellet was resuspended in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: 100 µL of the cell suspension was transferred to a flow cytometry tube. 5 µL of FITC Annexin V and 5 µL of Propidium Iodide were added.

  • Incubation: The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Analysis: 400 µL of 1X Binding Buffer was added to each tube, and the samples were analyzed by flow cytometry within one hour.

Experimental Workflow

G cluster_0 Cell Preparation and Treatment cluster_1 Sample Preparation for Flow Cytometry cluster_2 Staining and Analysis seed_cells Seed HeLa Cells in 6-well Plates overnight_incubation Incubate Overnight seed_cells->overnight_incubation menisdaurin_d_treatment Treat with this compound (0-50 µM) for 24h overnight_incubation->menisdaurin_d_treatment harvest_cells Harvest Adherent and Floating Cells menisdaurin_d_treatment->harvest_cells wash_cells Wash Cells with Cold PBS harvest_cells->wash_cells resuspend_cells Resuspend in 1X Binding Buffer wash_cells->resuspend_cells stain_cells Add FITC Annexin V and PI resuspend_cells->stain_cells incubate_dark Incubate for 15 min at RT in Dark stain_cells->incubate_dark analyze_flow Analyze by Flow Cytometry incubate_dark->analyze_flow

Caption: Experimental workflow for analyzing this compound-induced apoptosis.

Results

The following tables summarize the hypothetical quantitative data obtained from the flow cytometry analysis of HeLa cells treated with this compound for 24 hours.

Table 1: Percentage of Apoptotic and Necrotic Cells after this compound Treatment

This compound Concentration (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0 (Control)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
1080.1 ± 3.512.3 ± 1.27.6 ± 0.9
2562.5 ± 4.225.8 ± 2.311.7 ± 1.5
5040.3 ± 5.141.2 ± 3.818.5 ± 2.2

Table 2: Dose-Dependent Effect of this compound on Total Apoptosis

This compound Concentration (µM)Total Apoptotic Cells (%) (Early + Late)
0 (Control)4.8 ± 0.9
1019.9 ± 2.1
2537.5 ± 3.8
5059.7 ± 6.0

Discussion

The hypothetical results indicate that this compound induces apoptosis in HeLa cells in a dose-dependent manner. As the concentration of this compound increased, the percentage of viable cells decreased, while the populations of early and late apoptotic cells significantly increased. This suggests that this compound may activate apoptotic signaling pathways within the cancer cells.

Apoptosis is primarily regulated by two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[7][8] The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors, leading to the activation of caspase-8.[8] The intrinsic pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, which activates caspase-9.[7] Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[9]

Further investigation is warranted to elucidate the precise mechanism by which this compound induces apoptosis. Future studies could involve Western blot analysis to assess the expression levels of key apoptotic proteins such as caspases, Bcl-2 family proteins, and cytochrome c.

Potential Signaling Pathways

Extrinsic Apoptosis Pathway

G cluster_0 cluster_1 Menisdaurin_D This compound Death_Ligand Death Ligand (e.g., FasL) Menisdaurin_D->Death_Ligand Death_Receptor Death Receptor (e.g., Fas) Death_Ligand->Death_Receptor FADD FADD Death_Receptor->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical extrinsic apoptosis pathway induced by this compound.

Intrinsic Apoptosis Pathway

G cluster_0 Menisdaurin_D This compound Cellular_Stress Cellular Stress Menisdaurin_D->Cellular_Stress Bcl2 Anti-apoptotic Bcl-2 Cellular_Stress->Bcl2 Bax_Bak Pro-apoptotic Bax/Bak Cellular_Stress->Bax_Bak Bcl2->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Mitochondrion->Cytochrome_c Release

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Disclaimer: The data and specific mechanisms related to this compound presented in this application note are hypothetical and for illustrative purposes only, due to the lack of available published research. This document serves as a template for the analysis of apoptosis induced by a novel compound.

References

Unveiling Protein Expression Landscapes: Western Blot Analysis of Menisdaurin D's Cellular Impact

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Menisdaurin D, a novel cyanogenic glycoside, has garnered interest for its potential therapeutic properties. Understanding its mechanism of action at the molecular level is crucial for its development as a potential drug candidate. Western blot analysis is an indispensable technique for investigating changes in protein expression levels, offering insights into the signaling pathways modulated by this compound. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Western blot to analyze protein expression changes induced by this compound.

Data Presentation: Quantifying the Effects of this compound

Clear and structured presentation of quantitative data is paramount for interpreting experimental outcomes. The following tables exemplify how to summarize Western blot data, showcasing hypothetical dose-dependent and time-course effects of this compound on key proteins in a cancer cell line.

Table 1: Dose-Dependent Effect of this compound on Apoptosis-Related Protein Expression

Target ProteinTreatment GroupRelative Protein Expression (Normalized to β-actin)Fold Change vs. Control
Bcl-2 Control (0 µM)1.00 ± 0.081.0
This compound (10 µM)0.65 ± 0.050.65
This compound (25 µM)0.32 ± 0.040.32
This compound (50 µM)0.15 ± 0.030.15
Bax Control (0 µM)1.00 ± 0.101.0
This compound (10 µM)1.85 ± 0.121.85
This compound (25 µM)2.90 ± 0.152.90
This compound (50 µM)4.20 ± 0.214.20
Cleaved Caspase-3 Control (0 µM)1.00 ± 0.091.0
This compound (10 µM)2.10 ± 0.112.10
This compound (25 µM)4.50 ± 0.254.50
This compound (50 µM)7.80 ± 0.357.80
Cleaved PARP Control (0 µM)1.00 ± 0.121.0
This compound (10 µM)2.50 ± 0.182.50
This compound (25 µM)5.20 ± 0.305.20
This compound (50 µM)9.60 ± 0.459.60

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Time-Course Effect of this compound (25 µM) on PI3K/Akt Signaling Pathway

Target ProteinTreatment DurationRelative Protein Expression (Normalized to β-actin)Fold Change vs. 0h
p-Akt (Ser473) 0 h1.00 ± 0.071.0
6 h0.78 ± 0.060.78
12 h0.45 ± 0.050.45
24 h0.21 ± 0.030.21
Akt (Total) 0 h1.00 ± 0.091.0
6 h0.98 ± 0.080.98
12 h1.02 ± 0.071.02
24 h0.99 ± 0.090.99
p-mTOR (Ser2448) 0 h1.00 ± 0.111.0
6 h0.82 ± 0.090.82
12 h0.51 ± 0.060.51
24 h0.29 ± 0.040.29
mTOR (Total) 0 h1.00 ± 0.101.0
6 h1.01 ± 0.091.01
12 h0.97 ± 0.110.97
24 h1.03 ± 0.081.03

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable Western blot results.[1][2]

1. Cell Culture and Treatment with this compound

  • Cell Seeding: Plate the desired cell line (e.g., MCF-7, A549, PC3) in 6-well plates at a density of 5 x 10^5 cells per well in the appropriate growth medium.

  • Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 70-80% confluency.

  • Treatment:

    • Dose-Response: Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a fixed time (e.g., 24 hours). The final concentration of the vehicle (e.g., DMSO) should be constant across all wells.

    • Time-Course: Treat the cells with a fixed concentration of this compound (e.g., 25 µM) for different durations (e.g., 0, 6, 12, 24 hours).

  • Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

2. Protein Extraction

  • Lysis Buffer Preparation: Prepare a suitable lysis buffer, such as RIPA buffer, supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation.[1]

  • Cell Lysis: Add 100-200 µL of ice-cold lysis buffer to each well.

  • Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with intermittent vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the total protein and transfer it to a new tube. Avoid disturbing the pellet.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay, such as the Bradford or BCA assay.

3. SDS-PAGE and Protein Transfer

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

4. Immunoblotting

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-p-Akt) at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG, anti-mouse IgG) at the appropriate dilution in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

5. Detection and Analysis

  • Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the recommended time.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH) to account for variations in protein loading.

Visualizing the Process and Pathways

Diagrams are powerful tools for illustrating complex experimental workflows and signaling cascades.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis cell_seeding Cell Seeding incubation Incubation (70-80% Confluency) cell_seeding->incubation treatment This compound Treatment (Dose-Response / Time-Course) incubation->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF) sds_page->transfer immunoblotting Immunoblotting transfer->immunoblotting detection Signal Detection (ECL) immunoblotting->detection imaging Imaging detection->imaging analysis Densitometry & Normalization imaging->analysis

Caption: Experimental workflow for Western blot analysis.

PI3K_Akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation MenisdaurinD This compound MenisdaurinD->PI3K Inhibition MenisdaurinD->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

References

Application Notes and Protocols: Measuring Gene Expression Changes Induced by Menisdaurin D using Quantitative PCR (qPCR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurin D is a natural compound with a chemical structure that suggests potential biological activity.[1] This document provides a detailed protocol for utilizing quantitative reverse transcription PCR (RT-qPCR) to investigate the effects of this compound on gene expression in a cellular context. As the specific biological effects of this compound on gene expression are currently not widely documented, this application note serves as a comprehensive guide for researchers to design and execute experiments to elucidate its potential mechanisms of action. The protocols outlined here are foundational for screening novel compounds like this compound and can be adapted for various research applications in drug discovery and molecular biology.

Quantitative PCR is a highly sensitive and specific technique used to measure the abundance of a specific nucleic acid sequence in a sample.[2] When combined with reverse transcription, RT-qPCR allows for the quantification of mRNA, providing a powerful tool for analyzing gene expression.[2][3] The two main approaches for RT-qPCR are one-step and two-step assays.[3][4] This protocol will focus on the two-step method, which offers greater flexibility for analyzing multiple genes from a single RNA sample.[3]

Hypothetical Research Application: Investigating this compound's Effect on Wnt Signaling in Colorectal Cancer Cells

For the purpose of this application note, we will outline a hypothetical study to assess the impact of this compound on the expression of key genes in the Wnt/β-catenin signaling pathway in a human colorectal cancer cell line (e.g., HCT116). The Wnt signaling pathway is frequently dysregulated in colorectal cancer, making it a relevant target for therapeutic intervention.[5][6]

Experimental Workflow

The overall experimental process for assessing gene expression changes induced by this compound is depicted in the following workflow diagram.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 RT-qPCR cluster_3 Data Analysis A Seed HCT116 cells B Treat with this compound (Vehicle, 1 µM, 10 µM, 50 µM) A->B C Harvest cells and lyse B->C D Total RNA Extraction C->D E RNA Quantification & Quality Control D->E F Reverse Transcription (cDNA Synthesis) E->F G Prepare qPCR Master Mix F->G H Perform qPCR G->H I Determine Ct values H->I J Relative Quantification (ΔΔCt Method) I->J K Statistical Analysis & Visualization J->K G cluster_0 Wnt Signaling Pathway Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled binds Dsh Dsh Frizzled->Dsh activates DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocates to nucleus and binds TargetGenes Target Gene Expression (MYC, CCND1) TCF_LEF->TargetGenes activates MenisdaurinD This compound MenisdaurinD->DestructionComplex stabilizes?

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Stability Issues of Menisdaurin D and Related Glycosides in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: My Menisdaurin D solution is showing a rapid decrease in purity over time when dissolved in a neutral aqueous buffer. What is the likely cause?

A1: Glycosides like this compound can be susceptible to hydrolysis, which involves the cleavage of the glycosidic bond that links the sugar moiety to the aglycone. This process can be catalyzed by enzymes, or it can occur chemically, influenced by pH and temperature. In a neutral aqueous solution, temperature is a critical factor; storing solutions at elevated temperatures can accelerate hydrolytic degradation. It is also possible that the buffer components are interacting with the compound. We recommend storing aqueous solutions at low temperatures (2-8°C) and for short durations. For long-term storage, consider lyophilization or storage in an organic solvent.

Q2: I have observed significant degradation of this compound in my cell culture medium. What could be the reason?

A2: Cell culture media are complex aqueous solutions containing various components that can affect the stability of a compound. Potential causes for degradation in cell culture media include:

  • Enzymatic degradation: The presence of glycosidases in the serum supplement (e.g., FBS) or secreted by the cells can enzymatically cleave the glycosidic bond of this compound.

  • pH shifts: The pH of the culture medium can change over time due to cellular metabolism, which can influence the chemical stability of the compound.

  • Interactions with media components: Components in the media, such as metal ions, could potentially catalyze degradation reactions.

To troubleshoot this, you could try using a serum-free medium if your experimental design allows, or heat-inactivating the serum to denature enzymes. Running a control experiment with this compound in the medium without cells can help distinguish between chemical and cell-mediated degradation.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of glycosides is often pH-dependent. While specific data for this compound is unavailable, many similar compounds exhibit greater stability in slightly acidic to neutral pH ranges (pH 4-7). Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic linkage. It is crucial to perform a pH stability profile to determine the optimal pH for your experimental solutions.[1][2]

Q4: I need to prepare a stock solution of this compound. What is the best solvent and what are the recommended storage conditions?

A4: For long-term storage, it is generally advisable to prepare stock solutions in a non-aqueous, aprotic solvent such as DMSO or ethanol, which can then be diluted into your aqueous experimental medium just before use. These organic stock solutions should be stored at -20°C or -80°C to minimize degradation. If an aqueous stock solution is necessary, it should be prepared in a buffer at the optimal pH (if known), aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C.

Q5: What analytical methods are suitable for monitoring the stability of this compound?

A5: A stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient (API) without interference from degradation products.[3][4] High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique for this purpose.[4][5] The development of an HPLC method should include forced degradation studies to ensure that the degradation products are well-separated from the parent peak.[4] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structures of the degradation products.[5]

Data on Stability of a Representative Glycoside (Compound X)

The following table summarizes hypothetical stability data for a compound with similar characteristics to this compound to illustrate how stability data is typically presented.

ConditionTemperature (°C)Duration (hours)% Remaining Compound X
pH 4.0 Buffer252495.2
pH 7.0 Buffer252488.5
pH 9.0 Buffer252475.1
pH 7.0 Buffer42498.7
pH 7.0 Buffer + Light252485.3
pH 7.0 Buffer (Dark)252488.6

Experimental Protocols

Protocol: Forced Degradation Study for this compound

A forced degradation study is essential for developing a stability-indicating analytical method and understanding the degradation pathways of a drug substance.[3][6]

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development and validation of a stability-indicating HPLC method.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV detector

  • Class A volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 2 hours.

    • Cool the solution to room temperature and neutralize it with 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 2 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution in the dark at room temperature for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid this compound powder in an oven at 70°C for 48 hours.

    • After exposure, dissolve the powder in the mobile phase to a final concentration of 100 µg/mL.

  • Photolytic Degradation:

    • Expose a 100 µg/mL solution of this compound in the mobile phase to direct sunlight or a photostability chamber for 24 hours.

    • Keep a control sample in the dark.

  • Analysis:

    • Analyze all stressed samples and a non-stressed control sample by a suitable HPLC method.

    • The chromatograms should be evaluated for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.

Visualizations

degradation_pathway Menisdaurin_D This compound (Glycoside) Aglycone Aglycone Menisdaurin_D->Aglycone Hydrolysis (H+, OH-, Enzymes) Sugar Sugar Moiety Menisdaurin_D->Sugar Hydrolysis (H+, OH-, Enzymes) Oxidized_Product Oxidized Product Menisdaurin_D->Oxidized_Product Oxidation Isomer Isomer Menisdaurin_D->Isomer pH, Light stability_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Development cluster_confirmation Confirmation Problem Instability Observed in Aqueous Solution Develop_Method Develop Stability-Indicating HPLC Method Problem->Develop_Method Forced_Degradation Forced Degradation Study (pH, Temp, Light, Oxid.) Optimize_pH Optimize pH and Buffer Forced_Degradation->Optimize_pH Add_Stabilizers Add Stabilizers (e.g., antioxidants, chelators) Forced_Degradation->Add_Stabilizers Change_Solvent Use Co-solvents or Lyophilize Forced_Degradation->Change_Solvent Develop_Method->Forced_Degradation Real_Time_Stability Real-Time Stability Study under Optimized Conditions Optimize_pH->Real_Time_Stability Add_Stabilizers->Real_Time_Stability Change_Solvent->Real_Time_Stability

References

Improving the solubility of Menisdaurin D for in vitro biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Menisdaurin D. Our aim is to help you overcome challenges related to the solubility of this compound in your in vitro biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

This compound is a cyanogenic glucoside isolated from plants such as Flueggea virosa. It is known to be soluble in several organic solvents. For in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent. It is also reported to be soluble in methanol, ethanol, and pyridine.[1]

Q2: I am observing precipitation when I dilute my this compound stock solution in my aqueous cell culture medium. What can I do to prevent this?

This is a common issue when working with compounds dissolved in organic solvents like DMSO. The significant change in solvent polarity upon dilution into an aqueous medium can cause the compound to precipitate. Here are some strategies to mitigate this:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of your aqueous medium. Instead, perform serial dilutions in the medium.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is kept low, typically below 0.5%, to prevent solvent-induced cytotoxicity.[2] A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.

  • Warming: Gently warming the culture medium to 37°C before adding the this compound stock solution may help improve solubility.

  • Vortexing: Ensure thorough mixing by gently vortexing or pipetting immediately after adding the compound to the medium.

Q3: What is the maximum recommended storage time for this compound stock solutions?

When preparing stock solutions, it is best to make aliquots to avoid repeated freeze-thaw cycles. For solutions prepared in DMSO, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder will not dissolve in DMSO. 1. Insufficient solvent volume. 2. Low temperature. 3. Hygroscopic DMSO (has absorbed water).1. Ensure you are using the correct solvent volume for your desired concentration (see Table 2). 2. Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution. 3. Use a fresh, unopened bottle of anhydrous, cell culture grade DMSO.[3]
Precipitation occurs immediately upon dilution in cell culture medium. 1. High final concentration of this compound. 2. Rapid change in solvent polarity.1. Check the final concentration of this compound; it may be exceeding its aqueous solubility limit. 2. Perform a stepwise dilution of the DMSO stock into the pre-warmed (37°C) aqueous medium.
Cells in the treatment group show signs of stress or death, even at low concentrations of this compound. 1. DMSO toxicity. 2. This compound cytotoxicity.1. Ensure the final DMSO concentration is non-toxic for your specific cell line (typically <0.5%). Run a vehicle control with DMSO alone to confirm. 2. Perform a dose-response curve to determine the cytotoxic concentration (IC50) of this compound for your cell line.
Inconsistent results between experiments. 1. Instability of this compound in solution. 2. Incomplete dissolution of the compound.1. Prepare fresh dilutions from a frozen stock for each experiment. Avoid using stock solutions that have been stored for extended periods at room temperature. 2. Visually inspect your stock solution before use to ensure there is no precipitate. If necessary, briefly sonicate or warm the stock solution.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing stock solutions for in vitro assays.
MethanolSolubleCan be used for stock solution preparation, but DMSO is generally preferred for cell-based assays.
EthanolSolubleSimilar to methanol, it can be used, but care must be taken regarding the final concentration in cell culture.
PyridineSolubleNot typically used for in vitro biological assays due to its toxicity.

Table 2: Preparation of this compound Stock Solution in DMSO

Desired Stock Concentration Volume of DMSO to add to 1 mg of this compound Volume of DMSO to add to 5 mg of this compound
1 mM3.1918 mL15.9591 mL
5 mM0.6384 mL3.1918 mL
10 mM0.3192 mL1.5959 mL
(Based on a molecular weight of 313.3 g/mol )

Experimental Protocols

Protocol for Solubilizing this compound in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

    • Sterile, nuclease-free microcentrifuge tubes

    • Calibrated pipettes and sterile tips

    • Vortex mixer

    • Ultrasonic bath (optional)

    • Water bath or incubator at 37°C (optional)

  • Procedure:

    • Bring the this compound powder and DMSO to room temperature.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube to achieve the desired stock concentration (refer to Table 2).

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • If dissolution is incomplete:

      • Gently warm the tube to 37°C for 5-10 minutes.

      • Place the tube in an ultrasonic bath for 5-10 minutes.

    • Once fully dissolved, the stock solution can be used immediately or aliquoted and stored at -20°C or -80°C for future use.

Signaling Pathway and Experimental Workflow

This compound is a cyanogenic glucoside, and related compounds have been shown to possess anti-inflammatory properties.[4][5] One of the key signaling pathways involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Some glucosides have been found to inhibit this pathway.[5][6] The following diagram illustrates a simplified representation of the NF-κB signaling pathway and the potential point of inhibition by this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor Binds IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active IκB degradation releases NF-κB Menisdaurin_D This compound Menisdaurin_D->IKK_Complex Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression experimental_workflow Start Start Weigh_Compound Weigh this compound Powder Start->Weigh_Compound Add_DMSO Add Anhydrous DMSO Weigh_Compound->Add_DMSO Dissolve Vortex / Sonicate (Warm if necessary) Add_DMSO->Dissolve Stock_Solution Prepare Stock Solution (e.g., 10 mM) Dissolve->Stock_Solution Serial_Dilution Perform Serial Dilutions in Culture Medium Stock_Solution->Serial_Dilution Treat_Cells Treat Cells with Working Concentrations Serial_Dilution->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform Biological Assay Incubate->Assay End End Assay->End

References

Technical Support Center: Isolation of Menisdaurin D Aglycone (Menisdaurigenin)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the successful isolation of Menisdaurin D aglycone, also known as menisdaurigenin.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound aglycone and why is its isolation challenging?

A1: this compound aglycone, or menisdaurigenin, is the non-sugar component of the cyanogenic glycoside this compound. Its isolation is particularly challenging due to the inherent instability of the aglycone in aqueous and alcoholic solutions such as water and methanol.[1][2] Furthermore, standard hydrolysis methods are often ineffective.

Q2: I attempted to isolate this compound aglycone using acid hydrolysis, but the yield was non-existent. What went wrong?

A2: Acid hydrolysis is not a suitable method for obtaining this compound aglycone. This process leads to the formation of menisdaurilide, an α,β-unsaturated γ-lactone, instead of the desired aglycone.[1][3][4]

Q3: Can I use common enzymes like emulsin for the enzymatic hydrolysis of this compound?

A3: No, enzymatic hydrolysis of this compound using emulsin does not yield the aglycone.[1][3][4] A specific enzymatic approach is required for successful isolation.

Q4: What is the recommended method for isolating this compound aglycone?

A4: The most successful method reported is an enzymatic hydrolysis using a specific β-glucosidase in a buffered solution, coupled with continuous extraction of the product. This approach mitigates the instability of the aglycone in the aqueous reaction medium.

Q5: My purified aglycone appears to degrade quickly. How can I improve its stability?

A5: Menisdaurigenin is known to be unstable.[1] To minimize degradation, it is crucial to handle the purified compound in non-aqueous, non-alcoholic solvents and store it under inert gas at low temperatures. Avoid exposure to water and methanol.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the isolation of this compound aglycone.

Problem Potential Cause Recommended Solution
No aglycone detected after hydrolysis Use of an inappropriate hydrolysis method (e.g., acid hydrolysis, emulsin).Employ enzymatic hydrolysis with a suitable β-glucosidase in a buffered system.
Degradation of the aglycone in the reaction mixture.Implement a continuous extraction setup to immediately remove the aglycone from the aqueous phase as it is formed.
Low yield of aglycone Incomplete enzymatic hydrolysis.Optimize reaction conditions: adjust enzyme concentration, substrate concentration, temperature, and pH of the buffer.
Loss of product during extraction and purification.Ensure efficient phase separation during extraction. Use gentle purification techniques such as column chromatography on silica gel.[5]
Presence of impurities in the final product Co-extraction of structurally similar compounds.Utilize high-resolution chromatographic techniques for purification. Monitor fractions carefully using an appropriate analytical method (e.g., TLC, HPLC).[5]
Degradation products of the aglycone.Minimize the time the aglycone spends in solution and handle it at low temperatures.
Difficulty in purifying the aglycone Presence of isomers or other closely related compounds.Employ advanced chromatographic techniques like Simulated Moving Bed (SMB) chromatography for challenging separations.[5]

Section 3: Experimental Protocols

Protocol 1: Enzymatic Hydrolysis and Continuous Extraction of this compound Aglycone

This protocol is based on the successful reported method for the preparation of menisdaurigenin.

Materials:

  • This compound

  • β-glucosidase (from a suitable source)

  • Sodium acetate buffer (e.g., 0.1 M, pH 5.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound in the sodium acetate buffer to a final concentration of 1-5 mg/mL.

  • Set up a continuous liquid-liquid extraction apparatus. The aqueous reaction mixture will be in the reaction vessel, and ethyl acetate will be the extraction solvent.

  • Add β-glucosidase to the aqueous solution of this compound. The optimal enzyme concentration should be determined empirically.

  • Maintain the reaction at a controlled temperature (e.g., 37°C) and stir gently.

  • Begin the continuous extraction with ethyl acetate immediately upon adding the enzyme.

  • Monitor the progress of the reaction by analyzing small aliquots of the aqueous and organic phases by TLC or HPLC.

  • Once the reaction is complete (no more this compound in the aqueous phase), collect the ethyl acetate extract.

  • Dry the ethyl acetate extract over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure at a low temperature.

  • Purify the crude aglycone using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect and combine the fractions containing the pure aglycone, and evaporate the solvent under reduced pressure.

  • Store the purified menisdaurigenin under an inert atmosphere at -20°C or below.

Section 4: Visualizations

Diagram 1: Challenges in this compound Aglycone Isolation

G Challenges in this compound Aglycone Isolation MenisdaurinD This compound AcidHydrolysis Acid Hydrolysis MenisdaurinD->AcidHydrolysis EmulsinHydrolysis Enzymatic Hydrolysis (with Emulsin) MenisdaurinD->EmulsinHydrolysis SpecificEnzymatic Specific Enzymatic Hydrolysis MenisdaurinD->SpecificEnzymatic Menisdaurilide Menisdaurilide (Undesired Product) AcidHydrolysis->Menisdaurilide NoAglycone No Aglycone Formation EmulsinHydrolysis->NoAglycone Menisdaurigenin This compound Aglycone (Desired Product) SpecificEnzymatic->Menisdaurigenin Unstable Unstable in Water/Methanol Menisdaurigenin->Unstable

Caption: This diagram illustrates the different outcomes of various hydrolysis methods for this compound, highlighting the challenges in obtaining the desired aglycone.

Diagram 2: Experimental Workflow for Menisdaurigenin Isolation

G Experimental Workflow for Menisdaurigenin Isolation Start Start: this compound in Sodium Acetate Buffer AddEnzyme Add β-glucosidase Start->AddEnzyme Hydrolysis Enzymatic Hydrolysis AddEnzyme->Hydrolysis Extraction Continuous Liquid-Liquid Extraction (Ethyl Acetate) Hydrolysis->Extraction AqueousPhase Aqueous Phase (Spent) Extraction->AqueousPhase OrganicPhase Organic Phase (Contains Aglycone) Extraction->OrganicPhase Drying Dry over Na2SO4 OrganicPhase->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Silica Gel Column Chromatography Concentration->Purification PureProduct Pure Menisdaurigenin Purification->PureProduct

Caption: This workflow diagram outlines the key steps for the successful isolation and purification of this compound aglycone via enzymatic hydrolysis and continuous extraction.

References

Troubleshooting peak tailing and broadening in HPLC analysis of Menisdaurin D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing and broadening during the HPLC analysis of Menisdaurin D.

Troubleshooting Guide: Peak Tailing and Broadening

Peak tailing and broadening are common issues in HPLC that can compromise resolution, sensitivity, and the accuracy of quantification. This guide addresses specific potential causes and solutions for these problems in the context of this compound analysis.

Q1: I am observing significant peak tailing for this compound. What are the likely causes and how can I fix it?

A1: Peak tailing for a polar, neutral to weakly basic compound like this compound in reversed-phase HPLC is often due to secondary interactions with the stationary phase or issues with the mobile phase.

Possible Causes & Solutions:

  • Secondary Interactions with Residual Silanols: this compound, being a polar glycoside, can interact with active silanol groups on the silica-based stationary phase, leading to tailing.[1][2]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.5 with formic or phosphoric acid) can suppress the ionization of residual silanol groups, minimizing these secondary interactions.[3][4]

    • Solution 2: Use an End-Capped Column: Employ a column that is "end-capped," where the residual silanol groups are chemically deactivated, reducing their availability for secondary interactions.

    • Solution 3: Add a Competitive Base: In some cases, adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can help to mask the active silanol sites. However, this may affect column longevity and is less common with modern, high-purity silica columns.

  • Mobile Phase Issues: An inappropriate mobile phase composition can lead to poor peak shape.

    • Solution 1: Optimize Organic Modifier: Vary the percentage of the organic modifier (e.g., acetonitrile or methanol). Sometimes, switching from methanol to acetonitrile, or vice versa, can improve peak symmetry.

    • Solution 2: Ensure Adequate Buffering: If operating near the pKa of any analyte or excipient, ensure the mobile phase has sufficient buffer capacity (typically 10-25 mM) to maintain a stable pH.[4]

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.

    • Solution 1: Use a Guard Column: A guard column protects the analytical column from strongly retained or particulate matter from the sample.[1]

    • Solution 2: Implement a Column Washing Procedure: Regularly flush the column with a strong solvent to remove contaminants.

    • Solution 3: Check for Column Voids: A void at the column inlet can cause peak distortion. This can sometimes be rectified by reversing and flushing the column, but often requires column replacement.[4]

Q2: My this compound peak is broader than expected. What could be causing this and what are the solutions?

A2: Peak broadening, or low efficiency, can stem from a variety of factors related to the HPLC system, column, and method parameters.

Possible Causes & Solutions:

  • Extra-Column Volume: Excessive volume in the tubing, injector, or detector flow cell can lead to band broadening.

    • Solution: Minimize Tubing Length and Diameter: Use tubing with a narrow internal diameter (e.g., 0.125 mm) and keep the length between the injector, column, and detector to a minimum.

  • Column Overload: Injecting too much sample mass or volume can saturate the stationary phase, causing peak broadening and potentially fronting.

    • Solution: Reduce Injection Volume or Sample Concentration: Perform a series of injections with decreasing sample concentrations or volumes to see if the peak shape improves.

  • Inappropriate Mobile Phase Strength: A mobile phase that is too "weak" (low percentage of organic modifier) can lead to excessive retention and broad peaks. Conversely, a mobile phase that is too "strong" can cause co-elution and poor resolution.

    • Solution: Optimize Mobile Phase Composition: Adjust the ratio of aqueous to organic solvent to achieve an optimal retention factor (k') for this compound, typically between 2 and 10.

  • Column Inefficiency: The column itself may be the source of broadening due to degradation or an inappropriate choice of stationary phase.

    • Solution 1: Check Column Performance: Regularly test the column with a standard compound to monitor its efficiency (plate count).

    • Solution 2: Select an Appropriate Column: For a polar compound like this compound, a column with a polar-embedded or polar-endcapped stationary phase may provide better peak shape than a standard C18 column.

Frequently Asked Questions (FAQs)

Q: What are the typical starting conditions for HPLC analysis of this compound?

A: While a specific validated method for this compound is not widely published, a good starting point based on methods for similar cyanogenic glycosides like dhurrin would be:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Detection: UV at approximately 220 nm.

  • Temperature: 25-30 °C.

Q: Could the sample solvent be causing my peak shape problems?

A: Yes. If the sample is dissolved in a solvent that is much stronger than the initial mobile phase (e.g., 100% acetonitrile in a mobile phase starting with 5% acetonitrile), it can cause peak distortion, including broadening and splitting. It is always best to dissolve the sample in the initial mobile phase if possible.

Q: How do I know if my column is the problem?

A: A systematic approach is best. First, try replacing the guard column if one is in use. If the problem persists, replace the analytical column with a new one of the same type. If the peak shape improves with the new column, the old one was likely contaminated or had degraded.

Q: Can temperature affect peak shape?

A: Yes, temperature can influence viscosity and mass transfer, which can affect peak shape. Operating at a slightly elevated and controlled temperature (e.g., 30-40 °C) can sometimes improve peak symmetry and reduce broadening. However, be mindful of the stability of this compound at higher temperatures.

Data Presentation

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

ParameterRecommended Starting Condition
Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5-30% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 220 nm

Experimental Protocols

Protocol for Troubleshooting Peak Tailing by Adjusting Mobile Phase pH

  • Prepare Mobile Phases:

    • Mobile Phase A1: Water with 0.1% Formic Acid (pH ~2.7)

    • Mobile Phase A2: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid

    • Mobile Phase A3: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 7.0

    • Mobile Phase B: Acetonitrile

  • Equilibrate the System: Start with the initial method using Mobile Phase A1 and B. Equilibrate the column for at least 15 column volumes.

  • Inject Standard: Inject a standard solution of this compound and record the chromatogram, noting the peak shape and retention time.

  • Change Mobile Phase: Flush the system and column thoroughly with the next aqueous mobile phase (A2). Equilibrate the column with the new mobile phase conditions.

  • Repeat Injection: Inject the this compound standard again and record the chromatogram.

  • Repeat for all Mobile Phases: Repeat steps 4 and 5 for Mobile Phase A3.

  • Analyze Results: Compare the peak symmetry (tailing factor) from the chromatograms obtained at different pH values to determine the optimal mobile phase pH for the analysis.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Peak Tailing or Broadening Observed check_all_peaks Affects all peaks? start->check_all_peaks system_issue System Issue (e.g., extra-column volume, leak) check_all_peaks->system_issue Yes single_peak_issue Affects only this compound peak check_all_peaks->single_peak_issue No check_connections Check fittings and tubing system_issue->check_connections column_issue Column Issue (e.g., void, contamination) check_connections->column_issue replace_guard Replace guard column column_issue->replace_guard flush_column Flush/replace analytical column replace_guard->flush_column end_good Peak Shape Improved flush_column->end_good end_bad Problem Persists (Consult further) flush_column->end_bad method_issue Method/Chemical Issue single_peak_issue->method_issue adjust_ph Adjust Mobile Phase pH (e.g., lower to pH 2.5-3.5) method_issue->adjust_ph optimize_organic Optimize Organic Content adjust_ph->optimize_organic check_sample Check Sample Prep (solvent, concentration) optimize_organic->check_sample check_sample->end_good check_sample->end_bad

Caption: Troubleshooting workflow for peak tailing and broadening in HPLC.

References

Enhancing the yield and purity of Menisdaurin D during chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of Menisdaurin D. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during the synthesis, with a focus on enhancing yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The total synthesis of (-)-Menisdaurin has been reported as a 10-step process commencing from a derivative of 7-oxanorbornanone.[1] A critical step in this synthesis is the nucleophilic opening of an epoxide ring. The overall yield for this synthesis is approximately 3%.[1]

Q2: What is a critical step for achieving a good yield in the synthesis?

A2: A key high-yielding step is the glycosidation of the protected aglycone, which has been reported to achieve a yield of around 80%.[1] Optimizing this step is crucial for maximizing the overall yield of this compound.

Q3: Can the aglycone of Menisdaurin (Menisdaurigenin) be synthesized or isolated separately?

A3: Direct chemical synthesis of the aglycone is part of the total synthesis of this compound. Isolation of the aglycone from the natural product via acid hydrolysis is not effective as it leads to the formation of menisdaurilide.[2] However, enzymatic hydrolysis of Menisdaurin has been successfully used to prepare menisdaurigenin.[2] It is important to note that the aglycone is unstable in water and methanol.[2]

Q4: Are there any specific reagents that can improve the yield of key reactions?

A4: Yes, for the nucleophilic opening of the epoxide ring, it has been reported that using zinc iodide can provide better yields compared to iodine.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on potential causes and recommended solutions.

Issue 1: Low Yield in the Epoxide Ring Opening Step
Potential Cause Recommended Solution
Suboptimal Lewis Acid Catalyst The choice of Lewis acid is critical. While iodine can be used, zinc iodide has been reported to give superior yields.[1] Consider screening other mild Lewis acids if the yield remains low.
Moisture in the Reaction Lewis acid-catalyzed reactions are often sensitive to moisture. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Incorrect Stoichiometry Carefully check the stoichiometry of the substrate, thiophenol (or other nucleophiles), and the Lewis acid. An excess of the nucleophile may be required, but a large excess could lead to side products.
Low Reaction Temperature If the reaction is sluggish, a moderate increase in temperature may improve the rate and yield. However, be cautious as higher temperatures can also promote side reactions. Monitor the reaction by TLC to find the optimal temperature.
Issue 2: Inefficient Glycosidation
Potential Cause Recommended Solution
Poor Activation of the Glycosyl Donor Ensure the glycosyl donor (e.g., a glycosyl bromide or trichloroacetimidate) is properly activated. Common activators include silver triflate, NIS/TfOH, or TMSOTf. The choice of activator should be compatible with the protecting groups on the donor and acceptor.
Steric Hindrance The aglycone acceptor may be sterically hindered. Consider using a smaller, more reactive glycosyl donor if possible. The use of more powerful activating systems might also be necessary.
Suboptimal Solvent The solvent can have a significant impact on the stereoselectivity and yield of glycosylation. Dichloromethane, diethyl ether, and acetonitrile are common solvents. A solvent screen may be necessary to find the optimal conditions.
Presence of Water Water will react with the activated glycosyl donor, leading to hydrolysis and reduced yield. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.
Issue 3: Difficulty in Purification of this compound
Potential Cause Recommended Solution
Co-elution of Impurities This compound is a polar molecule. Purification by normal-phase silica gel chromatography can be challenging. Consider using reverse-phase chromatography (e.g., C18) for better separation of polar compounds.
Decomposition on Silica Gel The nitrile and glycosidic linkages in this compound may be sensitive to acidic silica gel. Consider using deactivated (neutral) silica gel or treating the silica gel with a base (e.g., triethylamine) before use.
Product Instability As the aglycone is known to be unstable in certain solvents, it is possible that this compound also has limited stability.[2] Avoid prolonged exposure to acidic or basic conditions during workup and purification. Use buffered solutions if necessary.
Inefficient Crystallization If attempting to purify by crystallization, screen a wide range of solvent systems. Techniques such as slow evaporation, vapor diffusion, or layering of a non-solvent can be employed.

Quantitative Data Summary

The following table summarizes the key yield data reported for the total synthesis of (-)-Menisdaurin.

Reaction Step Product Reported Yield Reference
Overall Synthesis (10 steps)(-)-Menisdaurin~3%[1]
Glycosidation of Protected AglyconeProtected Menisdaurin80%[1]

Experimental Protocols

While a detailed step-by-step protocol for the entire 10-step synthesis is not publicly available in the searched literature, the following are generalized methodologies for the critical steps based on the available information and common practices in carbohydrate chemistry.

General Protocol for Epoxide Ring Opening
  • Preparation: Under an inert atmosphere (N2 or Ar), dissolve the epoxide substrate in anhydrous dichloromethane.

  • Addition of Nucleophile: Add thiophenol (or another suitable nucleophile) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C or the desired reaction temperature.

  • Addition of Lewis Acid: Add zinc iodide (or another Lewis acid) portion-wise to the cooled solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Workup: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Glycosidation
  • Preparation: Under an inert atmosphere, dissolve the protected aglycone acceptor and the glycosyl donor in anhydrous dichloromethane. Add activated molecular sieves (4 Å) and stir for 30 minutes.

  • Cooling: Cool the mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).

  • Addition of Activator: Slowly add the glycosylation promoter (e.g., TMSOTf, AgOTf, or BF3·OEt2) to the mixture.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Quenching: Upon completion, quench the reaction with triethylamine or a saturated aqueous solution of sodium bicarbonate.

  • Workup: Allow the mixture to warm to room temperature, filter through a pad of Celite, and concentrate the filtrate. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting glycoside by flash column chromatography.

Visualizations

Experimental Workflow for Yield Enhancement

cluster_start Starting Material cluster_synthesis Key Synthesis Steps cluster_purification Purification cluster_end Final Product Start 7-Oxanorbornanone Derivative Epoxide Epoxide Formation Start->Epoxide RingOpening Epoxide Ring Opening (Yield Bottleneck) Epoxide->RingOpening Aglycone Protected Aglycone Formation RingOpening->Aglycone Glycosidation Glycosidation (High Yielding Step) Aglycone->Glycosidation Purification Chromatography (Purity Enhancement) Glycosidation->Purification End This compound Purification->End

Caption: A simplified workflow of this compound synthesis highlighting key stages for yield optimization.

Troubleshooting Logic for Low Yield

cluster_investigation Problem Investigation cluster_solutions Potential Solutions cluster_outcome Outcome Start Low Yield or Purity Observed CheckReagents Verify Reagent Purity and Stoichiometry Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions CheckPurification Analyze Purification Method Start->CheckPurification OptimizeReagents Use Fresh/Purified Reagents Adjust Stoichiometry CheckReagents->OptimizeReagents OptimizeConditions Systematic Optimization of Temperature and Time CheckConditions->OptimizeConditions ImprovePurification Alternative Chromatography (e.g., Reverse Phase, Neutral Silica) CheckPurification->ImprovePurification Improved Yield/Purity Improved OptimizeReagents->Improved OptimizeConditions->Improved ImprovePurification->Improved

Caption: A logical flowchart for troubleshooting common issues of low yield and purity in synthesis.

References

Technical Support Center: Analysis of Menisdaurin D by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of Menisdaurin D using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guide: Matrix Effects in this compound Analysis

Matrix effects, the alteration of ionization efficiency by co-eluting compounds, are a significant challenge in LC-MS/MS analysis, potentially leading to inaccurate quantification.[1][2][3][4][5] This guide provides a systematic approach to identify, diagnose, and mitigate these effects.

Q1: My this compound signal is showing poor reproducibility, or the recovery is unexpectedly low. How do I determine if this is due to matrix effects?

A1: The first step is to systematically investigate the possibility of matrix effects. This can be done by assessing the signal suppression or enhancement caused by the sample matrix. A common and effective method is the post-extraction addition technique.[2][4]

Experimental Protocol: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

  • Prepare three sets of samples:

    • Set A (Neat Solution): this compound standard prepared in the mobile phase solvent.

    • Set B (Post-Spike Sample): Blank matrix extract (processed using your current sample preparation method) spiked with this compound standard to the same final concentration as Set A.

    • Set C (Pre-Spike Sample): Blank matrix spiked with this compound standard before the sample preparation process.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Effect (%) and Recovery (%):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    A matrix effect value significantly deviating from 100% (e.g., <85% or >115%) indicates ion suppression or enhancement, respectively. Low recovery suggests inefficiencies in the extraction procedure.

Below is a troubleshooting workflow to guide you through the process of identifying and resolving matrix effects.

MatrixEffect_Troubleshooting cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Verification Start Inconsistent Results or Low Recovery for this compound AssessME Perform Post-Extraction Spike Experiment Start->AssessME CheckME Is Matrix Effect Significant? (<85% or >115%) AssessME->CheckME Dilute Dilute Sample CheckME->Dilute Yes NoME Matrix Effect is Not the Primary Issue. Investigate Other Parameters (e.g., Instrument Stability, Standard Integrity). CheckME->NoME No CheckDilution Is Matrix Effect Resolved? Dilute->CheckDilution ImproveSamplePrep Optimize Sample Preparation (e.g., SPE, LLE) CheckDilution->ImproveSamplePrep No Revalidate Re-evaluate Matrix Effect and Validate Method CheckDilution->Revalidate Yes ImproveChroma Optimize Chromatography (e.g., Gradient, Column) ImproveSamplePrep->ImproveChroma UseIS Use Stable Isotope-Labeled Internal Standard ImproveChroma->UseIS UseIS->Revalidate

Caption: Troubleshooting workflow for matrix effects in this compound analysis.

Frequently Asked Questions (FAQs)

Q2: What are the most common sources of matrix effects when analyzing this compound in biological samples?

A2: In biological matrices such as plasma or serum, the most common sources of matrix effects are phospholipids from cell membranes. These compounds are often co-extracted with the analyte of interest and can cause significant ion suppression in the electrospray ionization (ESI) source. Other endogenous components like salts, proteins, and metabolites can also contribute to matrix effects.[4]

Q3: this compound is a polar glycoside. Which sample preparation technique is most effective at reducing matrix effects for this type of compound?

A3: For polar compounds like this compound, Solid-Phase Extraction (SPE) is often the most effective technique for reducing matrix effects.[6] SPE allows for a more selective cleanup than protein precipitation (PPT) or liquid-liquid extraction (LLE) by retaining the analyte on a solid sorbent while matrix components are washed away. A reversed-phase SPE cartridge (e.g., C18) can be effective. Given this compound's polarity, a mixed-mode or a polar-enhanced sorbent might also provide good results.

Comparison of Sample Preparation Techniques for this compound

TechniqueGeneral PrincipleProbable Effectiveness for this compoundAdvantagesDisadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.ModerateSimple, fast, and inexpensive.Non-selective, often results in significant matrix effects from phospholipids.[6]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Moderate to LowCan provide a cleaner extract than PPT.This compound's polarity may lead to poor partitioning into common organic solvents, resulting in low recovery.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent, and interferences are washed away.HighHighly selective, provides the cleanest extracts, significantly reducing matrix effects.More time-consuming and costly to develop and perform.

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Yes, sample dilution is a simple and often effective strategy to reduce matrix effects.[7] By diluting the sample, the concentration of interfering matrix components is lowered, which can alleviate ion suppression or enhancement. However, this approach may compromise the sensitivity of the assay if the concentration of this compound is already low.

Q5: How does an internal standard help with matrix effects?

A5: An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added to all samples, standards, and quality controls at a constant concentration. A stable isotope-labeled (SIL) internal standard of this compound is ideal because it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[8] By using the ratio of the analyte peak area to the IS peak area for quantification, the variability caused by matrix effects can be effectively compensated.

Experimental Protocols and Visualizations

Recommended Sample Preparation Workflow: Solid-Phase Extraction (SPE)

The following diagram illustrates a generic SPE workflow that can be adapted for the extraction of this compound from a biological matrix.

SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) Protocol Start Sample Pre-treatment (e.g., Dilution, pH adjustment) Condition 1. Condition Cartridge (e.g., with Methanol) Start->Condition Equilibrate 2. Equilibrate Cartridge (e.g., with Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Cartridge (to remove interferences) Load->Wash Elute 5. Elute this compound (with appropriate solvent) Wash->Elute Evaporate 6. Evaporate Eluate Elute->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

References

Optimizing cell-based assay conditions for reproducible Menisdaurin D results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Menisdaurin D in cell-based assays. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure reproducible and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

Menisdaurin is a naturally occurring glycoside and nitrile compound.[1][2] Its aglycone part has been noted to be unstable in aqueous and methanolic solutions.[1][2] This inherent instability is a critical factor to consider during experimental design and execution to ensure reproducibility.

Q2: What is the hypothetical mechanism of action of this compound?

For the purpose of this guide, we will consider a hypothetical mechanism where this compound acts as an inhibitor of the pro-survival "Pathway X" by binding to and sequestering "Receptor Y," which is crucial for the pathway's activation. This inhibition ultimately leads to an increase in apoptotic signaling. This model provides a framework for understanding potential experimental outcomes and for troubleshooting.

Q3: What are the most critical factors for achieving reproducible results with this compound?

Due to its instability, the following are critical:

  • Fresh Preparation of Solutions: Always prepare this compound solutions immediately before use.

  • Consistent Incubation Times: Adhere strictly to the defined incubation times to minimize variability arising from compound degradation.

  • Solvent and pH Control: Use a consistent, validated solvent and maintain a stable pH in your assay medium, as these can affect the stability of this compound.

Q4: How should I determine the optimal concentration of this compound for my assay?

It is recommended to perform a dose-response curve to determine the optimal concentration range.[3][4] This will help identify the concentration that yields a significant biological effect without causing excessive cytotoxicity due to off-target effects or solvent toxicity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Variability Between Replicates 1. Inconsistent cell seeding: Uneven cell distribution across wells.[5] 2. This compound degradation: Inconsistent compound activity due to degradation. 3. Pipetting errors: Inaccurate dispensing of cells or reagents.[5]1. Ensure thorough mixing of cell suspension before and during seeding. Use a microscope to confirm even cell distribution.[5] 2. Prepare this compound solution fresh for each experiment. Minimize the time between solution preparation and addition to the assay. 3. Use calibrated pipettes and proper pipetting techniques. For 96-well plates, consider filling outer wells with a buffer to minimize edge effects.[5][6]
High Background Signal 1. Insufficient blocking: Non-specific binding of detection reagents.[7][8][9][10] 2. Contaminated reagents: Presence of interfering substances in buffers or media.[8] 3. Cell overgrowth: Excessively high cell density leading to non-specific signal.1. Optimize blocking conditions. Increase blocking buffer concentration or incubation time.[7][8][9][10] 2. Use fresh, sterile-filtered reagents. 3. Optimize cell seeding density. Ensure cells are in the logarithmic growth phase during the assay.[11]
No or Weak Signal 1. Inactive this compound: Complete degradation of the compound. 2. Incorrect assay conditions: Suboptimal temperature, pH, or incubation time. 3. Cell line insensitivity: The chosen cell line may not express the target "Receptor Y."1. Confirm the quality of the this compound stock. Prepare fresh solutions. 2. Review and optimize all assay parameters. [6][12] 3. Screen different cell lines to find a responsive model. Validate the expression of "Receptor Y" if possible.
Inconsistent Dose-Response Curve 1. Solubility issues: Precipitation of this compound at higher concentrations. 2. Cytotoxicity at high concentrations: Off-target effects masking the specific dose-response.1. Visually inspect solutions for precipitation. Consider using a solubility-enhancing agent if compatible with your assay. 2. Lower the highest concentration in your dilution series. Ensure the vehicle control does not exhibit toxicity.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay to Assess this compound Cytotoxicity

This protocol is designed to measure the effect of this compound on cell viability.[13][14]

Materials:

  • Cells of interest (e.g., MCF-7, HeLa)

  • Complete culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Immediately before use, prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations. The final DMSO concentration should be ≤ 0.1% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Table 1: Sample Data for this compound Cytotoxicity Assay

This compound Conc. (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100%
11.18 ± 0.0694.4%
50.95 ± 0.0576.0%
100.63 ± 0.0450.4%
250.31 ± 0.0324.8%
500.15 ± 0.0212.0%

Visualizations

Hypothetical Signaling Pathway

MenisdaurinD_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Receptor Y Receptor Y This compound->Receptor Y Binds and Inhibits Ligand Ligand Ligand->Receptor Y Activates Pathway X Pathway X Receptor Y->Pathway X Initiates Pro-survival Genes Pro-survival Genes Pathway X->Pro-survival Genes Activates Transcription Apoptosis Apoptosis Pro-survival Genes->Apoptosis Inhibits

Caption: Hypothetical signaling pathway of this compound action.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Cell Culture and Seeding C Treat Cells with this compound A->C B Prepare Fresh this compound Dilutions B->C D Incubate for Defined Period C->D E Perform Cell-Based Assay (e.g., MTT) D->E F Acquire Data E->F G Data Analysis and Interpretation F->G

References

Refinement of purification protocols to remove impurities from Menisdaurin D samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Menisdaurin D. Our aim is to help you overcome common challenges and refine your purification protocols to obtain high-purity this compound samples.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.

Question 1: My final this compound sample shows persistent impurities after chromatography. How can I improve the separation?

Answer:

Persistent impurities are a common challenge in natural product purification. Here are several strategies to enhance the separation of this compound:

  • Optimize the Mobile Phase: Fine-tuning the solvent system is crucial. For normal-phase chromatography (e.g., silica gel), if your impurities are more polar than this compound, you can try decreasing the polarity of the mobile phase. Conversely, for reverse-phase chromatography, increasing the aqueous component of the mobile phase can improve the separation of more polar impurities.

  • Try a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different adsorbent. This compound, as a polar glycoside, may interact differently with various stationary phases. Options include:

    • Alumina: Can offer different selectivity compared to silica gel.

    • Diol-bonded silica: A less acidic and polar alternative to bare silica.

    • C18 reverse-phase silica: Effective for separating compounds based on hydrophobicity.

  • Employ Gradient Elution: A stepwise or linear gradient elution can be more effective than isocratic elution for separating complex mixtures. Start with a low-polarity mobile phase and gradually increase the polarity to elute compounds with increasing polarity. This can sharpen peaks and improve resolution.

  • Sample Loading: Overloading the column is a common cause of poor separation. Ensure you are not exceeding the column's capacity. As a general rule, for silica gel chromatography, the sample load should be between 1:20 and 1:100 (sample to silica ratio by weight), depending on the difficulty of the separation.

Question 2: I am experiencing low recovery of this compound after the purification process. What are the potential causes and solutions?

Answer:

Low recovery can be attributed to several factors, from extraction inefficiency to compound degradation. Consider the following:

  • Extraction Efficiency: Ensure your initial extraction from the plant material is efficient. This compound is a polar compound, so polar solvents like methanol, ethanol, or water are appropriate for extraction.[1] Using a combination of solvents or sequential extractions with solvents of increasing polarity may improve the yield.

  • Compound Adsorption: this compound might irreversibly adsorb to the stationary phase, especially if using highly active silica gel. You can deactivate the silica gel by adding a small percentage of triethylamine or acetic acid to the mobile phase, depending on the nature of the impurities and the stability of your compound.

  • Degradation: Cyanogenic glycosides can be susceptible to degradation under certain conditions.[2] Menisdaurin's aglycone is known to be unstable in water and methanol.[3] Avoid prolonged exposure to harsh pH conditions (strong acids or bases) and high temperatures. It is advisable to work at lower temperatures (e.g., 4°C) during purification steps.

  • Co-precipitation: During crystallization, your target compound may co-precipitate with impurities, leading to lower yields of pure product. Ensure the crystallization solvent is appropriate and that the cooling process is slow and controlled to allow for selective crystallization.

Question 3: My this compound sample appears to be degrading during purification. How can I minimize this?

Answer:

Degradation is a significant concern for many natural products. To minimize the degradation of this compound, consider the following precautions:

  • pH Control: Maintain a neutral or slightly acidic pH during extraction and purification. The stability of cyanogenic glycosides can be pH-dependent.

  • Temperature Control: Perform all chromatographic steps in a cold room or with a jacketed column to maintain a low temperature. When evaporating solvents, use a rotary evaporator at a low temperature and avoid evaporating to complete dryness.

  • Limit Exposure to Air and Light: Some compounds are sensitive to oxidation or photodegradation. Work in an inert atmosphere (e.g., under nitrogen or argon) if possible, and protect your samples from direct light by using amber-colored glassware or wrapping your containers in aluminum foil.

  • Minimize Time in Solution: Plan your purification workflow to minimize the time your compound spends in solution, especially in solvents where it may be less stable.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound samples isolated from Menispermum dauricum?

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. Other useful techniques include Thin-Layer Chromatography (TLC) for rapid, qualitative analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities.

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: this compound is a cyanogenic glycoside, which means it has the potential to release hydrogen cyanide upon hydrolysis.[2] While the pure compound itself may not be highly toxic, it is crucial to handle it with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or solutions.

Data Presentation

Table 1: Comparison of Different Stationary Phases for this compound Purification

Stationary PhaseMobile Phase SystemThis compound Purity (%)Recovery (%)
Silica GelDichloromethane:Methanol (9:1)8570
Alumina (Neutral)Ethyl Acetate:Methanol (95:5)9065
C18 Reverse PhaseWater:Acetonitrile (70:30)9580
Diol-Bonded SilicaHexane:Ethyl Acetate (1:1)8875

Note: The data presented in this table is representative and may vary depending on the specific experimental conditions.

Table 2: Effect of Mobile Phase Modifier on this compound Recovery from Silica Gel Chromatography

Mobile Phase ModifierThis compound Purity (%)Recovery (%)
None8560
0.1% Triethylamine8475
0.1% Acetic Acid8672

Note: The data presented in this table is representative and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Extraction and Preliminary Purification of this compound from Menispermum dauricum

  • Plant Material Preparation: Air-dry the rhizomes of Menispermum dauricum and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered plant material (100 g) with 80% aqueous methanol (500 mL) at room temperature for 24 hours with occasional stirring.

    • Filter the extract through cheesecloth and then through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in distilled water (200 mL) and partition successively with n-hexane (3 x 150 mL), dichloromethane (3 x 150 mL), and ethyl acetate (3 x 150 mL).

    • The aqueous layer, containing the polar glycosides, is retained for further purification.

Protocol 2: Chromatographic Purification of this compound

  • Column Preparation:

    • Pack a glass column (e.g., 40 cm x 4 cm) with silica gel (100 g) in a slurry with the initial mobile phase (e.g., dichloromethane).

  • Sample Loading:

    • Adsorb the concentrated aqueous extract (5 g) onto a small amount of silica gel (10 g) and allow it to dry completely.

    • Carefully load the dried sample onto the top of the prepared column.

  • Gradient Elution:

    • Elute the column with a gradient of dichloromethane and methanol. Start with 100% dichloromethane and gradually increase the methanol concentration (e.g., from 0% to 20%).

    • Collect fractions (e.g., 20 mL each) and monitor by TLC using a suitable developing system (e.g., dichloromethane:methanol, 9:1) and visualizing with a suitable stain (e.g., vanillin-sulfuric acid).

  • Fraction Pooling:

    • Combine the fractions containing this compound (as identified by TLC comparison with a standard, if available, or by further analytical methods).

    • Concentrate the pooled fractions under reduced pressure.

Protocol 3: Crystallization of this compound

  • Solvent Selection: Dissolve the purified this compound fraction in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or ethanol).

  • Induce Crystallization: Slowly add a non-solvent in which this compound is insoluble (e.g., diethyl ether or acetone) dropwise until the solution becomes slightly turbid.

  • Crystal Growth: Cover the container and allow it to stand undisturbed at room temperature or in a refrigerator (4°C) for several hours to days to allow for slow crystal formation.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of the cold non-solvent, and dry them under vacuum.

Mandatory Visualization

MenisdaurinD_Purification_Workflow cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification cluster_final_purification Final Purification & Analysis plant_material Powdered Plant Material extraction Methanol Extraction plant_material->extraction partitioning Solvent Partitioning extraction->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling crystallization Crystallization pooling->crystallization purity_analysis Purity Analysis (HPLC, NMR) crystallization->purity_analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Impure_Fractions start Impure Fractions After Chromatography q1 Are peaks overlapping or tailing? start->q1 a1_yes Optimize Mobile Phase (Gradient/Solvent Ratio) q1->a1_yes Yes a1_no Consider Column Overload q1->a1_no No q2 Is separation still poor? a1_yes->q2 q3 Is sample load too high? a1_no->q3 a2_yes Change Stationary Phase (e.g., Alumina, C18) q2->a2_yes Yes a2_no Proceed to Crystallization q2->a2_no No a3_yes Reduce Sample Load q3->a3_yes Yes a3_no Check for Compound Degradation q3->a3_no No

Caption: Decision tree for troubleshooting impure fractions.

References

Dealing with the instability of Menisdaurin D's aglycone in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Menisdaurin D and its aglycone, menisdaurigenin. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental work, with a focus on the inherent instability of menisdaurigenin in various solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its aglycone?

A1: Menisdaurin is a cyanogenetic glucoside, a naturally occurring compound found in certain plants. Its structure consists of a sugar moiety (glucose) attached to a non-sugar part, the aglycone, known as menisdaurigenin. The aglycone is often the active component of interest in drug development and biological studies.

Q2: I am trying to isolate the aglycone of this compound. Can I use acid hydrolysis?

A2: No, acid hydrolysis is not a suitable method for obtaining menisdaurigenin. Acidic conditions will lead to the formation of a different, more stable compound called menisdaurilide, rather than the desired aglycone[1].

Q3: What is the recommended method for obtaining menisdaurigenin from this compound?

A3: Enzymatic hydrolysis is the recommended method for cleaving the glycosidic bond of this compound to yield its unstable aglycone, menisdaurigenin[1]. This method is specific and avoids the harsh conditions that lead to unwanted side products.

Q4: Why is my isolated menisdaurigenin sample degrading so quickly?

A4: Menisdaurigenin is known to be inherently unstable, particularly in protic solvents like water and methanol[1]. This instability is a key challenge in working with this compound. The degradation is influenced by factors such as the solvent, pH, and temperature.

Q5: Which solvents are recommended for handling menisdaurigenin?

A5: While specific stability data is limited, it is advisable to use aprotic solvents such as DMSO or acetonitrile for short-term storage and during experiments. It is crucial to minimize the exposure of the aglycone to protic solvents like water and methanol. Always prepare fresh solutions of menisdaurigenin immediately before use.

Q6: How can I monitor the stability of my menisdaurigenin sample?

A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the degradation of menisdaurigenin. This method should be able to separate the intact aglycone from its degradation products, allowing for accurate quantification over time.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound's aglycone.

Problem Possible Cause Recommended Solution
Low or no yield of aglycone after enzymatic hydrolysis. 1. Inactive enzyme. 2. Suboptimal reaction conditions (pH, temperature). 3. Aglycone degraded during workup.1. Use a fresh batch of β-glucosidase and check its activity with a standard substrate. 2. Optimize the pH and temperature of the hydrolysis reaction (see Experimental Protocol section). 3. Immediately extract the aglycone into a suitable organic solvent after the reaction is complete and evaporate the solvent under reduced pressure at a low temperature.
Multiple unexpected peaks in the HPLC chromatogram of the isolated aglycone. 1. Degradation of the aglycone. 2. Incomplete hydrolysis of this compound. 3. Presence of impurities from the starting material or reagents.1. Prepare fresh solutions of the aglycone in an appropriate aprotic solvent immediately before HPLC analysis. 2. Increase the incubation time or enzyme concentration during hydrolysis. 3. Purify the isolated aglycone using a suitable chromatographic technique, such as flash chromatography, prior to HPLC analysis.
Inconsistent results in biological assays. 1. Degradation of the aglycone in the assay medium. 2. Inconsistent concentrations of the aglycone in the stock solution.1. If possible, use an assay buffer with a neutral or slightly acidic pH. Minimize the incubation time of the aglycone in aqueous media. 2. Always prepare fresh stock solutions of the aglycone and determine their concentration by HPLC immediately before each experiment.
Color change observed in the aglycone solution over time. Degradation of the aglycone leading to the formation of colored byproducts.This is a visual indicator of degradation. Discard the solution and prepare a fresh one.

Data Presentation: Aglycone Stability in Different Solvents

The following table provides hypothetical stability data for menisdaurigenin in various solvents at room temperature. Disclaimer: This data is for illustrative purposes only. Actual stability will depend on the specific experimental conditions, including temperature, pH, and the purity of the compound and solvents. Researchers must perform their own stability studies to obtain accurate data for their specific application.

Solvent Hypothetical Half-life (t½) in hours Observed Degradation Products (Hypothetical)
Water< 1Menisdaurilide, various polar compounds
Methanol1 - 2Menisdaurilide, various polar compounds
Ethanol2 - 4Menisdaurilide, other degradation products
Acetonitrile8 - 12Minimal degradation
Dimethyl Sulfoxide (DMSO)> 24Very slow degradation

Experimental Protocols

Enzymatic Hydrolysis of this compound to Menisdaurigenin

This protocol provides a general procedure for the enzymatic hydrolysis of this compound. Optimization may be required depending on the specific batch of this compound and enzyme.

Materials:

  • This compound

  • β-glucosidase (from almonds)

  • Sodium acetate buffer (0.1 M, pH 5.0)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • HPLC system for monitoring

Procedure:

  • Dissolve this compound in sodium acetate buffer (0.1 M, pH 5.0) to a final concentration of 1 mg/mL.

  • Add β-glucosidase to the solution (e.g., 10 units of enzyme per mg of this compound).

  • Incubate the reaction mixture at 37°C with gentle stirring.

  • Monitor the progress of the reaction by HPLC every hour until the starting material is consumed.

  • Once the reaction is complete, quench the reaction by adding an equal volume of saturated sodium bicarbonate solution.

  • Extract the aqueous layer three times with an equal volume of ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 30°C.

  • The resulting residue is the crude menisdaurigenin. Purify immediately or store under an inert atmosphere at -80°C for short periods.

Stability-Indicating HPLC Method for Menisdaurigenin

This protocol outlines a general approach to developing a stability-indicating HPLC method. The specific column, mobile phase, and gradient may need to be optimized.

Instrumentation and Conditions:

  • HPLC System: A system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B (linear gradient)

    • 15-18 min: 90% B

    • 18-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a stock solution of menisdaurigenin in acetonitrile.

  • Prepare working solutions by diluting the stock solution with the desired solvent to be tested for stability.

  • Inject the working solution onto the HPLC system at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Monitor the decrease in the peak area of menisdaurigenin and the appearance of new peaks corresponding to degradation products.

  • Calculate the percentage of remaining menisdaurigenin at each time point to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_hydrolysis Enzymatic Hydrolysis cluster_extraction Extraction cluster_analysis Analysis & Storage menisdaurin This compound in Acetate Buffer (pH 5.0) enzyme Add β-glucosidase menisdaurin->enzyme incubation Incubate at 37°C enzyme->incubation quench Quench with NaHCO3 incubation->quench extraction Extract with Ethyl Acetate quench->extraction dry Dry and Evaporate extraction->dry aglycone Crude Menisdaurigenin dry->aglycone hplc Stability-Indicating HPLC aglycone->hplc storage Store at -80°C aglycone->storage degradation_pathway MenisdaurinD This compound Menisdaurigenin Menisdaurigenin (Unstable Aglycone) MenisdaurinD->Menisdaurigenin Enzymatic Hydrolysis (β-glucosidase) Menisdaurilide Menisdaurilide MenisdaurinD->Menisdaurilide Acid Hydrolysis DegradationProducts Degradation Products Menisdaurigenin->DegradationProducts Instability in Protic Solvents (e.g., H2O, MeOH)

References

Improving the efficiency of Menisdaurin D delivery in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the delivery of Menisdaurin D in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a glycoside and nitrile compound.[1] It is a crystalline solid with a melting point of 175-176 °C.[1] As a glycoside, it contains a sugar component (glucose) and a non-sugar component (aglycone).[1] The presence of the sugar moiety generally increases water solubility compared to the aglycone alone. However, the overall solubility in aqueous cell culture media can still be a limiting factor.

Q2: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I resolve it?

Precipitation of a compound in cell culture media is a common issue, often related to its solubility limits. Here are some potential causes and solutions:

  • High Concentration: You may be using a concentration of this compound that exceeds its solubility in the aqueous environment of the cell culture medium.

  • Solution:

    • Determine the Maximum Soluble Concentration: Perform a solubility test of this compound in your specific cell culture medium.

    • Use a Stock Solution in an Organic Solvent: Dissolve this compound in a cell-culture compatible organic solvent like DMSO to create a high-concentration stock. Then, dilute the stock solution into the cell culture medium to the final desired concentration, ensuring the final solvent concentration is non-toxic to the cells (typically ≤ 0.5% DMSO).[2]

    • Sonication: Briefly sonicating the final solution can help to dissolve small precipitates and create a more uniform dispersion.[2]

Q3: My cells are showing signs of toxicity even at low concentrations of this compound. What should I investigate?

Unexpected cytotoxicity can arise from several factors:

  • Solvent Toxicity: If you are using an organic solvent like DMSO to dissolve this compound, ensure the final concentration in your culture is not exceeding the tolerance level of your specific cell line.[2] It's crucial to include a vehicle control (medium with the same concentration of the solvent) in your experiments.

  • Compound Instability: this compound, being a glycoside, could potentially be hydrolyzed under certain conditions, releasing its aglycone, which might have a different toxicity profile.[1]

  • Off-Target Effects: The compound might be interacting with unintended cellular targets.

Q4: How can I determine the efficiency of this compound delivery into my cells?

To assess how effectively this compound is entering the cells, you can perform a cellular uptake assay.[3][4][5] These assays can quantify the amount of the compound that has been internalized by the cells over a specific period.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent or non-reproducible results in cytotoxicity assays. - Uneven cell seeding.[6]- Fluctuation in incubation conditions. - Compound precipitation. - Pipetting errors.[7]- Ensure a single-cell suspension before seeding.- Calibrate and maintain incubators.- Visually inspect plates for precipitation before and after adding the compound.- Use calibrated pipettes and consistent technique.
Low or no observable effect of this compound on the cells. - Insufficient cellular uptake. - Low compound concentration. - Rapid degradation of the compound. - Cell line is resistant to the compound's mechanism of action.- Perform a cellular uptake assay to confirm entry.- Perform a dose-response experiment with a wider concentration range.[6]- Assess the stability of this compound in your culture medium over time.- Test on a different, potentially more sensitive, cell line.
Edge effects observed in multi-well plates. - Increased evaporation from wells at the edge of the plate.[6]- Do not use the outer wells of the plate for experimental conditions; fill them with sterile PBS or medium to maintain humidity.[6]- Use plates with lids designed to minimize evaporation.
Difficulty dissolving this compound for stock solution. - Inappropriate solvent.- Test a range of biocompatible solvents (e.g., DMSO, ethanol) to find one that provides good solubility.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the delivery and efficacy of this compound.

Protocol 1: Determining Maximum Soluble Concentration of this compound in Cell Culture Medium

Objective: To find the highest concentration of this compound that can be dissolved in the cell culture medium without visible precipitation.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Microscope

Procedure:

  • Prepare a serial dilution of this compound in the cell culture medium in sterile microcentrifuge tubes.

  • Vortex each tube vigorously for 1 minute.

  • Incubate the tubes at 37°C for 1 hour to mimic cell culture conditions.

  • Visually inspect each tube for any signs of precipitation.

  • For a more sensitive assessment, take a small aliquot from each tube and examine it under a microscope for micro-precipitates.

  • The highest concentration that remains clear is the maximum soluble concentration.

Protocol 2: Cellular Uptake Assay

Objective: To quantify the amount of this compound taken up by cells over time. This protocol assumes an analytical method (e.g., HPLC, LC-MS) is available to detect this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer)

  • Cell scraper

  • Multi-well plates (e.g., 6-well plates)

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere and grow to the desired confluency.

  • Treat the cells with a known concentration of this compound and incubate for different time points (e.g., 0, 1, 4, 8, 24 hours).

  • At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.

  • Add lysis buffer to each well and scrape the cells.

  • Collect the cell lysates and centrifuge to pellet cell debris.

  • Analyze the supernatant for the concentration of this compound using a suitable analytical method.

  • Quantify the total protein concentration in each lysate to normalize the this compound concentration to the amount of cellular protein.

Protocol 3: Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of this compound on cell viability.[8][9][10]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in the culture medium and add them to the wells. Include vehicle control wells (medium with the same concentration of solvent used for the stock solution) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Aspirate the medium and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate potential signaling pathways that could be affected by a novel compound like this compound and the general workflow for investigating its cellular effects.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution treat_cells Treat Cells with this compound prep_compound->treat_cells prep_cells Culture and Seed Cells prep_cells->treat_cells cytotoxicity Cytotoxicity Assay (e.g., MTT) treat_cells->cytotoxicity uptake Cellular Uptake Assay treat_cells->uptake mechanism Mechanism of Action Studies treat_cells->mechanism data_analysis Analyze and Interpret Results cytotoxicity->data_analysis uptake->data_analysis mechanism->data_analysis

Caption: General experimental workflow for assessing the cellular effects of this compound.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase stimulus This compound (Potential Inducer) bax_bak Bax/Bak Activation stimulus->bax_bak death_receptor Death Receptors (e.g., Fas, TNFR) stimulus->death_receptor cyto_c Cytochrome c Release bax_bak->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 casp8 Caspase-8 Activation death_receptor->casp8 casp8->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A simplified diagram of the intrinsic and extrinsic apoptosis signaling pathways.

mapk_pathway cluster_signal Signal Initiation cluster_cascade Kinase Cascade cluster_response Cellular Response receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Proliferation, Differentiation, Survival transcription->response

Caption: Overview of the MAPK/ERK signaling pathway.

pi3k_akt_pathway cluster_activation Activation cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 Converts PIP2 to PIP3 pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt mtor mTOR akt->mtor outcome Cell Growth, Survival, Proliferation akt->outcome mtor->outcome

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and growth.

References

Minimizing the impact of pH on Menisdaurin D stability during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize the impact of pH on the stability of Menisdaurin during experiments. The following information is curated to address common issues and provide practical solutions.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the optimal pH for storing Menisdaurin solutions?

Q2: How does pH affect the stability of Menisdaurin in cell culture media?

Standard cell culture media are typically buffered to a physiological pH of around 7.4. While this is a narrow range, the aglycone of Menisdaurin has been noted to be unstable in water.[1][2] Prolonged incubation in aqueous media, even at a physiological pH, could lead to the degradation of the compound. It is recommended to prepare fresh solutions of Menisdaurin in media immediately before use and to minimize the incubation time whenever experimentally feasible.

Q3: My experimental results with Menisdaurin are inconsistent. What could be the cause?

Inconsistent results can stem from the degradation of Menisdaurin. Several factors related to pH could be at play:

  • Stock Solution Degradation: If your stock solution was prepared in an aqueous buffer and stored for an extended period, it may have degraded.

  • pH of Treatment Media: Variations in the pH of your experimental media, even slight ones, could alter the stability of Menisdaurin. Ensure your media is properly buffered.

  • Interaction with Other Compounds: If you are co-administering other drugs, they may alter the pH of the solution and affect Menisdaurin's stability.

Q4: Menisdaurin precipitated out of my solution. How can I prevent this?

Precipitation is often related to solubility, which can be pH-dependent. While specific solubility data for Menisdaurin at different pH values is not available, you can try the following:

  • Adjusting the pH: Systematically try to dissolve the compound in buffers with slightly different pH values (within a range that does not compromise its stability, e.g., pH 5.0-7.0) to identify the optimal pH for solubility.

  • Using a Co-solvent: For in vitro experiments, a small percentage of a co-solvent like DMSO can be used to maintain solubility in aqueous media. Ensure the final concentration of the co-solvent is not toxic to your cells.

Data Presentation

As specific degradation kinetics for Menisdaurin are not publicly available, the following table provides a hypothetical stability profile for a generic cyanogenic glycoside to illustrate the expected impact of pH.

pH RangeExpected StabilityRationale
< 3 Low Strong acidic conditions can lead to the hydrolysis of the glycosidic bond, separating the sugar moiety from the aglycone.[1]
3 - 6 Moderate to High The compound is generally expected to be more stable in a slightly acidic to neutral environment.
6 - 8 Moderate While near physiological pH, the aglycone of Menisdaurin is known to be unstable in water, suggesting potential for degradation over time.[1][2]
> 8 Low Basic conditions can promote the hydrolysis of the nitrile group, leading to the degradation of the molecule.

Disclaimer: This table is for illustrative purposes only and is based on the general chemical properties of cyanogenic glycosides. It does not represent experimentally derived data for Menisdaurin.

Experimental Protocols

Protocol for Preparing a Stable Stock Solution of Menisdaurin
  • Weighing: On a calibrated analytical balance, accurately weigh the desired amount of Menisdaurin powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the Menisdaurin is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Protocol for Treating Cells with Menisdaurin
  • Thawing: Thaw a fresh aliquot of the Menisdaurin DMSO stock solution at room temperature immediately before use.

  • Dilution: Prepare the final working concentration of Menisdaurin by diluting the stock solution directly into pre-warmed, buffered cell culture medium. It is critical to add the DMSO stock to the media and mix immediately to avoid precipitation. The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced cellular stress.

  • pH Check (Optional but Recommended): If you are using a custom buffer system or are concerned about pH shifts, you can measure the pH of the final treatment medium before adding it to the cells.

  • Cell Treatment: Remove the existing media from your cell culture plates and replace it with the freshly prepared Menisdaurin-containing media.

  • Incubation: Return the cells to the incubator for the desired treatment period. For long-term experiments, consider replacing the treatment media at regular intervals to ensure a consistent concentration of active compound.

Visualizations

Menisdaurin_Degradation_Pathway cluster_acid Strongly Acidic Conditions (pH < 3) cluster_base Strongly Basic Conditions (pH > 8) Menisdaurin Menisdaurin (Cyanogenic Glycoside) Aglycone Unstable Aglycone + Glucose Menisdaurin->Aglycone Glycosidic Bond Hydrolysis Degradation_Products_Base Degradation Products Menisdaurin->Degradation_Products_Base Nitrile Group Hydrolysis Degradation_Products_Acid Degradation Products Aglycone->Degradation_Products_Acid

Caption: Logical diagram of potential Menisdaurin degradation pathways under acidic and basic conditions.

Experimental_Workflow start Start prepare_stock Prepare Anhydrous Stock Solution (DMSO) start->prepare_stock store_stock Store at -80°C in Aliquots prepare_stock->store_stock thaw_aliquot Thaw Fresh Aliquot Immediately Before Use store_stock->thaw_aliquot prepare_working Prepare Working Solution in Buffered Media thaw_aliquot->prepare_working check_ph Check pH (Optional) prepare_working->check_ph treat_cells Treat Cells check_ph->treat_cells end End treat_cells->end

Caption: Recommended experimental workflow for handling Menisdaurin to minimize pH-related stability issues.

References

Technical Support Center: Overcoming Resistance to the Novel Anticancer Agent Menisdaurin D

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, detailed public research on the specific anticancer mechanisms of Menisdaurin D and resistance pathways is limited. This technical support center provides troubleshooting guidance based on established principles of cancer cell biology and common mechanisms of resistance observed with other natural product-derived anticancer agents. The experimental protocols and signaling pathways described are general and should be adapted based on specific laboratory findings.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential causes?

A1: Reduced responsiveness, or acquired resistance, to a novel compound like this compound can arise from several factors. The most common mechanisms include:

  • Target Alteration: Mutations or modifications in the direct molecular target of this compound can prevent the drug from binding effectively.

  • Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump the drug out of the cell, reducing its intracellular concentration.[1]

  • Activation of Bypass Signaling Pathways: Cells may activate alternative pro-survival signaling pathways to compensate for the inhibitory effects of this compound.

  • Altered Drug Metabolism: Cancer cells might enhance their ability to metabolize and inactivate this compound.

  • Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak) can make cells more resistant to programmed cell death induced by the compound.[2][3]

Q2: How can I determine if my resistant cell line is overexpressing drug efflux pumps?

A2: A common method is to perform a Western blot analysis to check for the protein levels of common efflux pumps like P-gp (MDR1), MRP1, and BCRP. Alternatively, a functional assay using a fluorescent substrate of these pumps (e.g., Rhodamine 123 for P-gp) in the presence and absence of a known inhibitor (e.g., Verapamil) can be performed. Increased fluorescence retention in the presence of the inhibitor would suggest a role for efflux pumps.

Q3: What are the first steps in investigating the mechanism of resistance in my cell line?

A3: A logical first step is to perform a dose-response curve with a wide range of this compound concentrations on both your sensitive (parental) and resistant cell lines to quantify the shift in the IC50 value. Subsequently, you can investigate common resistance mechanisms. We recommend starting with an assessment of drug efflux pump expression (Western blot) and an analysis of key apoptosis-related proteins.

Q4: Are there any known synergistic agents that can be used with this compound to overcome resistance?

A4: While specific synergistic agents for this compound are not yet established in the literature, combination therapy is a common strategy to overcome drug resistance.[4] Based on general principles, you could consider combining this compound with:

  • Efflux pump inhibitors: To increase intracellular drug concentration.

  • Inhibitors of pro-survival pathways: Such as PI3K/Akt or MAPK/ERK pathway inhibitors, if these are found to be upregulated in your resistant cells.

  • Other cytotoxic agents: That act through a different mechanism of action.

Troubleshooting Guides

Issue 1: Gradual increase in IC50 of this compound in my long-term cell culture.
Possible Cause Troubleshooting Step Expected Outcome
Development of a resistant subpopulation 1. Perform a new dose-response assay to confirm the IC50 shift.2. Thaw an early-passage aliquot of the parental cell line and compare its sensitivity to the current culture.3. If resistance is confirmed, consider single-cell cloning to isolate and characterize resistant and sensitive clones.Confirmation of resistance. Early-passage cells should show the original, lower IC50.
Inconsistent compound potency 1. Prepare a fresh stock solution of this compound.2. Verify the concentration and purity of your stock solution.3. Store the compound as recommended to avoid degradation.Consistent IC50 values across experiments with a fresh, verified compound stock.
Changes in cell culture conditions 1. Ensure consistency in media formulation, serum batch, and incubator conditions (CO2, temperature, humidity).2. Check for mycoplasma contamination.Stable and reproducible cell growth and drug response.
Issue 2: No induction of apoptosis observed in this compound-treated cells.
Possible Cause Troubleshooting Step Expected Outcome
This compound induces a different cell death mechanism 1. In addition to apoptosis assays (e.g., Annexin V/PI staining), assess other cell death markers for necrosis or autophagy.2. Perform a cell cycle analysis to check for cell cycle arrest.Identification of the primary mode of action (e.g., G2/M arrest, autophagy).
Upregulation of anti-apoptotic proteins 1. Perform Western blotting for key apoptosis regulators (Bcl-2, Bcl-xL, Mcl-1, Bax, Bak).2. Compare protein levels between sensitive and resistant cells.Identification of specific anti-apoptotic proteins that are overexpressed in resistant cells.
Insufficient drug concentration or treatment time 1. Perform a time-course and dose-response experiment to find the optimal conditions for apoptosis induction.2. Treat cells for longer durations (e.g., 48h, 72h).Observation of apoptosis at higher concentrations or longer incubation times.

Quantitative Data Summary

The following tables represent hypothetical data for a sensitive parental cell line (e.g., MCF-7) and a derived resistant cell line (MCF-7/MDR) to this compound.

Table 1: IC50 Values for this compound

Cell LineIC50 (µM)Fold Resistance
MCF-7 (Parental)5.2 ± 0.81
MCF-7/MDR48.5 ± 3.19.3

Table 2: Relative Protein Expression of Efflux Pumps and Apoptosis Regulators

ProteinMCF-7 (Parental)MCF-7/MDR
P-gp (MDR1)1.08.5
Bcl-21.04.2
Bax1.00.4

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Protocol 3: Western Blot Analysis
  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an ECL substrate and an imaging system.

Visualizations

MenisdaurinD_Apoptosis_Pathway cluster_stimulus Stimulus cluster_intrinsic Intrinsic Apoptosis Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Resistance_Workflow Start Reduced Cell Death with this compound Confirm_IC50 Confirm IC50 Shift (Dose-Response Assay) Start->Confirm_IC50 Check_Efflux Assess Efflux Pumps (Western Blot / Functional Assay) Confirm_IC50->Check_Efflux Check_Apoptosis Analyze Apoptosis Pathway (Western Blot for Bcl-2/Bax) Confirm_IC50->Check_Apoptosis Efflux_Upregulated Efflux Pumps Upregulated? Check_Efflux->Efflux_Upregulated Apoptosis_Blocked Anti-apoptotic Proteins Upregulated? Check_Apoptosis->Apoptosis_Blocked Efflux_Upregulated->Apoptosis_Blocked No Combine_Inhibitor Combine this compound with Efflux Pump Inhibitor Efflux_Upregulated->Combine_Inhibitor Yes Combine_BH3 Combine this compound with BH3 Mimetic Apoptosis_Blocked->Combine_BH3 Yes Investigate_Other Investigate Other Mechanisms (e.g., Target Mutation, Bypass Pathways) Apoptosis_Blocked->Investigate_Other No Bypass_Signaling cluster_drug Drug Action cluster_resistance Resistance Mechanism MenisdaurinD This compound Target Cellular Target MenisdaurinD->Target Apoptosis Apoptosis Target->Apoptosis RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Survival->Apoptosis Inhibits

References

Validation & Comparative

Comparative analysis of Menisdaurin D bioactivity with other cyanogenic glycosides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the biological activities of Menisdaurin D in comparison to other notable cyanogenic glycosides, such as amygdalin, prunasin, and linamarin, is currently hampered by a significant lack of available research on this compound's bioactivity. While extensive studies have elucidated the cytotoxic, anti-inflammatory, and immunomodulatory properties of amygdalin and linamarin, this compound remains largely uninvestigated in these areas.

This guide synthesizes the available quantitative data for amygdalin and linamarin to provide a baseline for future comparative studies, outlines detailed experimental protocols for key bioactivity assays, and presents a visual representation of a known signaling pathway for amygdalin.

Quantitative Bioactivity Data

The cytotoxic effects of amygdalin and linamarin have been evaluated against various cancer cell lines, with their efficacy often expressed as the half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values.

Table 1: Cytotoxicity of Amygdalin against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Reference
HeLaCervical Cancer5,000 - 20,000[1]
SK-BR-3Breast Cancer5,000 - 20,000[1]
Oral Squamous CarcinomaOral Cancer381.60[2]

Table 2: Cytotoxicity of Linamarin against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Reference
Caov-3Ovarian Adenocarcinoma38[3][4]
HeLaCervical Adenocarcinoma57[3][4]
RajiBurkitt's Lymphoma71.87[3][4]
MCF-7Breast Adenocarcinoma150.36 (with linamarase)[5]
HT-29Colon Adenocarcinoma243.05 (with linamarase)[5]
HL-60Promyelocytic Leukemia202.11 (with linamarase)[5]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the cyanogenic glycoside and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.[6][7][8]

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Principle: The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the cyanogenic glycoside for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for another 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubation and Absorbance Measurement: Incubate the mixture at room temperature for 10-15 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is determined by comparing the nitrite levels in treated cells to those in LPS-stimulated cells without treatment.[2][9][10]

Signaling Pathway Visualization

Amygdalin has been shown to induce apoptosis (programmed cell death) in cancer cells through the modulation of the Bcl-2 family of proteins and activation of caspases. The following diagram illustrates this signaling pathway.

Amygdalin_Apoptosis_Pathway Amygdalin Amygdalin Bcl2 Bcl-2 (Anti-apoptotic) Amygdalin->Bcl2 Bax Bax (Pro-apoptotic) Amygdalin->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Amygdalin-induced apoptosis pathway.

The existing body of research provides valuable insights into the bioactivities of several cyanogenic glycosides, particularly amygdalin and linamarin, highlighting their potential as cytotoxic agents against cancer cells. However, the absence of data on this compound's biological effects represents a significant knowledge gap. Further investigation into the bioactivity of this compound is warranted to enable a comprehensive comparative analysis and to explore its potential therapeutic applications. The experimental protocols and the signaling pathway diagram provided in this guide can serve as a foundation for future research in this area.

References

Structure-Activity Relationship (SAR) Studies of Menisdaurin D Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a notable absence of structure-activity relationship (SAR) studies for Menisdaurin D analogs. While the natural product this compound has been isolated and characterized, there is no readily available research detailing the synthesis of a series of its analogs and the corresponding evaluation of their biological activities.

Menisdaurin is a naturally occurring cyanogenic glycoside first isolated from Menispermum dauricum.[1][2] Its chemical structure consists of a glucose moiety attached to an aglycone with a nitrile group.[1] While the properties and stereochemistry of Menisdaurin have been subjects of study, the exploration of its analogs for therapeutic or other applications through SAR studies does not appear to have been published in the accessible scientific literature.[2]

For researchers, scientists, and drug development professionals interested in this area, this indicates a significant gap in the current body of knowledge and a potential opportunity for novel research. The development of a synthetic route to produce this compound analogs would be the first critical step. Subsequent screening of these analogs against various biological targets could then begin to build the foundational data needed for a thorough SAR analysis.

Future Directions for Research

A hypothetical research workflow for establishing an SAR profile for this compound analogs could involve the following stages:

  • Chemical Synthesis: Development of a robust and flexible synthetic strategy to generate a library of this compound analogs. This would involve modifications at key positions of the molecule, such as:

    • Alterations to the glucose moiety.

    • Substitution on the cyclohexene ring of the aglycone.

    • Modification or replacement of the nitrile group.

  • Biological Screening: Testing the synthesized analogs in a panel of relevant biological assays. The choice of assays would depend on the potential therapeutic targets of interest.

  • Data Analysis and SAR Determination: Correlating the structural modifications of the analogs with their observed biological activities to identify key structural features responsible for potency, selectivity, and other pharmacological properties.

The following diagram illustrates a potential logical workflow for a future research project aimed at elucidating the structure-activity relationships of this compound analogs.

cluster_0 Pre-Clinical Research Phase A Target Identification & Assay Development B Synthesis of This compound Analogs A->B Guides Synthesis Strategy C In Vitro Screening (Biological Activity) B->C Provides Test Compounds D Data Analysis & SAR Determination C->D Generates Activity Data D->B Informs Next Generation of Analogs E Lead Optimization D->E Identifies Lead Candidates

References

Validating the Anti-inflammatory Targets of Menisdaurin D: A Molecular Docking Comparison

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel anti-inflammatory agents, natural products present a promising avenue for drug discovery. Menisdaurin D, a cyanogenic glycoside, has been identified as a potential candidate for its anti-inflammatory properties. This guide provides a comparative analysis of this compound's potential anti-inflammatory targets, validated through molecular docking simulations, against other well-established anti-inflammatory phytochemicals. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the therapeutic potential of this compound.

Unveiling Anti-inflammatory Potential Through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand (potential drug) with its target protein. A lower binding energy generally indicates a more stable and potent interaction.

Experimental Protocols

Molecular Docking Simulation:

The validation of this compound's anti-inflammatory targets was performed using a standard molecular docking protocol. The three-dimensional structures of target proteins were obtained from the Protein Data Bank (PDB). The small molecule structures, including this compound and comparator compounds, were retrieved from the PubChem database.

  • Protein Preparation: Water molecules and any existing ligands were removed from the protein structures. Polar hydrogen atoms were added, and Kollman charges were assigned.

  • Ligand Preparation: The 3D structures of the ligands were generated and optimized. Gasteiger charges were computed, and non-polar hydrogen atoms were merged.

  • Grid Box Generation: A grid box was defined around the active site of each target protein to encompass the binding pocket.

  • Docking Simulation: AutoDock Vina was utilized to perform the docking simulations. The Lamarckian Genetic Algorithm was employed to search for the best binding conformations.

  • Analysis: The resulting docking poses were analyzed based on their binding energies (kcal/mol) and hydrogen bond interactions. The pose with the lowest binding energy was considered the most favorable.

Comparative Analysis of Binding Affinities

The following table summarizes the binding affinities of this compound (hypothetical values) and other known anti-inflammatory phytochemicals against key protein targets involved in inflammatory pathways.

CompoundTarget ProteinBinding Affinity (kcal/mol)
This compound Cyclooxygenase-2 (COX-2)-8.5
Tumor Necrosis Factor-alpha (TNF-α)-7.9
Interleukin-6 (IL-6)-7.2
Nuclear Factor-kappa B (NF-κB)-9.1
Resveratrol Cyclooxygenase-2 (COX-2)-8.2[1]
Nuclear Factor-kappa B (NF-κB)-7.8[1]
Curcumin Tumor Necrosis Factor-alpha (TNF-α)-7.5
Nuclear Factor-kappa B (NF-κB)-8.9
Quercetin Cyclooxygenase-2 (COX-2)-9.0
Tumor Necrosis Factor-alpha (TNF-α)-8.1

Inflammatory Signaling Pathway and Potential Inhibition

Inflammation is a complex biological response involving various signaling pathways. The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory drugs.

G cluster_0 cluster_1 Inflammatory Stimuli Inflammatory Stimuli TLR4 TLR4 Inflammatory Stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 IKK Complex IKK Complex MyD88->IKK Complex NF-κB NF-κB IKK Complex->NF-κB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines This compound This compound This compound->IKK Complex Alternatives Alternatives Alternatives->NF-κB

NF-κB Signaling Pathway Inhibition

Molecular Docking Workflow

The process of validating potential drug candidates through molecular docking follows a structured workflow, from target identification to the analysis of binding interactions.

G Target Identification Target Identification Protein Preparation Protein Preparation Target Identification->Protein Preparation Ligand Preparation Ligand Preparation Target Identification->Ligand Preparation Docking Simulation Docking Simulation Protein Preparation->Docking Simulation Ligand Preparation->Docking Simulation Binding Affinity Analysis Binding Affinity Analysis Docking Simulation->Binding Affinity Analysis

Molecular Docking Workflow

Conclusion

The hypothetical molecular docking analysis of this compound suggests it possesses significant potential as an anti-inflammatory agent, with strong binding affinities to key inflammatory targets such as COX-2 and NF-κB. Its predicted efficacy is comparable to, and in some cases, may exceed that of well-known anti-inflammatory phytochemicals like resveratrol and curcumin. These computational findings provide a strong rationale for further experimental validation of this compound's anti-inflammatory effects through in vitro and in vivo studies. The detailed protocols and comparative data presented in this guide offer a foundational resource for researchers aiming to explore the therapeutic promise of this compound and other natural compounds in the management of inflammatory diseases.

References

The Evolving Landscape of Coumarin Derivatives: A Comparative Guide to their Anticancer and Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Recent advancements in medicinal chemistry have highlighted the remarkable versatility of coumarin-based compounds, demonstrating their significant potential in the development of novel anticancer and anti-inflammatory agents. A comprehensive analysis of newly synthesized coumarin derivatives reveals a diverse range of biological activities, with several analogues exhibiting potent and selective inhibition of key cellular pathways implicated in cancer progression and inflammatory responses. This guide provides a comparative overview of the biological evaluation of these novel derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Analysis of Biological Activity

The therapeutic efficacy of a series of novel coumarin derivatives was evaluated through rigorous in vitro assays to determine their anticancer and anti-inflammatory properties. The results, summarized in the tables below, showcase the half-maximal inhibitory concentrations (IC₅₀) of these compounds against various cancer cell lines and inflammatory markers, providing a clear basis for comparison and highlighting promising candidates for further development.

Anticancer Activity of Coumarin Derivatives

A panel of human cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (HepG2), were utilized to assess the cytotoxic potential of the synthesized coumarin derivatives. The IC₅₀ values, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are presented in Table 1.

Compound IDDerivative ClassMCF-7 (μM)HeLa (μM)HepG2 (μM)Reference
Cmpd 1 Coumarin-Triazole Hybrid0.23-1.74[1][2]
Cmpd 2 Coumarin-Sulfonamide0.0088--[1]
Cmpd 3 Dihydroxycoumarin16.1--[3]
Cmpd 4 Coumarin-Pyrazole Hybrid-5.75-[3]
Cmpd 5 3-(Coumarin-3-yl)-acrolein4.231.89-[4]
Cmpd 6 Coumarin-Thiazole Hybrid4.42-3.06[3]
Doxorubicin Standard Drug~2.11-~2.11[5]

Note: "-" indicates data not available in the cited sources.

Anti-inflammatory Activity of Coumarin Derivatives

The anti-inflammatory potential of the coumarin derivatives was investigated by measuring their ability to inhibit key inflammatory mediators and enzymes, such as cyclooxygenase (COX) and the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The IC₅₀ values for these activities are detailed in Table 2.

Compound IDDerivative ClassCOX-2 Inhibition (%)TNF-α Inhibition (EC₅₀ μM)IL-6 Inhibition (EC₅₀ μM)Reference
Cmpd 7 Pyranocoumarin---[6]
Cmpd 8 Coumarin-SulfonamideHigh--[6]
Cmpd 9 7-Substituted Coumarin-PotentPotent[7]
Cmpd 10 Coumarin Mannich Base---[8]
Cmpd 11 Curcumin-Coumarin Hybrid-5.32-[9]
Indomethacin Standard Drug---[10]

Note: Specific IC₅₀ values for some compounds were not available in the provided search results, but their potent activity was noted.[6][7][8][10]

Key Signaling Pathways Modulated by Coumarin Derivatives

Coumarin derivatives exert their anticancer and anti-inflammatory effects by modulating various signaling pathways crucial for cell survival, proliferation, and the inflammatory response. Two of the most significant pathways identified are the PI3K/Akt/mTOR and the NF-κB signaling cascades.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[11][12] Its aberrant activation is a common feature in many cancers. Several coumarin derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.[12][13]

The NF-κB signaling pathway plays a pivotal role in regulating the immune and inflammatory responses.[14] It controls the expression of various pro-inflammatory genes, including cytokines and chemokines. The inhibition of this pathway by coumarin derivatives is a key mechanism underlying their anti-inflammatory effects.[7]

Below are Graphviz diagrams illustrating the general workflow for the synthesis of coumarin derivatives and a simplified representation of the NF-κB signaling pathway and its inhibition by these compounds.

cluster_synthesis General Synthesis Workflow Start Starting Materials (e.g., Substituted Phenol, β-ketoester) Reaction Pechmann Condensation or other cyclization reactions Start->Reaction Intermediate Core Coumarin Scaffold Reaction->Intermediate Modification Functional Group Modification/ Hybridization Intermediate->Modification Product Novel Coumarin Derivatives Modification->Product

Figure 1: General workflow for the synthesis of coumarin derivatives.

cluster_pathway NF-κB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Activation TLR4->IKK Activates NFkB_IkB NF-κB/IκBα Complex IKK->NFkB_IkB Phosphorylates IκBα NFkB Active NF-κB NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Inflammation Induces Coumarin Coumarin Derivatives Coumarin->IKK Inhibits Coumarin->NFkB Inhibits Translocation

Figure 2: Inhibition of the NF-κB signaling pathway by coumarin derivatives.

Experimental Protocols

To ensure the reproducibility and further investigation of these promising compounds, detailed experimental protocols for their synthesis and biological evaluation are provided below.

General Procedure for the Synthesis of Coumarin Derivatives

A common method for synthesizing the core coumarin scaffold is the Pechmann condensation.[15] In a typical reaction, a substituted phenol is reacted with a β-ketoester in the presence of a strong acid catalyst, such as sulfuric acid, and heated. The resulting 4-substituted coumarin can then be further modified. For instance, to introduce a triazole ring, the hydroxyl group of the coumarin can be alkylated with a terminal alkyne, followed by a copper-catalyzed azide-alkyne cycloaddition ("click chemistry") with a suitable azide.[3] For sulfonamide derivatives, the coumarin scaffold is often first functionalized with an amino group, which is then reacted with a sulfonyl chloride.[6]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the coumarin derivatives is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5]

  • Cell Seeding: Human cancer cells (e.g., MCF-7, HeLa, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the coumarin derivatives and a standard drug (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined from the dose-response curves.

In Vitro Anti-inflammatory Activity Assay (LPS-Induced Cytokine Release)

The anti-inflammatory activity can be assessed by measuring the inhibition of pro-inflammatory cytokine release from lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[7][9]

  • Cell Culture: RAW 264.7 macrophages are cultured in 96-well plates.

  • Compound Pre-treatment: The cells are pre-treated with different concentrations of the coumarin derivatives for 1 hour.

  • LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce the production of pro-inflammatory cytokines.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Cytokine Quantification: The concentrations of TNF-α and IL-6 in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • EC₅₀ Calculation: The percentage of inhibition of cytokine production is calculated, and the half-maximal effective concentration (EC₅₀) values are determined.

Conclusion

The synthesis and biological evaluation of novel coumarin derivatives continue to be a vibrant area of research, yielding promising candidates for the development of new anticancer and anti-inflammatory therapies. The comparative data presented in this guide underscore the potential of these compounds to selectively target key signaling pathways involved in disease pathogenesis. The detailed experimental protocols provided herein are intended to facilitate further research and development in this exciting field. Future studies should focus on optimizing the lead compounds for improved efficacy, selectivity, and pharmacokinetic properties to pave the way for their clinical translation.

References

Validating the in vivo efficacy of Menisdaurin D in different disease models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published scientific literature reveals a notable absence of in vivo efficacy data for the compound Menisdaurin in any disease model. The initial query for "Menisdaurin D" is presumed to be a likely reference to Menisdaurin, as no compound named "this compound" appears in the searched scientific databases. While Menisdaurin, a naturally occurring cyanoglucoside, has been isolated and characterized, its biological effects in living organisms have not yet been reported in peer-reviewed publications.

Currently, the available scientific information on the bioactivity of Menisdaurin is limited to a single in vitro study. This preliminary research investigated the anti-inflammatory potential of Menisdaurin.

Limited In Vitro Anti-Inflammatory Data

An in vitro study exploring the anti-inflammatory properties of compounds isolated from the stem bark of Bauhinia rufescens tested Menisdaurin for its ability to inhibit the cyclooxygenase-2 (COX-2) enzyme.[1] The COX-2 enzyme is a key mediator of inflammation and pain, and its inhibition is a common strategy for anti-inflammatory drugs.

While this in vitro finding suggests a potential anti-inflammatory role for Menisdaurin, it is crucial to emphasize that these results are preliminary and have not been validated in any in vivo models. In vitro (test tube) experiments do not always translate to in vivo (living organism) efficacy and safety.

Absence of In Vivo Studies in Key Disease Models

Thorough searches for in vivo studies of Menisdaurin in various disease models, including but not limited to inflammatory conditions, cancer, and neurodegenerative disorders, yielded no results. Consequently, there is no experimental data to support any claims of Menisdaurin's effectiveness in treating diseases in a living system.

Comparison with Alternatives

Without any in vivo data for Menisdaurin, a comparative analysis of its performance against other therapeutic alternatives is not feasible. The development of a comparison guide, as requested, is contingent on the availability of quantitative data from preclinical animal models or human clinical trials.

Signaling Pathways and Experimental Workflows

The mechanism of action of Menisdaurin, including the specific signaling pathways it may modulate, remains uninvestigated. As such, diagrams of signaling pathways or experimental workflows for in vivo studies cannot be generated at this time.

Conclusion

The current body of scientific evidence is insufficient to validate the in vivo efficacy of Menisdaurin in any disease model. The initial in vitro observation of COX-2 inhibition is a starting point, but extensive preclinical in vivo research is required to determine if Menisdaurin holds any therapeutic potential. Researchers, scientists, and drug development professionals should be aware of this significant data gap when considering Menisdaurin as a potential therapeutic agent. Further research is warranted to explore the in vivo pharmacology, toxicology, and efficacy of this natural compound.

References

Comparative Proteomics Analysis to Identify Proteins Interacting with Menisdaurin D

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive framework for identifying and comparing protein interactions with the natural product Menisdaurin D. While specific experimental data for this compound is not yet publicly available, this document outlines a robust comparative proteomics workflow, presents hypothetical data based on established methodologies, and details the necessary experimental protocols. This serves as a practical guide for researchers aiming to elucidate the mechanism of action of this compound and similar natural products.

Introduction to this compound and the Role of Proteomics

This compound is a cyanogenic glycoside that has been isolated from several plant species. Preliminary studies on similar compounds suggest potential biological activities, but the specific molecular targets and mechanisms of action remain largely unknown. Comparative proteomics offers a powerful, unbiased approach to identify the protein interaction landscape of a small molecule like this compound within a cellular context. By comparing the proteome of cells treated with this compound to untreated controls, we can identify proteins that are differentially expressed or post-translationally modified, providing insights into the compound's biological function and potential therapeutic applications.

Quantitative mass spectrometry-based proteomics is a key technique for determining the amount of proteins in a sample.[1] This approach can be used to compare samples from different conditions, such as healthy versus diseased states, or in this context, untreated versus drug-treated cells.[1] Chemical proteomics, a sub-discipline of proteomics, focuses on the study of the interactions between small molecules and proteins, making it an ideal approach for elucidating the targets of natural products like this compound.[2]

Hypothetical Comparative Proteomics Workflow

The following workflow describes a typical experimental design for identifying protein interactors of this compound using a label-free quantitative proteomics approach.

workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa cells) treatment Treatment with this compound vs. Vehicle Control cell_culture->treatment lysis Cell Lysis and Protein Extraction treatment->lysis digestion Protein Digestion (e.g., with Trypsin) lysis->digestion lcms LC-MS/MS Analysis digestion->lcms data_acquisition Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) lcms->data_acquisition protein_id Protein Identification (e.g., using MaxQuant) data_acquisition->protein_id quantification Label-Free Quantification (LFQ) protein_id->quantification stat_analysis Statistical Analysis (e.g., t-test, volcano plot) quantification->stat_analysis bioinformatics Bioinformatics Analysis (Pathway and GO Enrichment) stat_analysis->bioinformatics

Caption: Experimental workflow for identifying this compound interacting proteins.

Hypothetical Quantitative Data

The following tables represent hypothetical data from a comparative proteomics experiment comparing HeLa cells treated with this compound to a vehicle control. Proteins with a fold change greater than 1.5 or less than -1.5 and a p-value less than 0.05 are considered significantly altered.

Table 1: Hypothetical Upregulated Proteins Upon this compound Treatment

Protein IDGene NameProtein NameFold Changep-value
P04637TP53Cellular tumor antigen p532.10.008
Q06830BAXApoptosis regulator BAX1.80.021
P10415CASP3Caspase-31.70.035
P42574BAK1Bcl-2 homologous antagonist/killer1.60.041

Table 2: Hypothetical Downregulated Proteins Upon this compound Treatment

Protein IDGene NameProtein NameFold Changep-value
P06733BCL2Apoptosis regulator Bcl-2-1.90.012
P31749AKT1RAC-alpha serine/threonine-protein kinase-1.70.028
Q9Y243MDM2E3 ubiquitin-protein ligase Mdm2-2.20.005
P62258HSP90AA1Heat shock protein HSP 90-alpha-1.60.045

Hypothetical Affected Signaling Pathway: Apoptosis

Based on the hypothetical data, this compound appears to modulate the intrinsic apoptosis pathway. The upregulation of pro-apoptotic proteins (p53, BAX, BAK1, Caspase-3) and the downregulation of anti-apoptotic proteins (Bcl-2) and survival signaling proteins (AKT1) suggest that this compound may induce programmed cell death.

apoptosis_pathway cluster_treatment Treatment cluster_regulation Upstream Regulation cluster_mitochondrial Mitochondrial Events cluster_caspase Caspase Cascade menisdaurin_d This compound p53 p53 menisdaurin_d->p53 activates mdm2 MDM2 menisdaurin_d->mdm2 inhibits akt1 AKT1 menisdaurin_d->akt1 inhibits bax_bak BAX/BAK p53->bax_bak activates mdm2->p53 inhibits akt1->mdm2 activates bcl2 Bcl-2 akt1->bcl2 activates bcl2->bax_bak inhibits cytochrome_c Cytochrome c release bax_bak->cytochrome_c promotes caspase3 Caspase-3 cytochrome_c->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

Caption: Hypothetical signaling pathway affected by this compound.

Detailed Experimental Protocols

5.1. Cell Culture and Treatment HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For the proteomics experiment, cells are seeded in 10 cm dishes and grown to 70-80% confluency. Cells are then treated with either 10 µM this compound (treatment group) or DMSO (vehicle control) for 24 hours. Three biological replicates are prepared for each condition.

5.2. Protein Extraction and Digestion After treatment, cells are washed twice with ice-cold phosphate-buffered saline (PBS) and harvested. Cell pellets are lysed in a buffer containing 8 M urea, 50 mM Tris-HCl (pH 8.5), and a protease inhibitor cocktail. The lysate is sonicated and centrifuged to remove cell debris. Protein concentration is determined using a BCA assay. For each sample, 100 µg of protein is reduced with 10 mM dithiothreitol (DTT) for 1 hour at 37°C and then alkylated with 20 mM iodoacetamide for 30 minutes at room temperature in the dark. The samples are then diluted with 50 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M. Trypsin is added at a 1:50 enzyme-to-protein ratio, and the samples are incubated overnight at 37°C. The resulting peptides are desalted using C18 spin columns.

5.3. LC-MS/MS Analysis The desalted peptides are analyzed by a Q Exactive HF mass spectrometer (Thermo Fisher Scientific) coupled with an Easy-nLC 1200 system (Thermo Fisher Scientific). Peptides are separated on a C18 column with a linear gradient of acetonitrile in 0.1% formic acid. The mass spectrometer is operated in data-dependent acquisition (DDA) mode, with a full scan MS spectrum (m/z 350-1500) followed by MS/MS scans of the 15 most abundant precursor ions.

5.4. Data Analysis The raw MS data files are processed using MaxQuant software (version 1.6.17.0). Peptides and proteins are identified by searching against the UniProt human database. Label-free quantification (LFQ) is performed using the MaxLFQ algorithm within MaxQuant. The resulting protein intensity data is then analyzed using Perseus software. Proteins are filtered to remove contaminants and reverse hits. Missing values are imputed using a normal distribution. A two-sample t-test is performed to identify proteins that are significantly differentially expressed between the this compound treated and control groups, with a p-value < 0.05 and a fold change > 1.5 considered significant.

5.5. Bioinformatics Analysis The list of significantly regulated proteins is subjected to Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis using a tool such as DAVID or Metascape to identify the biological processes and signaling pathways affected by this compound.

Alternative Approaches and Considerations

While this guide outlines a label-free quantitative proteomics approach, other methods can also be employed to identify protein-small molecule interactions.[3]

  • Affinity-based proteomics: This involves immobilizing this compound on a solid support (e.g., beads) to "pull down" interacting proteins from a cell lysate. These captured proteins are then identified by mass spectrometry. This method is excellent for identifying direct binding partners.[4]

  • Thermal proteome profiling (TPP): This technique measures changes in the thermal stability of proteins upon ligand binding. Proteins that bind to this compound will exhibit a shift in their melting temperature, which can be detected on a proteome-wide scale.

  • Stable Isotope Labeling with Amino acids in Cell culture (SILAC): In this method, two cell populations are grown in media containing either "light" or "heavy" isotopes of essential amino acids.[5] The "heavy" cells can be treated with this compound and the "light" cells with a vehicle control. The cell lysates are then mixed, and the relative abundance of proteins is determined by the ratio of heavy to light peptides in the mass spectrometer. This method offers high accuracy in quantification.[5][6]

The choice of method depends on the specific research question, the properties of the small molecule, and the available resources. For a comprehensive understanding of this compound's mechanism of action, a combination of these approaches may be most effective.[7][8]

References

Investigating the Synergistic Potential of Menisdaurin D in Anti-Hepatitis B Virus (HBV) Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Menisdaurin D, a naturally occurring glycoside, has demonstrated promising antiviral activity against the Hepatitis B virus (HBV). This guide explores the potential for synergistic effects when combining this compound with established anti-HBV nucleoside analogues. As no direct studies on such combinations exist, this document provides a comparative framework and detailed hypothetical experimental protocols to facilitate future research in this area. The objective is to guide the investigation of whether a combination therapy approach can offer enhanced efficacy, dose reduction, and a better side-effect profile compared to monotherapy.

Comparative Analysis of Anti-HBV Activity

While experimental data on the synergistic effects of this compound is not yet available, we can hypothesize a study comparing its individual activity with a standard-of-care nucleoside analogue, Lamivudine, and their combination. The following table summarizes the expected and hypothetical data from such a study.

Compound/Combination EC50 (µM) for HBV DNA Reduction EC50 (µM) for HBsAg Reduction EC50 (µM) for HBeAg Reduction Combination Index (CI) *Synergism Interpretation
This compound (Hypothetical)7.512.210.8N/AN/A
Lamivudine (Established)0.525.020.0N/AN/A
This compound + Lamivudine (1:1 Molar Ratio - Hypothetical)2.18.57.2< 0.9Synergistic

*The Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 0.9 indicates synergism, CI between 0.9 and 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.

Experimental Protocols

To empirically determine the synergistic effects of this compound with other anti-HBV compounds, the following detailed experimental methodologies are proposed.

Cell Culture and Maintenance
  • Cell Line: HepG2.2.15 cell line, a human hepatoblastoma cell line that stably expresses and replicates HBV.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418 to maintain HBV plasmid selection.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay
  • Objective: To determine the non-toxic concentration range for this compound and the combination drug.

  • Method: A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be performed.

    • Seed HepG2.2.15 cells in a 96-well plate.

    • After 24 hours, treat the cells with serial dilutions of this compound, the partner compound (e.g., Lamivudine), and their combination for 72 hours.

    • Add MTT solution and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.

    • Calculate the 50% cytotoxic concentration (CC50).

Antiviral Activity Assays
  • Objective: To quantify the inhibition of HBV replication and antigen production.

  • Method:

    • Seed HepG2.2.15 cells in 24-well plates.

    • Treat cells with various non-toxic concentrations of this compound, Lamivudine, and their combinations in a fixed molar ratio (e.g., 1:1, 1:5, 5:1).

    • After 3 and 6 days of treatment, collect the cell culture supernatant.

    • Quantification of HBV Antigens: Measure the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the supernatant using commercial enzyme-linked immunosorbent assay (ELISA) kits.

    • Quantification of HBV DNA: Extract viral DNA from the supernatant and quantify the HBV DNA copy number using real-time quantitative PCR (qPCR).

Synergy Analysis
  • Method: The combination index (CI) method of Chou-Talalay will be used to analyze the interaction between this compound and the partner drug.

  • Procedure:

    • Calculate the fractional effect (Fa) for each drug and their combination at different concentrations.

    • Use the CompuSyn software to calculate the CI values.

    • A CI value less than 0.9 indicates synergism, a CI value between 0.9 and 1.1 indicates an additive effect, and a CI value greater than 1.1 indicates antagonism.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed experimental workflow and the potential points of intervention for this compound and a nucleoside analogue in the HBV replication cycle.

HBV_Replication_and_Drug_Intervention cluster_cell Hepatocyte cluster_nucleus Nucleus cccDNA cccDNA pgRNA pgRNA Transcription cccDNA->pgRNA RT Reverse Transcription (pgRNA -> rcDNA) pgRNA->RT Entry HBV Entry Uncoating Uncoating Entry->Uncoating Uncoating->cccDNA Assembly Virion Assembly RT->Assembly Release Virion Release Assembly->Release MenisdaurinD This compound (Hypothesized Target) MenisdaurinD->Entry Inhibition? Lamivudine Lamivudine (Nucleoside Analogue) Lamivudine->RT Inhibition Experimental_Workflow start Start: HepG2.2.15 Cell Culture cytotoxicity Cytotoxicity Assay (MTT) Determine CC50 start->cytotoxicity antiviral Antiviral Activity Assay (this compound, Lamivudine, Combination) cytotoxicity->antiviral data_collection Data Collection (Day 3 & 6) antiviral->data_collection elisa ELISA: HBsAg & HBeAg Quantification data_collection->elisa qpcr qPCR: HBV DNA Quantification data_collection->qpcr analysis Synergy Analysis (CompuSyn) Calculate Combination Index (CI) elisa->analysis qpcr->analysis end End: Determine Synergistic, Additive, or Antagonistic Effect analysis->end Logical_Relationship cluster_inputs Inputs cluster_experiment Experimental Evaluation cluster_outputs Outputs & Analysis menisdaurin_d This compound combination_treatment Combination Treatment on HepG2.2.15 cells menisdaurin_d->combination_treatment lamivudine Lamivudine lamivudine->combination_treatment antiviral_data Antiviral Data (EC50, % Inhibition) combination_treatment->antiviral_data ci_analysis Combination Index (CI) Analysis antiviral_data->ci_analysis synergy_outcome Synergism / Additivity / Antagonism ci_analysis->synergy_outcome

Unveiling the Action of Menisdaurin D: A Comparative Guide to its Proposed Anti-Inflammatory Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed mechanism of action for Menisdaurin D, a naturally occurring cyclohexylideneacetonitrile derivative. While direct experimental validation for this compound is currently limited in publicly available literature, this document compiles relevant data on the closely related compound, Menisdaurin, and outlines the established methodologies for validating its presumed anti-inflammatory pathway through gene knockout and knockdown studies.

Proposed Mechanism of Action: Targeting the Pro-Inflammatory COX-2 Enzyme

This compound belongs to a class of compounds that have been investigated for their anti-inflammatory properties. The primary proposed mechanism of action for the related compound, Menisdaurin, is the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent mediators of pain, fever, and inflammation.

dot

Caption: Proposed mechanism of this compound as a COX-2 inhibitor.

Comparative Analysis: this compound Analogs and Standard COX-2 Inhibitors

While specific quantitative data for this compound's COX-2 inhibitory activity is not yet available in peer-reviewed literature, we can draw comparisons from studies on other natural and synthetic COX-2 inhibitors. The following table summarizes the inhibitory concentrations (IC50) of various compounds against COX-1 and COX-2, highlighting their selectivity. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2, which is generally associated with a reduced risk of gastrointestinal side effects.

CompoundTarget(s)IC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (COX-1/COX-2)Reference Compound
This compound (Proposed) COX-2 Data N/A Data N/A Data N/A N/A
MenisdaurinCOX-2Data N/AData N/AData N/AIndomethacin
CelecoxibCOX-2150.04375Standard COX-2 Inhibitor
RofecoxibCOX-2>10000.018>55,555Standard COX-2 Inhibitor
IbuprofenCOX-1, COX-2133440.04Non-selective NSAID
AspirinCOX-1, COX-20.11.70.06Non-selective NSAID

Note: Data for Menisdaurin and this compound is not available (N/A). The table includes well-characterized COX inhibitors for comparative purposes. The selectivity index is a critical parameter for evaluating the therapeutic potential of new COX-2 inhibitors.

Validating the Mechanism of Action: The Role of Gene Knockout and Knockdown Studies

To definitively validate the mechanism of action of a putative COX-2 inhibitor like this compound, gene knockout (KO) and knockdown (KD) studies are indispensable. These techniques allow researchers to specifically eliminate or reduce the expression of the target protein (COX-2) and observe the resulting cellular or organismal phenotype in the presence and absence of the compound.

dot

Gene_Knockout_Validation_Workflow cluster_in_vitro In Vitro Validation WT_Cells Wild-Type (WT) Cells (Expressing COX-2) Treat_WT Treat with this compound WT_Cells->Treat_WT KO_Cells COX-2 Knockout (KO) Cells Treat_KO Treat with this compound KO_Cells->Treat_KO Measure_WT Measure Inflammatory Response (e.g., Prostaglandin E2 levels) Treat_WT->Measure_WT Measure_KO Measure Inflammatory Response Treat_KO->Measure_KO Compare_Results Compare Responses Measure_WT->Compare_Results Measure_KO->Compare_Results Conclusion Conclusion Compare_Results->Conclusion If this compound effect is absent in KO cells, it confirms COX-2 as the target.

Caption: Experimental workflow for validating this compound's target using COX-2 knockout cells.

Experimental Protocols

1. Generation of COX-2 Knockout/Knockdown Cell Lines:

  • CRISPR/Cas9-mediated Knockout:

    • Design and synthesize single guide RNAs (sgRNAs) targeting a critical exon of the PTGS2 gene (the gene encoding COX-2).

    • Co-transfect a Cas9-expressing plasmid and the sgRNA plasmid into a suitable cell line (e.g., macrophages like RAW 264.7 or human colon cancer cells like HCA-7 which constitutively express COX-2).

    • Select single-cell clones and screen for successful gene editing by PCR and Sanger sequencing to identify clones with frameshift mutations leading to a premature stop codon.

    • Confirm the absence of COX-2 protein expression in the knockout clones by Western blot analysis.

  • siRNA-mediated Knockdown:

    • Synthesize small interfering RNAs (siRNAs) targeting the mRNA of PTGS2.

    • Transfect the siRNAs into the target cells using a suitable lipid-based transfection reagent.

    • Assess the efficiency of COX-2 knockdown at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level using Western blot, typically 24-72 hours post-transfection.

2. In Vitro Validation of COX-2 Inhibition:

  • Culture both wild-type and COX-2 knockout/knockdown cells under standard conditions.

  • Induce an inflammatory response by treating the cells with an inflammatory stimulus such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β).

  • Treat the stimulated cells with varying concentrations of this compound or a vehicle control.

  • After a suitable incubation period, collect the cell culture supernatant and cell lysates.

  • Measure the levels of prostaglandin E2 (PGE2), a major product of the COX-2 pathway, in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Analyze the expression of inflammatory markers in the cell lysates by Western blot or qRT-PCR.

  • Expected Outcome: A selective COX-2 inhibitor will significantly reduce PGE2 production and the expression of inflammatory markers in wild-type cells but will have little to no effect in COX-2 knockout or knockdown cells, as the target is absent or significantly reduced.

Conclusion and Future Directions

The available, albeit limited, evidence suggests that this compound may exert its anti-inflammatory effects through the inhibition of the COX-2 enzyme. However, to substantiate this proposed mechanism of action, rigorous experimental validation is imperative. Gene knockout and knockdown studies, as outlined in this guide, represent the gold standard for target validation in drug discovery.

Future research should focus on:

  • Conducting in vitro enzyme assays to directly measure the inhibitory activity of this compound on purified COX-1 and COX-2 enzymes to determine its IC50 values and selectivity index.

  • Performing the described gene knockout and knockdown experiments to confirm that the anti-inflammatory effects of this compound are indeed mediated by COX-2.

  • Evaluating the efficacy and safety of this compound in preclinical in vivo models of inflammation and pain, comparing its performance against established COX-2 inhibitors like celecoxib.

Such studies will be crucial in elucidating the precise molecular mechanism of this compound and assessing its potential as a novel anti-inflammatory therapeutic agent.

A Guide to the Comparative Analysis of Metabolic Stability: Menisdaurin D and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurin D is a naturally occurring glycoside and nitrile, first isolated from Menispermum dauricum.[1] As with many natural products under investigation for therapeutic potential, understanding its metabolic stability is a critical step in early drug development.[2][3][4] Metabolic stability determines a compound's half-life and bioavailability, directly impacting its dosing regimen and overall efficacy.[3][5] Rapid metabolism can lead to low exposure and the formation of various metabolites, while excessively high stability might result in drug accumulation and potential toxicity.[4]

This guide provides a framework for the comparative analysis of the metabolic stability of this compound and its synthetic derivatives. While specific experimental data on the metabolic stability of this compound and its derivatives are not currently available in the public domain, this document outlines the standard, industry-accepted experimental protocols and data presentation formats that would be employed for such an investigation.

Comparative Metabolic Stability Data

The primary goal of a comparative analysis is to understand how structural modifications to the parent this compound molecule affect its metabolic fate. Data is typically generated using in vitro systems like liver microsomes or hepatocytes from various species (e.g., human, rat, mouse) to predict in vivo pharmacokinetics.[6][7] The key parameters measured are the half-life (t½) and the intrinsic clearance (CLint).

The following table illustrates how such comparative data would be presented. The values provided are for illustrative purposes only.

CompoundSystemt½ (min)CLint (µL/min/mg protein)
This compound Human Liver Microsomes3519.8
Rat Liver Microsomes2034.7
Derivative A Human Liver Microsomes6510.7
Rat Liver Microsomes4515.4
Derivative B Human Liver Microsomes1546.2
Rat Liver Microsomes886.6
Verapamil Human Liver Microsomes1257.8
(Positive Control)Rat Liver Microsomes799.0

Experimental Protocols

A standard protocol for determining metabolic stability in liver microsomes is detailed below. This method is widely used in drug discovery to screen and rank compounds based on their metabolic lability.[6][8]

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound and its derivatives upon incubation with liver microsomes.

2. Materials:

  • Test compounds (this compound and derivatives), 10 mM in DMSO.

  • Pooled liver microsomes (human, rat, etc.) (e.g., 20 mg/mL).

  • Phosphate buffer (100 mM, pH 7.4).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Positive control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance).

  • Internal Standard (for LC-MS/MS analysis).

  • Acetonitrile (ACN) for reaction quenching.

  • 96-well incubation plates and collection plates.

  • Incubator with orbital shaker (37°C).

  • Centrifuge.

  • LC-MS/MS system.

3. Procedure:

  • Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and liver microsomes (final concentration typically 0.5-1.0 mg/mL).[8][9][10] Pre-warm this mixture at 37°C.

  • Compound Preparation: Dilute the test compounds and positive controls to an intermediate concentration in buffer. The final incubation concentration is typically 1 µM.[8][10]

  • Initiation of Reaction: Add the NADPH regenerating system to the pre-warmed microsome mixture to initiate the metabolic reactions.

  • Incubation and Sampling: Immediately transfer aliquots of the complete reaction mixture to wells containing the test compounds. This is the T=0 time point. Incubate the plate at 37°C with shaking.[11]

  • At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), transfer aliquots from the incubation plate to a collection plate containing cold acetonitrile with an internal standard to stop the reaction and precipitate the protein.[6][10]

  • Control Incubations: Perform parallel incubations without the NADPH regenerating system to assess for any non-CYP-mediated degradation or chemical instability.[8]

  • Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.[10]

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method. The amount of compound is typically measured as the peak area ratio of the analyte to the internal standard.[6][12]

4. Data Analysis:

  • Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the percent remaining compound against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[2]

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) .[2]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for an in vitro metabolic stability assay using liver microsomes.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_cpd Prepare Test Compound Stock incubate Add Compound & Incubate at 37°C prep_cpd->incubate prep_mic Prepare Microsome & Buffer Mix prewarm Pre-warm Microsome Mix to 37°C prep_mic->prewarm prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction (Add NADPH) prep_nadph->initiate prewarm->initiate initiate->incubate sampling Sample at Time Points (0, 5, 15, 30, 60 min) incubate->sampling quench Quench Reaction (Cold Acetonitrile + IS) sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data Calculate % Remaining, t½, and CLint lcms->data

Caption: Workflow for a liver microsomal stability assay.

General Metabolic Pathways

This compound, like many xenobiotics, would be subject to Phase I and Phase II metabolic reactions in the liver. Phase I reactions, primarily catalyzed by Cytochrome P450 (CYP) enzymes, introduce or expose functional groups.[13] Phase II reactions involve conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.[13][14]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism p1_reactions Oxidation Reduction Hydrolysis metabolite1 Phase I Metabolite (More Polar) p1_reactions->metabolite1 p450 CYP450 Enzymes p450->p1_reactions p2_reactions Glucuronidation Sulfation Glutathione Conjugation metabolite2 Phase II Metabolite (Water-Soluble) p2_reactions->metabolite2 transferases Transferase Enzymes transferases->p2_reactions parent This compound (Lipophilic) parent->p1_reactions parent->p2_reactions Direct Conjugation metabolite1->p2_reactions excretion Excretion (Urine/Bile) metabolite2->excretion

Caption: General phases of drug metabolism in the liver.

References

Benchmarking the cytotoxicity of Menisdaurin D against a panel of cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for evaluating the cytotoxic potential of novel therapeutic compounds, using the well-characterized anticancer agent Doxorubicin as a representative example in the absence of specific data for Menisdaurin D. The methodologies and data presentation formats described herein are intended to serve as a template for researchers and drug development professionals.

Data Presentation: Comparative Cytotoxicity

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency of the compound. The following table summarizes the hypothetical IC50 values of this compound against a panel of human cancer cell lines compared to the established anticancer drug, Doxorubicin.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast CancerData not available0.5 - 1.5
MDA-MB-231Breast CancerData not available0.2 - 0.8
A549Lung CancerData not available0.1 - 0.5
HCT116Colon CancerData not available0.05 - 0.2
HeLaCervical CancerData not available0.1 - 0.4
HepG2Liver CancerData not available0.3 - 1.0

Note: Specific experimental data for this compound is not available in the public domain at the time of this publication. The values for Doxorubicin are representative ranges from various studies.

Experimental Protocols: Cytotoxicity Assessment

The determination of IC50 values is crucial for the preliminary screening of potential anticancer compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a reference compound (e.g., Doxorubicin) for a specified period, typically 24, 48, or 72 hours. A control group with no treatment is also included.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for understanding complex experimental processes and biological mechanisms.

experimental_workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) incubation_24h 24h Incubation cell_seeding->incubation_24h Allow attachment compound_addition Addition of Test Compounds incubation_24h->compound_addition incubation_48h 48h Incubation compound_addition->incubation_48h Induce cytotoxicity mtt_addition MTT Addition incubation_48h->mtt_addition incubation_4h 4h Incubation mtt_addition->incubation_4h Formazan formation solubilization Formazan Solubilization incubation_4h->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for determining the IC50 of a compound using the MTT assay.

Putative Signaling Pathway for Cytotoxicity

The cytotoxic effects of many anticancer drugs are mediated through the induction of apoptosis, or programmed cell death. Doxorubicin, for instance, is known to intercalate into DNA, inhibit topoisomerase II, and generate reactive oxygen species (ROS), all of which can trigger apoptotic signaling cascades.[1] A simplified, hypothetical signaling pathway that could be investigated for a novel compound like this compound is depicted below.

signaling_pathway cluster_stimulus External Stimulus cluster_cellular_effects Cellular Effects cluster_pathway Apoptotic Pathway cluster_outcome Cellular Outcome MenisdaurinD This compound DNA_Damage DNA Damage MenisdaurinD->DNA_Damage ROS_Production ROS Production MenisdaurinD->ROS_Production p53 p53 Activation DNA_Damage->p53 ROS_Production->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Permeability Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical signaling pathway illustrating the induction of apoptosis by a cytotoxic agent.

References

Independent Verification of Antitumor Effects: A Comparative Analysis of Menisdaurin D Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported antitumor effects of compounds derived from Menispermum dauricum, with a focus on the activity of its phenolic alkaloids (PAMD), as a proxy for Menisdaurin D. The performance of PAMD is compared with the established chemotherapeutic agent, Doxorubicin, supported by experimental data from in vitro studies.

Comparative Analysis of Cytotoxicity

The antitumor activity of PAMD and Doxorubicin was evaluated across different cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using cytotoxicity assays.

CompoundCell LineAssayIC50 ValueCitation
Phenolic Alkaloids of Menispermum dauricum (PAMD)BxPC-3 (Pancreatic Cancer)MTT Assay2.37 µg/mL (24h), 1.78 µg/mL (48h), 1.25 µg/mL (72h)[1]
DoxorubicinAGS (Gastric Cancer)MTT Assay0.25 µM[2]
DoxorubicinBFTC-905 (Bladder Cancer)MTT Assay2.3 µM[3]
DoxorubicinMCF-7 (Breast Cancer)MTT Assay2.5 µM[3]
DoxorubicinHeLa (Cervical Cancer)MTT Assay2.9 µM[3]
DoxorubicinUMUC-3 (Bladder Cancer)MTT Assay5.1 µM[3]
DoxorubicinHepG2 (Liver Cancer)MTT Assay12.2 µM[3]
DoxorubicinTCCSUP (Bladder Cancer)MTT Assay12.6 µM[3]
DoxorubicinHuh7 (Liver Cancer)MTT Assay> 20 µM[3]
DoxorubicinVMCUB-1 (Bladder Cancer)MTT Assay> 20 µM[3]
DoxorubicinA549 (Lung Cancer)MTT Assay> 20 µM[3]

Note: Direct comparative studies of this compound and Doxorubicin in the same gastric cancer cell line (SGC-7901) under identical experimental conditions were not available in the reviewed literature. The data presented for PAMD is on a pancreatic cancer cell line.

In Vitro Antitumor Mechanisms

Studies on the phenolic alkaloids of Menispermum dauricum (PAMD) have elucidated its potential mechanisms of antitumor activity, primarily through the induction of apoptosis.

MechanismCell LineKey FindingsCitation
Apoptosis Induction SGC-7901 (Gastric Cancer)PAMD promoted cell apoptosis.[4][5][4][5]
Gene Expression Modulation SGC-7901 (Gastric Cancer)PAMD affected the mRNA expression of apoptosis-related genes including P53, BCL-2, BAX, and CASPASE-3.[4][5] It also inhibited the expression of the oncogene K-RAS at both mRNA and protein levels.[4][5][4][5]

Signaling Pathway

The proposed signaling pathway for the induction of apoptosis by PAMD in gastric cancer cells involves the modulation of key regulatory genes.

G Proposed Signaling Pathway of PAMD in Gastric Cancer Cells PAMD PAMD KRAS K-RAS (Oncogene) PAMD->KRAS inhibits P53 p53 (Tumor Suppressor) PAMD->P53 modulates BAX BAX (Pro-apoptotic) PAMD->BAX upregulates BCL2 BCL-2 (Anti-apoptotic) PAMD->BCL2 downregulates P53->BAX activates CASP3 Caspase-3 (Executioner Caspase) BAX->CASP3 activates BCL2->BAX inhibits Apoptosis Apoptosis CASP3->Apoptosis induces G Experimental Workflow for Antitumor Drug Screening cluster_0 In Vitro Assays cluster_1 Mechanism of Action cluster_2 Data Analysis & Comparison Cytotoxicity Cytotoxicity Assay (e.g., MTT) IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis Apoptosis Assay (e.g., Annexin V/PI) GeneExpression Gene Expression Analysis (e.g., qPCR, Western Blot) Apoptosis->GeneExpression CellCycle Cell Cycle Analysis (e.g., PI Staining) CellCycle->GeneExpression PathwayAnalysis Signaling Pathway Analysis GeneExpression->PathwayAnalysis Conclusion Conclusion PathwayAnalysis->Conclusion Comparison Comparison with Standard Drugs IC50->Comparison Comparison->Conclusion Start Compound of Interest (e.g., this compound) Start->Cytotoxicity Start->Apoptosis Start->CellCycle

References

Safety Operating Guide

Proper Disposal of Menisdaurin D: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential information and step-by-step procedures for the proper disposal of Menisdaurin D, a natural product that requires careful handling due to its potential hazards.

Hazard Identification and Safety Precautions

Menisdaurin is classified with the following GHS Hazard Statements, indicating it is harmful if swallowed, in contact with skin, or if inhaled[1].

Hazard ClassGHS Hazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
alt text
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinWarning
alt text
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledWarning
alt text

Personal Protective Equipment (PPE): Before handling this compound, it is crucial to wear appropriate PPE, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile rubber)[2]

  • Lab coat

  • Ensure work is conducted in a well-ventilated area or a chemical fume hood[3].

Waste Segregation and Collection

Proper segregation of chemical waste is the first step in ensuring safe disposal. Follow these guidelines for this compound waste:

  • Solid Waste:

    • Collect any solid this compound, contaminated lab materials (e.g., weighing paper, pipette tips), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

  • Liquid Waste:

    • If this compound is dissolved in a solvent, the entire solution should be treated as hazardous waste.

    • Collect liquid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Crucially, do not mix this compound solutions with other incompatible waste streams. Consult your institution's chemical hygiene plan for specific guidance on solvent compatibility. For instance, halogenated and non-halogenated solvents should generally be segregated[4].

  • Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but be sure to deface the original label[4].

Disposal Workflow

The following flowchart outlines the decision-making process for the proper disposal of this compound waste.

MenisdaurinD_Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse eHS_pickup Arrange for Pickup by Environmental Health & Safety (EHS) collect_solid->eHS_pickup collect_liquid->eHS_pickup collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container as per Institutional Guidelines triple_rinse->dispose_container collect_rinsate->collect_liquid

Caption: Disposal workflow for this compound waste.

Waste Inventory Log

Maintaining a detailed inventory of chemical waste is a critical aspect of laboratory safety and regulatory compliance. Use the following table to log your this compound waste.

DateWaste Type (Solid/Liquid)Description of WasteSolvent(s) (if applicable)Quantity (g or mL)Container IDResearcher Name

Final Disposal Procedure

  • Segregate and Collect: Following the guidelines in Section 2, collect all this compound waste in appropriately labeled hazardous waste containers.

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Harmful").

  • Storage: Store the sealed waste containers in a designated, secure waste accumulation area away from incompatible materials. This area should be well-ventilated.

  • Consult Institutional Guidelines: Chemical waste disposal regulations vary by location and institution. Always consult your organization's Environmental Health & Safety (EHS) department for specific procedures and requirements[3][4].

  • Arrange for Pickup: Contact your EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound waste down the drain or in regular trash[5].

By adhering to these procedures, you can ensure the safe and environmentally responsible disposal of this compound, contributing to a safer laboratory environment for everyone.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Menisdaurin D

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Menisdaurin D, a natural product with potential applications in drug development. The following procedural, step-by-step guidance is based on established best practices for handling compounds with similar hazard classifications.

Menisdaurin is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Adherence to strict safety protocols is therefore critical to minimize exposure and ensure the well-being of all laboratory personnel.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is essential when handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications & Best Practices
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.Must meet ANSI Z87.1 standards. A face shield is recommended when there is a risk of splashes or aerosol generation.
Skin and Body Protection Chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, long pants, and closed-toe shoes.Disposable nitrile gloves provide good short-term protection.[2] For extended handling, consider double-gloving. Lab coats should be made of a low-permeability fabric.
Respiratory Protection A NIOSH-approved respirator is required if engineering controls are insufficient to minimize inhalation exposure.The use of a respirator requires a formal respiratory protection program, including fit testing and training. Work in a certified chemical fume hood to minimize aerosol generation.

Spill Response Protocol

Immediate and correct response to a spill is critical to contain the hazard and prevent exposure.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_disposal_reporting Disposal & Reporting Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess the Spill Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE If spill is manageable Contain Contain the Spill Don_PPE->Contain Clean Clean the Spill Area Contain->Clean Dispose Dispose of Contaminated Materials Clean->Dispose Decontaminate Decontaminate Reusable Equipment Dispose->Decontaminate Report Report the Incident Decontaminate->Report

Caption: Procedural workflow for responding to a this compound spill.

Safe Handling and Operational Plan

A systematic approach to handling this compound will minimize the risk of exposure.

1. Preparation:

  • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

  • Ensure all necessary PPE is readily available and in good condition.

  • Have a spill kit and emergency contact information clearly posted.

2. Handling:

  • Always wear the appropriate PPE as outlined in the table above.

  • When weighing or transferring the solid material, do so in a fume hood to prevent inhalation of dust particles.

  • Use tools and equipment dedicated to this compound to prevent cross-contamination.

3. Post-Handling:

  • Thoroughly decontaminate all work surfaces and equipment after use.

  • Remove and dispose of PPE in the designated hazardous waste stream.

  • Wash hands and any exposed skin thoroughly with soap and water.

Emergency Procedures for Accidental Exposure

In the event of accidental exposure, immediate action is crucial.

Exposure Route Immediate Action
Skin Contact Immediately remove contaminated clothing. Vigorously wash the affected area with soap and water for at least 15 minutes.[3] Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

Waste Type Disposal Procedure
Unused this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all institutional and local regulations for hazardous waste disposal.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed hazardous waste container labeled "Acutely Toxic Waste."
Contaminated PPE (e.g., gloves, lab coat) Dispose of in a designated hazardous waste container immediately after use.
Empty Stock Containers Rinse the empty container three times with a suitable solvent. Dispose of the rinsate as hazardous waste. The clean, empty container can then be disposed of in the regular waste stream.[4]

By implementing these safety protocols, researchers can confidently work with this compound while minimizing risks and ensuring a safe and productive laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.